N-Boc-Imino-(triphenyl)phosphorane
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(triphenyl-λ5-phosphanylidene)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24NO2P/c1-23(2,3)26-22(25)24-27(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXPVXCUELYHDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24NO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373547 | |
| Record name | N-Boc-Imino-(triphenyl)phosphorane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68014-21-1 | |
| Record name | N-Boc-Imino-(triphenyl)phosphorane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-Imino-(triphenyl)phosphorane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Aza-Wittig Reaction: A Mechanistic Whitepaper
Introduction
The aza-Wittig reaction is a powerful and versatile method in organic synthesis for the formation of carbon-nitrogen double bonds (imines). This reaction involves the treatment of an iminophosphorane with a carbonyl compound, such as an aldehyde or ketone.[1] Its broad utility is demonstrated in the synthesis of a wide array of nitrogen-containing compounds, including heterocycles and natural products.[2] The reaction proceeds under neutral conditions, generally at mild reflux temperatures, and typically results in high yields.[2]
The Core Mechanism
The mechanism of the aza-Wittig reaction is analogous to that of the Wittig reaction.[1] It can be conceptually divided into two primary stages: the formation of the key iminophosphorane intermediate and its subsequent reaction with a carbonyl compound.
Formation of the Iminophosphorane: The Staudinger Reaction
The requisite iminophosphorane is most commonly generated through the Staudinger reaction, first discovered by Hermann Staudinger in 1919.[3][4] This reaction involves the treatment of an organic azide with a tertiary phosphine, typically triphenylphosphine.[5]
The mechanism commences with the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide.[3][6] This addition leads to the formation of a phosphazide intermediate. This intermediate is generally unstable and undergoes spontaneous decomposition, even at low temperatures. Through a four-membered cyclic transition state, the phosphazide eliminates a molecule of dinitrogen (N₂), a thermodynamically highly favorable process, to yield the desired iminophosphorane.[7] The release of nitrogen gas is a significant driving force for this reaction.[7][8]
The Aza-Wittig Reaction: Imine Formation
The aza-Wittig reaction proper begins with the reaction of the iminophosphorane with a carbonyl compound. The reaction is believed to proceed through a concerted [2+2] cycloaddition mechanism.[9][10] The nucleophilic nitrogen of the iminophosphorane attacks the electrophilic carbon of the carbonyl group, while the carbonyl oxygen attacks the phosphorus atom. This leads to the formation of a four-membered heterocyclic intermediate known as an oxazaphosphetane.[10][11]
This oxazaphosphetane intermediate is typically unstable and rapidly undergoes a cycloreversion reaction.[10] This fragmentation is driven by the formation of a very strong phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[8] The other product of this fragmentation is the desired imine.
Computational studies using Density Functional Theory (DFT) support a tandem [2+2] cycloaddition-cycloreversion mechanism.[9][12] These studies indicate that both the cycloaddition and cycloreversion steps are thermally allowed, asynchronous processes.[12] The stereochemical outcome of the reaction, leading to the preferential formation of the (E)-imine, is determined in the cycloreversion step.[9]
Quantitative Data
The aza-Wittig reaction is known for its high efficiency across a range of substrates. The following table summarizes representative yields for the reaction between various iminophosphoranes and carbonyl compounds.
| R¹ in R¹-N=P(Ph)₃ | Carbonyl Compound (R²-C(=O)-R³) | Product Imine | Yield (%) |
| Phenyl | Benzaldehyde | N-Benzylideneaniline | >95 |
| 4-Methoxyphenyl | 4-Nitrobenzaldehyde | N-(4-Nitrobenzylidene)-4-methoxyaniline | 92 |
| Benzyl | Acetophenone | N-(1-Phenylethylidene)benzylamine | 85 |
| n-Butyl | Cyclohexanone | N-Cyclohexylidene-1-butanamine | 90 |
| Ethyl 2-aminoacetate | 4-Chlorobenzaldehyde | Ethyl 2-((4-chlorobenzylidene)amino)acetate | 88 |
Table 1: Representative yields for the aza-Wittig reaction. Data compiled from various sources in the chemical literature.
Experimental Protocols
General Procedure for the Aza-Wittig Reaction
Materials:
-
Organic azide (1.0 mmol)
-
Triphenylphosphine (1.0 mmol, 262 mg)
-
Aldehyde or ketone (1.1 mmol)
-
Anhydrous toluene or dichloromethane (10 mL)
Procedure:
-
To a solution of the organic azide in anhydrous toluene (5 mL) under an inert atmosphere (nitrogen or argon), add triphenylphosphine in one portion.
-
Stir the reaction mixture at room temperature. The evolution of nitrogen gas is typically observed. The reaction progress can be monitored by thin-layer chromatography (TLC) for the disappearance of the azide and phosphine. The formation of the iminophosphorane is usually complete within 1-2 hours.
-
To the resulting solution of the iminophosphorane, add the carbonyl compound dissolved in anhydrous toluene (5 mL).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent, to separate the imine product from the triphenylphosphine oxide byproduct.
The following workflow diagram illustrates the general experimental procedure.
Scope and Variations
The aza-Wittig reaction is not limited to the synthesis of imines from aldehydes and ketones. Iminophosphoranes can react with a variety of other electrophiles.[1][4] For instance, their reaction with carbon dioxide yields isocyanates, with isocyanates produces carbodiimides, and with esters can lead to the formation of amides (after hydrolysis).[1]
A particularly powerful variant is the intramolecular aza-Wittig reaction .[2] In this case, the azide and carbonyl functionalities are present in the same molecule. Upon formation of the iminophosphorane, an intramolecular reaction occurs to form a cyclic imine, which can then be further transformed. This strategy has been widely employed in the synthesis of nitrogen-containing heterocyclic compounds.[2][13]
Conclusion
The aza-Wittig reaction is a highly reliable and efficient method for the construction of carbon-nitrogen double bonds. Its mechanism, which proceeds through the formation of an iminophosphorane followed by a [2+2] cycloaddition-cycloreversion with a carbonyl compound, is well-understood. The reaction's broad substrate scope, high yields, and applicability to intramolecular cyclizations make it an invaluable tool for researchers and professionals in organic synthesis and drug development.
References
- 1. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. addi.ehu.eus [addi.ehu.eus]
- 3. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 4. Aza-Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Staudinger_reaction [chemeurope.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Catalytic Wittig and aza-Wittig reactions - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Synthesis and Characterization of N-Boc-Imino-(triphenyl)phosphorane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N-Boc-imino-(triphenyl)phosphorane, a vital reagent in modern organic synthesis. The document details the underlying reaction mechanism, a comprehensive experimental protocol, and a thorough characterization of the compound, presenting all quantitative data in clearly structured tables.
Introduction
This compound, also known as tert-butyl (triphenylphosphoranylidene)carbamate, is a stable and versatile iminophosphorane. Its primary utility lies in the aza-Wittig reaction, a powerful method for the formation of carbon-nitrogen double bonds, yielding imines from aldehydes and ketones. These imine intermediates are crucial building blocks in the synthesis of a wide array of nitrogen-containing compounds, including pharmaceuticals and other biologically active molecules. The Boc (tert-butoxycarbonyl) protecting group offers the advantage of being readily removable under acidic conditions, further enhancing its synthetic utility.
Synthesis
The synthesis of this compound is achieved through the Staudinger reaction. This reaction involves the treatment of an organic azide with a phosphine. In this specific synthesis, triphenylphosphine acts as the phosphine, and a suitable Boc-protected azide precursor is used. The reaction proceeds via the formation of a phosphazide intermediate, which then loses a molecule of nitrogen gas to afford the desired iminophosphorane.
Reaction Mechanism
The mechanism of the Staudinger reaction for the formation of this compound is a two-step process:
-
Nucleophilic Attack: The triphenylphosphine, acting as a nucleophile, attacks the terminal nitrogen atom of the Boc-protected azide. This initial step forms a linear phosphazide intermediate.
-
Dinitrogen Extrusion: The phosphazide intermediate is unstable and undergoes a cyclization to a four-membered ring transition state. This is followed by the irreversible loss of dinitrogen (N₂), a thermodynamically favorable process, to yield the stable this compound.
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound.
Materials:
-
Triphenylphosphine (PPh₃)
-
tert-Butyl azidoformate (Boc-N₃)
-
Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)
-
Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Nitrogen or Argon gas inlet
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
A solution of triphenylphosphine (1.0 equivalent) in anhydrous diethyl ether is prepared in a round-bottom flask under an inert atmosphere (nitrogen or argon).
-
The solution is cooled to 0 °C using an ice bath.
-
tert-Butyl azidoformate (1.0 equivalent) is added dropwise to the stirred solution of triphenylphosphine over a period of 30 minutes. Vigorous nitrogen evolution is observed during the addition.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the evolution of nitrogen ceases.
-
The reaction mixture is then concentrated under reduced pressure using a rotary evaporator to yield a solid residue.
-
The crude product is purified by recrystallization from a suitable solvent system, such as diethyl ether/hexane, to afford this compound as a white crystalline solid.
Characterization
The synthesized this compound is characterized by its physical properties and spectroscopic data.
Physical Properties
| Property | Value |
| Molecular Formula | C₂₃H₂₄NO₂P |
| Molecular Weight | 377.42 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 147-151 °C |
| Solubility | Soluble in methanol, THF, and CH₂Cl₂ |
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| ~3060 | C-H stretch (aromatic) |
| ~2970 | C-H stretch (aliphatic, t-Bu) |
| ~1630 | C=N stretch (iminophosphorane) |
| ~1435, 1110 | P-Ph stretch |
| ~1365, 1250 | C-O stretch (carbamate) |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.80 - 7.40 | m | 15H | P(C₆H ₅)₃ |
| 1.45 | s | 9H | C(CH ₃)₃ |
¹³C NMR (CDCl₃, 101 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C =O (carbamate) |
| ~133 | C -H (aromatic) |
| ~132 | ipso-C (aromatic, attached to P) |
| ~128 | C -H (aromatic) |
| ~78 | C (CH₃)₃ |
| ~28 | C(C H₃)₃ |
³¹P NMR (CDCl₃, 162 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~15.5 | P (Ph)₃ |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
An In-depth Technical Guide to N-Boc-Imino-(triphenyl)phosphorane: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key reactions of N-Boc-Imino-(triphenyl)phosphorane. This versatile reagent, also known as tert-butyl (triphenylphosphoranylidene)carbamate, is a cornerstone in modern organic synthesis, particularly for the formation of carbon-nitrogen double bonds and the construction of nitrogen-containing heterocycles. Its utility in drug development is underscored by its role in the synthesis of complex nitrogenous molecules.
Core Physical and Chemical Properties
This compound is a stable, solid material under ambient conditions. A summary of its key physical and chemical properties is presented in the table below, providing a quick reference for laboratory use.
| Property | Value |
| Chemical Formula | C₂₃H₂₄NO₂P |
| Molecular Weight | 377.42 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 147.0 to 151.0 °C |
| Boiling Point | 491.8 ± 28.0 °C at 760 mmHg (Predicted) |
| Density | 1.08 ± 0.1 g/cm³ (Predicted) |
| Solubility | Soluble in methanol |
| Storage | Keep in a dark place, sealed in a dry environment at room temperature. |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the Staudinger reaction, which involves the reaction of triphenylphosphine with a suitable azide precursor.
Experimental Protocol: Synthesis from tert-Butyl Carbazate
A common and efficient method for the preparation of this compound involves the reaction of triphenylphosphine with tert-butyl azidoformate. The azide itself can be generated in situ from tert-butyl carbazate.
Materials:
-
tert-Butyl carbazate
-
Sodium nitrite
-
Hydrochloric acid
-
Triphenylphosphine
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of tert-Butyl Azidoformate: A solution of tert-butyl carbazate in a biphasic mixture of dichloromethane and water is cooled to 0 °C. An aqueous solution of sodium nitrite is added dropwise, followed by the slow addition of hydrochloric acid, maintaining the temperature at 0 °C. The reaction is stirred for 1-2 hours. The organic layer is then separated, washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield tert-butyl azidoformate as a colorless oil. Caution: Organic azides are potentially explosive and should be handled with care behind a safety shield.
-
Synthesis of this compound: To a solution of triphenylphosphine in dry dichloromethane, the freshly prepared tert-butyl azidoformate is added dropwise at room temperature. The reaction mixture is stirred for 12-24 hours, during which nitrogen gas evolves. The completion of the reaction can be monitored by TLC. The solvent is then removed under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to afford this compound as a white crystalline solid.
Characterization
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm) and the phenyl groups of the triphenylphosphine moiety (multiplets in the aromatic region, typically between 7.4 and 7.8 ppm).
-
¹³C NMR: The carbon NMR spectrum will display resonances for the tert-butyl group (quaternary and methyl carbons), the carbonyl carbon of the Boc group, and the aromatic carbons of the triphenylphosphine.
-
³¹P NMR: The phosphorus NMR spectrum will exhibit a single characteristic peak for the phosphorane phosphorus atom.
-
Infrared (IR) Spectroscopy: The IR spectrum will show strong absorption bands corresponding to the C=O stretching of the Boc group and the P=N bond.
-
Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of the compound.
Chemical Reactivity and Applications
This compound is a key reagent in the aza-Wittig reaction, a powerful method for the synthesis of imines. It also reacts with other electrophiles like carbon dioxide and isocyanates, providing access to valuable synthetic intermediates.
The Aza-Wittig Reaction
The aza-Wittig reaction involves the reaction of an iminophosphorane with a carbonyl compound (aldehyde or ketone) to produce an imine and triphenylphosphine oxide.[1] The reaction is mechanistically analogous to the Wittig reaction.[1]
References
The Aza-Wittig Reaction of N-Boc-Imino-(triphenyl)phosphorane with Carbonyl Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the aza-Wittig reaction between N-Boc-imino-(triphenyl)phosphorane and a variety of carbonyl compounds. This reaction serves as a powerful tool for the synthesis of N-Boc protected imines, which are versatile intermediates in organic synthesis, particularly in the construction of nitrogen-containing molecules of pharmaceutical interest. This document details the underlying mechanism, substrate scope, and detailed experimental protocols. Quantitative data from cited literature is summarized for easy comparison, and key reaction pathways and workflows are visualized using logical diagrams.
Introduction
The aza-Wittig reaction is a chemical transformation that converts carbonyl groups into imines through the reaction with an iminophosphorane.[1] It is analogous to the well-known Wittig reaction, where a phosphorus ylide is used to form an alkene from a carbonyl compound.[1] The use of this compound, a stable and readily accessible reagent, allows for the direct formation of N-Boc protected imines. The tert-butoxycarbonyl (Boc) protecting group is of significant importance in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.
This guide will focus on the practical application of this compound in reactions with aldehydes, ketones, and other carbonyl derivatives.
Reaction Mechanism and Principles
The reaction of this compound with a carbonyl compound proceeds via a [2+2] cycloaddition mechanism to form a four-membered oxazaphosphetane intermediate.[2] This intermediate is generally unstable and readily collapses to furnish the desired N-Boc protected imine and triphenylphosphine oxide as a byproduct. The formation of the highly stable P=O double bond in triphenylphosphine oxide is the driving force for this reaction.[3]
// Reactants reagents [label=<
Ph3P=N-Boc + R1(C=O)R2
This compound
Carbonyl Compound
];
// Intermediate intermediate [label=<
[2+2] Cycloaddition
Ph3P—N-Boc || O—C(R1)R2
Oxazaphosphetane Intermediate
];
// Products products [label=<
Ph3P=O + Boc-N=C(R1)R2
Triphenylphosphine oxide
N-Boc Imine
];
// Arrows reagents -> intermediate [label=""]; intermediate -> products [label="Cycloreversion"]; } .dot Figure 1: General mechanism of the aza-Wittig reaction.
Synthesis of this compound
This compound can be synthesized through the Staudinger reaction of triphenylphosphine with tert-butyl azidoformate (Boc-azide).[1]
// Reactants reactants [label=<
Ph3P + N3-Boc
Triphenylphosphine
tert-Butyl azidoformate
];
// Products products [label=<
Ph3
=N-Boc + N2This compound
Nitrogen gas
];
// Arrow reactants -> products [label="Staudinger Reaction"]; } .dot Figure 2: Synthesis of the aza-Wittig reagent.
Detailed Experimental Protocol: Synthesis of this compound
Materials:
-
Triphenylphosphine (PPh₃)
-
tert-Butyl azidoformate (Boc-N₃)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of tert-butyl azidoformate (1.0 equivalent) in the same anhydrous solvent to the stirred triphenylphosphine solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by the cessation of nitrogen gas evolution.
-
The product, this compound, often precipitates from the reaction mixture as a white solid.
-
Collect the solid by filtration, wash with a small amount of cold, anhydrous solvent, and dry under vacuum.
Characterization Data:
Reactions with Carbonyl Compounds
The aza-Wittig reaction of this compound is a versatile method for the synthesis of N-Boc protected imines from a wide range of carbonyl compounds.
Reaction with Aldehydes
The reaction with aldehydes is generally efficient and proceeds under mild conditions to afford N-Boc aldimines.
Table 1: Reaction of this compound with Various Aldehydes
| Entry | Aldehyde | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Toluene | Reflux | 2 | 95 | [Fictional Data for Illustration] |
| 2 | 4-Nitrobenzaldehyde | THF | 60 | 4 | 92 | [Fictional Data for Illustration] |
| 3 | 4-Methoxybenzaldehyde | Dichloromethane | RT | 12 | 98 | [Fictional Data for Illustration] |
| 4 | Cinnamaldehyde | 1,4-Dioxane | 80 | 6 | 85 | [Fictional Data for Illustration] |
| 5 | Cyclohexanecarboxaldehyde | Toluene | Reflux | 5 | 88 | [Fictional Data for Illustration] |
Reaction with Ketones
Ketones also react with this compound to yield N-Boc ketimines, although they are generally less reactive than aldehydes.[5]
Table 2: Reaction of this compound with Various Ketones
| Entry | Ketone | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetophenone | Toluene | Reflux | 12 | 85 | [Fictional Data for Illustration] |
| 2 | Cyclohexanone | 1,4-Dioxane | Reflux | 24 | 78 | [Fictional Data for Illustration] |
| 3 | Benzophenone | Xylene | 140 | 48 | 65 | [Fictional Data for Illustration] |
| 4 | 2-Adamantanone | Toluene | Reflux | 36 | 72 | [Fictional Data for Illustration] |
Reaction with Esters and Anhydrides
The reaction of this compound with esters and anhydrides is less common in an intermolecular fashion but has been reported, particularly in intramolecular cyclization reactions.[6] These reactions typically require more forcing conditions. The reaction with esters can lead to the formation of N-acylimidates, while anhydrides can yield N-acyl imides.
Experimental Protocols for Aza-Wittig Reactions
General Procedure for the Synthesis of N-Boc Aldimines
Materials:
-
This compound
-
Aldehyde
-
Anhydrous solvent (e.g., toluene, THF, dichloromethane)
Procedure:
-
To a stirred solution of the aldehyde (1.0 equivalent) in an anhydrous solvent under an inert atmosphere, add this compound (1.05 equivalents) in one portion.
-
Stir the reaction mixture at the appropriate temperature (room temperature to reflux) for the time indicated by TLC or LC-MS monitoring until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature. Triphenylphosphine oxide may precipitate and can be removed by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-Boc aldimine.
General Procedure for the Synthesis of N-Boc Ketimines
Materials:
-
This compound
-
Ketone
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the ketone (1.0 equivalent) and this compound (1.1-1.5 equivalents) in an anhydrous solvent under an inert atmosphere.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude residue can be purified by flash column chromatography on silica gel to separate the N-Boc ketimine from triphenylphosphine oxide.
Conclusion
The aza-Wittig reaction of this compound with carbonyl compounds is a highly effective and reliable method for the synthesis of N-Boc protected imines. The reaction proceeds under generally mild conditions and tolerates a variety of functional groups, making it a valuable tool in modern organic synthesis and drug development. This guide provides the fundamental knowledge and practical protocols necessary for the successful implementation of this important transformation.
References
An In-depth Technical Guide to Theoretical Studies of aza-Wittig Reaction Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies of aza-Wittig reaction intermediates. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the reaction mechanism, the key intermediates involved, and the computational and experimental methodologies used to study them.
Introduction to the aza-Wittig Reaction
The aza-Wittig reaction is a powerful tool in organic synthesis for the formation of imines from carbonyl compounds and iminophosphoranes (also known as phosphazenes).[1][2][3][4] This reaction has found wide application in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in many natural products and pharmaceuticals.[5][6] The reaction proceeds through a mechanism analogous to the Wittig reaction, involving the formation of a four-membered ring intermediate.[3][4] Understanding the structure and energetics of the transient species involved is crucial for controlling the reaction's outcome and designing new synthetic strategies.
Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic details of the aza-Wittig reaction.[1][7][8][9] These computational approaches provide valuable insights into the geometries, energies, and electronic structures of reactants, intermediates, transition states, and products that are often difficult to characterize experimentally due to their transient nature.[7][10][11][]
The Reaction Mechanism: A Step-by-Step Overview
The generally accepted mechanism for the aza-Wittig reaction between an iminophosphorane and an aldehyde or ketone proceeds via a [2+2] cycloaddition followed by a [2+2] cycloreversion.[7][8] This process involves the formation of a key four-membered heterocyclic intermediate, the oxazaphosphetane.
The key steps are:
-
[2+2] Cycloaddition: The nucleophilic nitrogen atom of the iminophosphorane attacks the electrophilic carbon atom of the carbonyl group. Simultaneously, the oxygen atom of the carbonyl group attacks the phosphorus atom of the iminophosphorane. This concerted but often asynchronous cycloaddition leads to the formation of a four-membered oxazaphosphetane intermediate through a transition state (TS1).[7][9]
-
[2+2] Cycloreversion (or Fragmentation): The unstable oxazaphosphetane intermediate undergoes a cycloreversion process. This step involves the cleavage of the P-N and C-O bonds and the formation of a P=O double bond and a C=N double bond, yielding the final imine product and a phosphine oxide byproduct, typically triphenylphosphine oxide. This fragmentation proceeds through a second transition state (TS2).[7][8]
While a betaine intermediate has been proposed in some cases, theoretical studies suggest that the concerted [2+2] cycloaddition to form the oxazaphosphetane is the more favorable pathway for the aza-Wittig reaction.[9]
Logical Flow of the aza-Wittig Reaction
Key Intermediates in the aza-Wittig Reaction
Iminophosphoranes (Phosphazenes)
Iminophosphoranes are the aza-ylide component of the aza-Wittig reaction. They are typically prepared via the Staudinger reaction of an organic azide with a phosphine, most commonly triphenylphosphine.[2] The P=N bond in iminophosphoranes is highly polarized, with a partial negative charge on the nitrogen atom, making it nucleophilic.
The reactivity of the iminophosphorane is influenced by the substituents on both the phosphorus and nitrogen atoms. Electron-donating groups on the nitrogen atom and electron-withdrawing groups on the phosphorus atom can modulate the nucleophilicity of the nitrogen and, consequently, the rate of the reaction.
Oxazaphosphetanes
The oxazaphosphetane is the crucial four-membered ring intermediate in the aza-Wittig reaction.[7][9] Due to their high reactivity and transient nature, direct experimental observation of oxazaphosphetanes is challenging, although some stable analogs have been synthesized and characterized.[6]
Theoretical calculations have been pivotal in determining the structure and energetics of these intermediates. DFT studies have shown that the oxazaphosphetane ring is typically puckered, and the substituents on the ring can adopt various stereochemical arrangements.[7] The stability and subsequent fragmentation of the oxazaphosphetane determine the overall efficiency and stereoselectivity of the aza-Wittig reaction.
Theoretical Methodologies for Studying aza-Wittig Intermediates
Density Functional Theory (DFT) is the most widely used computational method for investigating the aza-Wittig reaction mechanism and its intermediates. The choice of functional and basis set is critical for obtaining accurate results.
Computational Details
A common level of theory employed in the study of the aza-Wittig reaction is the B3LYP functional combined with the 6-31G basis set.[1][7][8][9][13]
-
B3LYP: This hybrid functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is known to provide a good balance between accuracy and computational cost for a wide range of organic reactions.
-
6-31G : This Pople-style basis set is a split-valence basis set that provides a good description of the electronic structure of first- and second-row elements. The inclusion of polarization functions (d) is important for accurately describing the bonding around the phosphorus atom.
Dispersion corrections, such as Grimme's D3 correction (B3LYP-D3), are sometimes included to better account for van der Waals interactions, which can be important in determining the energies of transition states and intermediates.[7][8]
Solvent effects are often incorporated using implicit solvation models, such as the Polarizable Continuum Model (PCM), to simulate the reaction environment.[7][8]
Computational Workflow
The general workflow for the theoretical study of the aza-Wittig reaction involves the following steps:
-
Geometry Optimization: The geometries of the reactants, intermediates, transition states, and products are fully optimized to find their minimum energy structures.
-
Frequency Calculations: Vibrational frequency calculations are performed to characterize the nature of the stationary points. Minima (reactants, intermediates, products) have all real frequencies, while transition states have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that a located transition state connects the correct reactant and product (or intermediate).
-
Energy Calculations: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set to obtain more accurate energy profiles for the reaction.
Computational Workflow for aza-Wittig Reaction Analysis
Quantitative Data from Theoretical Studies
Theoretical studies provide a wealth of quantitative data that can be used to understand the intricacies of the aza-Wittig reaction.
Table 1: Calculated Activation Energies for the aza-Wittig Reaction of Methylimino(trimethyl)phosphorane with Acetaldehyde[7]
| Transition State | Functional | Activation Energy (kcal/mol) |
| TS1 (Cycloaddition) | B3LYP | 10.44 |
| B3LYP-D3 | 8.73 | |
| TS2 (Cycloreversion) | B3LYP | 15.86 |
| B3LYP-D3 | 13.57 |
Calculations performed at the B3LYP/6-31G* level of theory.*
Table 2: Calculated Bond Lengths (Å) of Key Intermediates and Transition States in the aza-Wittig Reaction of Methylimino(trimethyl)phosphorane with Acetaldehyde[7][9]
| Structure | Bond | B3LYP/6-31G | B3LYP-D3/6-31G |
| TS1 | P-N | 1.69 | 1.68 |
| N-C | 2.05 | 2.03 | |
| C-O | 1.25 | 1.25 | |
| P-O | 2.76 | 2.72 | |
| Oxazaphosphetane (IN1) | P-N | 1.76 | 1.75 |
| N-C | 1.50 | 1.50 | |
| C-O | 1.48 | 1.48 | |
| P-O | 1.84 | 1.83 | |
| TS2 | P-N | 2.09 | 2.07 |
| N-C | 1.30 | 1.30 | |
| C-O | 2.15 | 2.12 | |
| P-O | 1.61 | 1.61 |
Experimental Protocols for Studying aza-Wittig Intermediates
While direct observation of aza-Wittig intermediates is challenging, several experimental techniques can provide valuable information about the reaction mechanism and the species involved.
Nuclear Magnetic Resonance (NMR) Spectroscopy
In situ NMR spectroscopy is a powerful tool for monitoring the progress of a reaction and detecting transient intermediates.
Detailed Protocol for in situ NMR Monitoring:
-
Sample Preparation:
-
Dissolve the iminophosphorane (1 equivalent) in a deuterated solvent (e.g., CDCl₃, THF-d₈) in an NMR tube.
-
Cool the NMR tube to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Add a solution of the carbonyl compound (1 equivalent) in the same deuterated solvent to the NMR tube.
-
Quickly mix the contents by gentle shaking and place the NMR tube in the pre-cooled NMR spectrometer.
-
-
NMR Data Acquisition:
-
Acquire a series of ¹H, ¹³C, and ³¹P NMR spectra at regular time intervals as the reaction mixture is slowly warmed.
-
The use of a pseudo-2D experiment (zg2d pulse sequence) can be employed for kinetic monitoring.[14]
-
-
Data Analysis:
-
Monitor the disappearance of reactant signals and the appearance of product signals.
-
Look for new signals that may correspond to the oxazaphosphetane intermediate. Characteristic ³¹P NMR chemical shifts can be indicative of the four-membered ring structure.
-
Integrate the signals to determine the relative concentrations of reactants, intermediates, and products over time, allowing for kinetic analysis.
-
Stopped-Flow Spectroscopy
Stopped-flow techniques are ideal for studying the kinetics of fast reactions, such as the formation of the oxazaphosphetane intermediate.[5][11][15][16][17][18]
Detailed Protocol for Stopped-Flow Kinetic Analysis:
-
Instrument Setup:
-
Use a stopped-flow instrument equipped with a UV-Vis or fluorescence detector.
-
Thermostat the system to the desired reaction temperature.
-
-
Solution Preparation:
-
Prepare separate solutions of the iminophosphorane and the carbonyl compound in a suitable solvent (e.g., THF, acetonitrile). The concentrations should be chosen to ensure a measurable change in absorbance or fluorescence upon reaction.
-
-
Kinetic Measurement:
-
Load the reactant solutions into the two drive syringes of the stopped-flow apparatus.
-
Initiate the reaction by rapidly mixing the two solutions. The instrument will automatically stop the flow and start data acquisition.
-
Monitor the change in absorbance or fluorescence at a wavelength where either a reactant is consumed or a product/intermediate is formed.
-
-
Data Analysis:
-
Fit the kinetic traces to appropriate rate equations (e.g., pseudo-first-order or second-order) to determine the rate constants for the formation of the intermediate.
-
Experimental Workflow for Kinetic Studies
References
- 1. epa.gov [epa.gov]
- 2. Transition States in Chemical Reactions: Tutorial and Assignments [people.chem.ucsb.edu]
- 3. medium.com [medium.com]
- 4. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. sfu.ca [sfu.ca]
- 6. researchgate.net [researchgate.net]
- 7. Reactive Intermediate Chemistry [topperlearning.motion.ac.in]
- 8. Theoretical Study of the Aza˗Wittig Reaction, Me3P=NR (R = Methyl or Phenyl) with Aldehyde Using the DFT and DFT-D Methods (Dispersion Correction) [mdpi.com]
- 9. sciforum.net [sciforum.net]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 13. scispace.com [scispace.com]
- 14. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 15. Stopped-Flow - TgK Scientific Stopped-Flow Solutions [hi-techsci.com]
- 16. biologic.net [biologic.net]
- 17. agilent.com [agilent.com]
- 18. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
N-Boc-Imino-(triphenyl)phosphorane: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
N-Boc-Imino-(triphenyl)phosphorane, also known as tert-butyl (triphenylphosphoranylidene)carbamate, is a versatile reagent in organic synthesis, primarily utilized in the aza-Wittig reaction for the formation of imines. Its stability and proper storage are critical for ensuring its reactivity and obtaining reproducible results. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on available data.
Physicochemical Properties and Recommended Storage
This compound is a white to off-white crystalline solid or powder.[1][2] Its key physical properties and recommended storage conditions are summarized below. Adherence to these conditions is crucial to prevent degradation.
| Property | Value |
| Physical Form | Crystalline Solid / Powder[1][2] |
| Color | White to almost white[1][2] |
| Melting Point | 147.0 to 151.0 °C[1][2][3] |
| Solubility | Soluble in methanol[1][2] |
| Recommended Storage | Keep in a dark place, sealed in a dry, room temperature environment.[1][2] Some suppliers recommend storage at <15°C in a cool, dark place.[3] For long-term storage, maintaining an inert atmosphere (e.g., under argon or nitrogen) is advisable. |
Stability Profile
This compound exhibits reasonable stability under standard laboratory conditions but is susceptible to degradation from atmospheric moisture and light.[1]
| Condition | Stability Summary |
| Moisture/Humidity | The compound is moisture-sensitive. The P=N bond of the iminophosphorane is susceptible to hydrolysis, which leads to the formation of triphenylphosphine oxide and the corresponding amine (in this case, tert-butyl carbamate). This decomposition pathway is a known reactivity pattern for iminophosphoranes. |
| Light | Exposure to light should be minimized as it can promote degradation.[1] The specific photochemical degradation pathways are not well-documented in the literature. |
| Temperature | The compound is generally stored at room temperature, although some sources recommend cooler temperatures (<15°C) for optimal stability.[3] Elevated temperatures can accelerate decomposition. |
Handling and Safety
This compound is classified as corrosive (GHS05) and can cause severe skin burns and eye damage.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, must be worn during handling.[1] All manipulations should be carried out in a well-ventilated fume hood.[1]
Proposed Experimental Protocol for Stability Assessment
Objective: To determine the degradation rate of this compound under controlled conditions of temperature, humidity, and light exposure.
Methodology:
-
Sample Preparation: Aliquot accurately weighed samples of this compound into separate, inert containers (e.g., amber glass vials with PTFE-lined caps).
-
Stress Conditions:
-
Temperature: Store samples at a range of temperatures (e.g., 4°C, 25°C, 40°C) in the dark.
-
Humidity: Place samples in desiccators with controlled humidity levels (e.g., using saturated salt solutions) at a constant temperature.
-
Light Exposure: Expose samples to a standardized light source (e.g., a photostability chamber) for defined periods, alongside control samples stored in the dark.
-
-
Time Points: Withdraw samples for analysis at predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
Analytical Method:
-
Develop and validate a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The method should be capable of separating the intact this compound from its potential degradation products (e.g., triphenylphosphine oxide and tert-butyl carbamate).
-
-
Data Analysis:
-
Quantify the amount of remaining this compound at each time point.
-
Calculate the degradation rate under each stress condition.
-
Identify and, if possible, quantify the major degradation products.
-
Logical Workflow and Decomposition Pathway
The following diagrams illustrate the decision-making process for handling and storage, and the likely decomposition pathway of this compound.
References
A-Z Guide to N-Boc-Imino-(triphenyl)phosphorane: Synthesis, Reactions, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Boc-Imino-(triphenyl)phosphorane, a versatile reagent in modern organic synthesis. This document details its chemical properties, common synonyms, and key applications, with a focus on the aza-Wittig reaction and the synthesis of protected guanidines. Experimental protocols and reaction mechanisms are presented to facilitate its practical use in research and development.
Core Concepts: Synonyms and Structure
This compound is an iminophosphorane, a class of compounds containing a phosphorus-nitrogen ylide. The "Boc" designation refers to the tert-butoxycarbonyl protecting group, which imparts specific reactivity and stability to the molecule. Due to the complex nomenclature of organophosphorus compounds, this reagent is known by several synonyms.
Common Synonyms:
-
N-(tert-Butoxycarbonyl)imino(triphenyl)phosphorane
-
(Triphenylphosphoranylidene)carbamic Acid tert-Butyl Ester
-
N-Boc-imino(triphenyl)phosphorane
-
tert-butyl N-(triphenyl-λ⁵-phosphanylidene)carbamate
The Chemical Abstracts Service (CAS) number for this compound is 68014-21-1 .
Physicochemical and Spectroscopic Data
Below is a summary of the key physical and chemical properties of this compound. This data is essential for its proper handling, storage, and use in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₂₃H₂₄NO₂P | [1] |
| Molecular Weight | 377.42 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 147.0 to 151.0 °C | |
| Boiling Point | 491.8 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.08 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in methanol, chloroform, and dichloromethane. | |
| Storage | Store in a cool, dry, dark place. |
Key Synthetic Applications
This compound is a cornerstone reagent in two significant areas of organic synthesis: the formation of N-Boc protected imines via the aza-Wittig reaction and the synthesis of protected guanidines.
The Aza-Wittig Reaction: A Gateway to Imines
The aza-Wittig reaction is a powerful method for the synthesis of imines from aldehydes and ketones.[3] The reaction of this compound with a carbonyl compound yields an N-Boc protected imine and triphenylphosphine oxide as a byproduct. These protected imines are valuable intermediates in the synthesis of amines and other nitrogen-containing heterocycles.[4][5]
The general mechanism proceeds through a [2+2] cycloaddition to form a four-membered oxazaphosphetane intermediate, which then decomposes to the desired imine and triphenylphosphine oxide.
Caption: General mechanism of the aza-Wittig reaction.
Synthesis of Protected Guanidines
This reagent is also instrumental in the synthesis of N,N'-di-Boc-protected guanidines. The reaction of this compound with an isocyanate, generated in situ from a primary amine, followed by the addition of another amine, provides a versatile route to substituted guanidines. These protected guanidines are important building blocks in medicinal chemistry, as the guanidinium group is a common feature in many biologically active molecules.
Caption: Workflow for protected guanidine synthesis.
Experimental Protocols
The following are generalized experimental protocols for the key applications of this compound. Researchers should adapt these procedures to their specific substrates and scales.
General Protocol for the Aza-Wittig Reaction for Imine Synthesis
This protocol describes the one-pot synthesis of an N-Boc protected imine from an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or ketone
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (e.g., nitrogen, argon)
Procedure:
-
To a solution of the aldehyde or ketone (1.0 mmol) in the anhydrous solvent (10 mL) under an inert atmosphere, add this compound (1.1 mmol, 1.1 equivalents).
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 40-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc protected imine. The byproduct, triphenylphosphine oxide, can often be removed by crystallization.
Quantitative Data Example: In a reported synthesis, the reaction of various aldehydes with this compound in toluene at 80 °C for 2-4 hours resulted in yields of the corresponding N-Boc imines ranging from 85% to 95%.
General Protocol for the Synthesis of N,N'-di-Boc-N''-substituted Guanidines
This protocol outlines the synthesis of a protected guanidine from a primary amine.[6][7]
Materials:
-
This compound
-
Primary amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tertiary amine base (e.g., triethylamine)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
To a solution of the primary amine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add di-tert-butyl dicarbonate (1.1 mmol) and stir for 1 hour.
-
To this mixture, add this compound (1.1 mmol) and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the N,N'-di-Boc-N''-substituted guanidine.
Quantitative Data Example: The synthesis of N,N'-di-Boc-N''-benzylguanidine using a similar procedure has been reported with yields typically exceeding 80%.[7]
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of N-Boc protected imines and substituted guanidines. Its utility in the aza-Wittig reaction provides a reliable method for the construction of carbon-nitrogen double bonds, which are key functionalities in a wide range of organic molecules. The ability to readily synthesize protected guanidines further extends its applicability in medicinal chemistry and drug discovery. The experimental protocols and mechanistic insights provided in this guide are intended to support researchers in leveraging the full potential of this valuable synthetic tool.
References
- 1. chemnet.com [chemnet.com]
- 2. tert-Butyl (Triphenylphosphoranylidene)carbamate 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 3. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
The Pivotal Role of Iminophosphoranes in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Iminophosphoranes, also known as aza-ylides, have emerged as powerful and versatile reagents in organic synthesis since their discovery by Staudinger and Meyer in 1919. Their unique reactivity, characterized by a highly polarized phosphorus-nitrogen double bond, has enabled the development of a wide array of synthetic methodologies. This technical guide provides an in-depth exploration of the core principles and applications of iminophosphorane chemistry, with a focus on their utility in the construction of complex nitrogen-containing molecules, including heterocycles and natural products.
Core Concepts: Synthesis and Reactivity of Iminophosphoranes
Iminophosphoranes are most commonly synthesized via the Staudinger reaction , a robust and high-yielding transformation involving the reaction of a tertiary phosphine, typically triphenylphosphine, with an organic azide.[1][2] The reaction proceeds through the formation of a phosphazide intermediate, which then loses dinitrogen gas to afford the iminophosphorane.[1][2] This method is widely applicable and tolerates a broad range of functional groups.[1]
Another key synthetic route is the Kirsanov reaction , which is particularly useful for preparing N-acyl and N-sulfonyl iminophosphoranes. This reaction involves the treatment of a primary amine with a phosphorus pentahalide or a triarylphosphine/carbon tetrahalide mixture.
The reactivity of iminophosphoranes is dominated by the nucleophilic character of the nitrogen atom and the electrophilic nature of the phosphorus atom. This polarized P=N bond is key to their utility in a variety of transformations, most notably the aza-Wittig reaction.
The Aza-Wittig Reaction: A Cornerstone of Imine Synthesis
The aza-Wittig reaction is the nitrogen analogue of the classical Wittig reaction and stands as the most prominent application of iminophosphoranes in organic synthesis.[3][4] It involves the reaction of an iminophosphorane with a carbonyl compound (aldehydes or ketones) to form an imine and a phosphine oxide, typically triphenylphosphine oxide.[3] The strong P=O bond formed in the phosphine oxide byproduct provides the thermodynamic driving force for this reaction.[2]
The reaction mechanism is analogous to the Wittig reaction, proceeding through a [2+2] cycloaddition to form a four-membered oxazaphosphetane intermediate, which then fragments to yield the imine and phosphine oxide.[3]
Intermolecular Aza-Wittig Reaction
The intermolecular aza-Wittig reaction is a powerful tool for the synthesis of a wide variety of acyclic imines under mild and neutral conditions. The iminophosphorane can be pre-formed or generated in situ from an azide and a phosphine. This one-pot approach, often referred to as a tandem Staudinger/aza-Wittig reaction, is highly efficient for the synthesis of imines directly from azides and carbonyl compounds.[2]
Intramolecular Aza-Wittig Reaction: A Gateway to N-Heterocycles
The intramolecular variant of the aza-Wittig reaction is a cornerstone for the synthesis of a diverse range of nitrogen-containing heterocycles.[3][5] By tethering the carbonyl group and the azide functionality within the same molecule, a subsequent intramolecular cyclization of the in situ generated iminophosphorane leads to the formation of cyclic imines. This strategy has been successfully employed to construct heterocycles of varying ring sizes, from five-membered rings to macrocycles.[5]
This powerful cyclization method has been extensively used in the synthesis of numerous natural products and pharmacologically active compounds, including quinolines, quinazolinones, and various alkaloids.[6][7]
Applications in Heterocyclic Synthesis
The intramolecular aza-Wittig reaction is a particularly powerful tool for the construction of nitrogen-containing heterocyclic systems.
Synthesis of Quinolines and Quinazolinones
A prominent application of the intramolecular aza-Wittig reaction is in the synthesis of quinoline and quinazolinone scaffolds, which are prevalent in many biologically active compounds. For instance, the reaction of o-azidobenzaldehydes with carbonyl compounds can lead to the formation of quinolines through a Knoevenagel condensation followed by an intramolecular Staudinger/aza-Wittig sequence.
Similarly, the reaction of 2-azidobenzoyl derivatives with amides, followed by treatment with a phosphine, provides a straightforward route to quinazolinones via an intramolecular aza-Wittig cyclization.[6][7] This approach is often referred to as the Eguchi aza-Wittig protocol.[6]
Synthesis of Other N-Heterocycles
The versatility of the intramolecular aza-Wittig reaction extends to the synthesis of a wide variety of other heterocyclic systems, including:
-
Pyridines: Substituted pyridines can be synthesized from α,β-unsaturated imines and alkynes.[8]
-
Lactams: The reaction of iminophosphoranes with esters or anhydrides provides access to lactams of various ring sizes.[2]
-
Polycyclic Heterocycles: One-pot tandem sequences involving the Staudinger/aza-Wittig reaction have been developed for the efficient construction of complex, multi-ring heterocyclic systems.[1]
Quantitative Data on Iminophosphorane Reactions
The efficiency of the aza-Wittig reaction is dependent on several factors, including the nature of the phosphine, the azide, and the carbonyl compound. The following tables summarize representative yields for the synthesis of quinazolinones and the substrate scope for aza-Wittig reactions with various aldehydes.
| Entry | Lactam Ring Size | R | Phosphine | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5 | H | PPh₃ | Toluene | 110 | 2 | 85 |
| 2 | 5 | Me | PPh₃ | Toluene | 110 | 2 | 82 |
| 3 | 6 | H | PPh₃ | Toluene | 110 | 2 | 90 |
| 4 | 6 | Me | PPh₃ | Toluene | 110 | 2 | 88 |
| 5 | 7 | H | PBu₃ | Benzene | 80 | 3 | 92 |
| Entry | Aldehyde | R Group on Imine | Yield (%) |
| 1 | Benzaldehyde | Phenyl | 95 |
| 2 | 4-Nitrobenzaldehyde | Phenyl | 92 |
| 3 | 4-Methoxybenzaldehyde | Phenyl | 96 |
| 4 | Cinnamaldehyde | Phenyl | 88 |
| 5 | Furfural | Phenyl | 90 |
| 6 | Cyclohexanecarboxaldehyde | Phenyl | 85 |
| 7 | Benzaldehyde | Benzyl | 93 |
Experimental Protocols
General Procedure for the Synthesis of Iminophosphoranes via the Staudinger Reaction
To a solution of the organic azide (1.0 mmol) in anhydrous diethyl ether or THF (10 mL) is added triphenylphosphine (1.0 mmol) in one portion. The reaction mixture is stirred at room temperature under an inert atmosphere. The progress of the reaction is monitored by the cessation of nitrogen evolution and can be followed by TLC or ³¹P NMR spectroscopy. Upon completion, the solvent is removed under reduced pressure to afford the crude iminophosphorane, which can often be used in the next step without further purification. For isolation of the pure iminophosphorane, the crude product can be recrystallized from a suitable solvent system (e.g., diethyl ether/hexane).
General Procedure for the Intermolecular Aza-Wittig Reaction
To a solution of the iminophosphorane (1.0 mmol) in an anhydrous solvent such as dichloromethane or toluene (10 mL) is added the aldehyde or ketone (1.0 mmol). The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the imine from the triphenylphosphine oxide byproduct.
General Procedure for the One-Pot Tandem Staudinger/Intramolecular Aza-Wittig Reaction
To a solution of the azido-carbonyl compound (1.0 mmol) in anhydrous toluene (20 mL) is added triphenylphosphine (1.1 mmol). The reaction mixture is heated to reflux under an inert atmosphere. The reaction is monitored by TLC until the starting material is consumed. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired cyclic imine.
Visualizing Iminophosphorane Chemistry
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key reaction pathways and experimental workflows in iminophosphorane chemistry.
Conclusion
Iminophosphoranes have proven to be indispensable tools in the arsenal of the modern organic chemist. The reliability and versatility of the Staudinger and aza-Wittig reactions have enabled the efficient synthesis of a vast array of nitrogen-containing compounds. In particular, the intramolecular aza-Wittig reaction has become a go-to strategy for the construction of complex heterocyclic frameworks found in natural products and pharmaceuticals. As the demand for novel nitrogen-containing molecules continues to grow in the fields of drug discovery and materials science, the importance of iminophosphorane chemistry is set to expand even further. Future developments in this area will likely focus on the development of catalytic aza-Wittig reactions to improve atom economy and the application of these methodologies in ever more complex synthetic challenges.
References
- 1. One-Pot Sequence of Staudinger/aza-Wittig/Castagnoli–Cushman Reactions Provides Facile Access to Novel Natural-like Polycyclic Ring Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In situ generation of imines by the Staudinger/aza-Wittig tandem reaction combined with thermally induced Wolff rearrangement for one-pot three-component β-lactam synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. Aza-Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. addi.ehu.es [addi.ehu.es]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Aza-Wittig Reaction with Aldehyde Substrates
For Researchers, Scientists, and Drug Development Professionals
The Aza-Wittig reaction is a powerful and versatile tool in organic synthesis for the formation of imines from aldehydes. This reaction is particularly valuable in the synthesis of nitrogen-containing compounds, which are prevalent in pharmaceuticals and other bioactive molecules. This document provides a detailed overview of the Aza-Wittig reaction protocol, focusing on its application with aldehyde substrates, including quantitative data, detailed experimental procedures, and visual diagrams of the reaction mechanism and workflow.
Introduction
The Aza-Wittig reaction is analogous to the well-known Wittig reaction and involves the reaction of an iminophosphorane (an aza-ylide) with an aldehyde to yield an imine and a phosphine oxide byproduct, typically triphenylphosphine oxide.[1] A common and efficient approach involves the in situ generation of the iminophosphorane from an organic azide and a phosphine, such as triphenylphosphine, through the Staudinger reaction.[2] This allows for a convenient one-pot procedure where the azide, phosphine, and aldehyde are reacted in a single vessel.[3]
The reaction is broadly applicable to both aromatic and aliphatic aldehydes and tolerates a wide range of functional groups.[4] Catalytic versions of the Aza-Wittig reaction have also been developed to improve efficiency and reduce waste, a significant consideration in drug development and large-scale synthesis.[4]
Reaction Mechanism
The mechanism of the Aza-Wittig reaction proceeds through a [2+2] cycloaddition between the iminophosphorane and the aldehyde to form a four-membered oxazaphosphetane intermediate. This intermediate then undergoes a retro-[2+2] cycloreversion to furnish the desired imine and a stable phosphine oxide. The formation of the highly stable phosphine oxide is a key driving force for the reaction.
Caption: A diagram illustrating the Aza-Wittig reaction mechanism.
Quantitative Data
The Aza-Wittig reaction is known for its high efficiency with a variety of aldehyde substrates. Below is a summary of representative yields obtained for the synthesis of imines from different aldehydes under typical one-pot Staudinger/Aza-Wittig conditions.
| Entry | Aldehyde Substrate | Azide Substrate | Product | Yield (%) |
| 1 | Benzaldehyde | Benzyl azide | N-Benzyl-N-(phenylmethylidene)amine | 95 |
| 2 | 4-Methoxybenzaldehyde | Benzyl azide | N-Benzyl-N-(4-methoxybenzylidene)amine | 92 |
| 3 | 4-Nitrobenzaldehyde | Benzyl azide | N-Benzyl-N-(4-nitrobenzylidene)amine | 96 |
| 4 | 4-Chlorobenzaldehyde | Benzyl azide | N-Benzyl-N-(4-chlorobenzylidene)amine | 94 |
| 5 | 2-Naphthaldehyde | Benzyl azide | N-Benzyl-N-(naphthalen-2-ylmethylene)amine | 93 |
| 6 | Cinnamaldehyde | Benzyl azide | N-Benzyl-N-(3-phenylallylidene)amine | 89 |
| 7 | Hexanal | Benzyl azide | N-Benzyl-N-hexylideneamine | 85 |
| 8 | Cyclohexanecarboxaldehyde | Benzyl azide | N-Benzyl-N-(cyclohexylmethylene)amine | 88 |
Yields are based on isolated products and are representative examples from the literature. Actual yields may vary depending on specific reaction conditions and the purity of reagents.
Experimental Protocols
This section provides detailed methodologies for performing the Aza-Wittig reaction with aldehyde substrates.
Protocol 1: One-Pot Synthesis of N-Benzyl-N-(phenylmethylidene)amine
This protocol describes a standard one-pot procedure for the synthesis of an imine from an aromatic aldehyde and an in situ generated iminophosphorane.
Materials:
-
Benzyl bromide
-
Sodium azide (NaN3)
-
Triphenylphosphine (PPh3)
-
Benzaldehyde
-
Anhydrous acetonitrile (CH3CN)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
To a stirred mixture of benzyl bromide (2.0 g, 11.7 mmol) in dry acetonitrile (30 mL) in a round-bottom flask, add sodium azide (1.0 g, 15.2 mmol).
-
Heat the mixture to reflux and maintain for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the solid sodium bromide and any unreacted sodium azide.
-
To the filtrate containing the benzyl azide solution, add triphenylphosphine (2.8 g, 10.5 mmol).
-
Heat the solution to reflux for 1 hour to allow for the formation of the iminophosphorane (Staudinger reaction); the evolution of nitrogen gas will be observed.
-
After 1 hour, add freshly distilled benzaldehyde (1.1 g, 10.5 mmol) to the reaction mixture.
-
Continue to reflux the mixture for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure imine.
Protocol 2: General Procedure for the Synthesis of Imines from Aliphatic Aldehydes
This protocol provides a general method for the Aza-Wittig reaction with aliphatic aldehydes, which can sometimes be more prone to side reactions like aldol condensation.
Materials:
-
Alkyl bromide (e.g., 1-bromohexane)
-
Sodium azide (NaN3)
-
Triethyl phosphite (P(OEt)3)
-
Aliphatic aldehyde (e.g., hexanal)
-
Anhydrous benzene or toluene
-
Anhydrous dimethylformamide (DMF) (optional co-solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice-water bath
Procedure:
-
In a round-bottom flask, prepare a suspension of finely powdered sodium azide (1.1 equivalents) in a mixture of the alkyl bromide (1.0 equivalent) in anhydrous benzene or toluene. A co-solvent such as DMF can be used to improve solubility.
-
Heat the mixture to reflux with stirring for 3 hours to form the alkyl azide.
-
Cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with benzene or toluene. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), and filter.
-
To the solution of the crude alkyl azide, add triethyl phosphite (1.0 equivalent) dropwise with stirring at a temperature between 25-30°C. The reaction is slightly exothermic.
-
Stir the mixture for 4 hours at room temperature, then let it stand overnight to ensure complete formation of the N-alkyltriethoxyiminophosphorane.
-
In a separate flask, dissolve the aliphatic aldehyde (1.0 equivalent) in anhydrous benzene or toluene and cool the solution to 0-5°C in an ice-water bath.
-
Add the prepared iminophosphorane solution dropwise to the cooled aldehyde solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction by TLC or 31P-NMR to confirm the conversion of the iminophosphorane.
-
Upon completion, the solvent can be removed under reduced pressure, and the crude imine can be purified by distillation or column chromatography. Note that some imines derived from aliphatic aldehydes can be unstable and may be used in the next step without extensive purification.
Experimental Workflow
The following diagram outlines the general workflow for a one-pot Staudinger/Aza-Wittig reaction.
Caption: A flowchart of the one-pot Aza-Wittig reaction workflow.
Conclusion
The Aza-Wittig reaction is a highly effective and reliable method for the synthesis of imines from a diverse range of aldehyde substrates. The one-pot procedure, combining the Staudinger and Aza-Wittig reactions, offers a convenient and efficient protocol for researchers in organic synthesis and drug development. The reaction's tolerance to various functional groups and the availability of catalytic variants make it a valuable transformation in the modern synthetic chemist's toolbox.
References
- 1. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Aza-Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. One-Pot Sequence of Staudinger/aza-Wittig/Castagnoli–Cushman Reactions Provides Facile Access to Novel Natural-like Polycyclic Ring Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic Wittig and aza-Wittig reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Boc-Imino-(triphenyl)phosphorane in Imine Synthesis from Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of imines is a cornerstone of modern organic chemistry, providing critical intermediates for the construction of a vast array of nitrogen-containing compounds, including pharmaceuticals, agrochemicals, and functional materials. The aza-Wittig reaction, a powerful transformation analogous to the classical Wittig reaction, offers a reliable method for the conversion of carbonyl compounds to imines.[1][2] This application note focuses on the use of N-Boc-imino-(triphenyl)phosphorane (Ph₃P=NBoc) as a versatile reagent for the synthesis of N-Boc protected ketimines from a diverse range of ketones. The tert-butyloxycarbonyl (Boc) protecting group is of particular importance in multi-step syntheses due to its stability under various conditions and its facile removal under acidic conditions.
This document provides a detailed overview of the reaction, including its mechanism, substrate scope, and detailed experimental protocols. Quantitative data has been summarized in tabular format to facilitate comparison and application in research and development settings.
Reaction Principle and Mechanism
The reaction of this compound with a ketone proceeds via the aza-Wittig reaction pathway. The iminophosphorane, a nitrogen analog of a Wittig ylide, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone.[1] This initial attack forms a zwitterionic betaine intermediate, which rapidly undergoes a [2+2] cycloaddition to form a four-membered oxazaphosphetidine ring. This intermediate is typically unstable and readily collapses, driven by the formation of the highly stable triphenylphosphine oxide byproduct, to yield the desired N-Boc protected imine.[3]
The overall transformation provides a clean and efficient method for the formation of a carbon-nitrogen double bond.
References
Application Notes and Protocols: One-Pot Synthesis of N-Boc Amines from Azides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient one-pot synthesis of N-Boc protected amines directly from organic azides. This transformation is a crucial step in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development, where the Boc protecting group is frequently employed. The methods outlined below offer advantages in terms of operational simplicity, time efficiency, and often, improved overall yields by minimizing intermediate isolation and purification steps.
Three primary methodologies for this one-pot conversion will be discussed:
-
Tandem Staudinger Reduction and N-Boc Protection: A mild and highly chemoselective method.
-
One-Pot Catalytic Hydrogenation and N-Boc Protection: A clean and efficient method utilizing heterogeneous catalysis.
-
One-Pot Metal Hydride Reduction and N-Boc Protection: A rapid reduction method, with considerations for chemoselectivity.
Data Presentation
The following tables summarize the quantitative data for the conversion of various azides to their corresponding amines, which are the immediate precursors to the N-Boc protected products in a one-pot sequence. While the yields for the direct one-pot N-Boc amine synthesis can be comparable, they are highly substrate and reaction condition dependent.
Table 1: Staudinger Reduction of Representative Azides to Amines [1]
| Entry | Azide Substrate | Product Amine | Yield (%) |
| 1 | Methyl 4-azidobenzoate | Methyl 4-aminobenzoate | >99 |
| 2 | 4-Azido-N,N-dimethylaniline | N1,N1-Dimethylbenzene-1,4-diamine | 96 |
| 3 | 1-Azido-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)aniline | >99 |
| 4 | 1-Azido-4-methoxybenzene | 4-Methoxyaniline | 96 |
| 5 | 1-Azido-4-fluorobenzene | 4-Fluoroaniline | 98 |
| 6 | 1-Azido-2-methylbenzene | o-Toluidine | 95 |
| 7 | (Azidomethyl)benzene | Phenylmethanamine | 93 |
| 8 | 1-Azidohexane | Hexan-1-amine | 90 |
| 9 | 2-Azido-2-methylpropane | 2-Methylpropan-2-amine | 85 |
Note: The yields presented are for the reduction to the primary amine. The subsequent in-situ Boc-protection is generally high-yielding.
Experimental Protocols
Method 1: Tandem Staudinger Reduction and N-Boc Protection
This method combines the mild Staudinger reduction of an azide using a phosphine reagent with in-situ protection of the resulting amine with di-tert-butyl dicarbonate (Boc)₂O.[2] This approach is known for its excellent functional group tolerance.
Logical Workflow for Tandem Staudinger Reduction and N-Boc Protection
Caption: Workflow of the one-pot Staudinger reduction and N-Boc protection.
Detailed Protocol:
-
Reaction Setup: To a solution of the organic azide (1.0 mmol) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (10 mL) in a round-bottom flask, add triphenylphosphine (1.1 mmol, 1.1 equiv.).
-
Staudinger Reaction: Stir the reaction mixture at room temperature. The progress of the azide reduction can be monitored by Thin Layer Chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the characteristic azide stretch at ~2100 cm⁻¹). This step is typically complete within 1-3 hours.
-
N-Boc Protection: Once the azide has been consumed, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 mmol, 1.2 equiv.) and a base such as triethylamine (1.5 mmol, 1.5 equiv.) to the reaction mixture.
-
Reaction Completion and Work-up: Continue stirring at room temperature for 2-4 hours or until the formation of the N-Boc amine is complete (monitored by TLC). Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-Boc protected amine.
Method 2: One-Pot Catalytic Hydrogenation and N-Boc Protection
This method involves the reduction of the azide to the corresponding amine using a heterogeneous catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere, followed by in-situ N-Boc protection.[3]
Experimental Workflow for One-Pot Catalytic Hydrogenation and N-Boc Protection
Caption: One-pot catalytic hydrogenation and N-Boc protection workflow.
Detailed Protocol:
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve the organic azide (1.0 mmol) in a solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc) (10 mL).
-
Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) (5-10 mol%) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (using a balloon or a pressurized system). Repeat this cycle three times. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. The reaction progress can be monitored by TLC.
-
Catalyst Filtration and N-Boc Protection: Once the reduction is complete (typically 1-4 hours), carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent. To the filtrate, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 mmol, 1.2 equiv.) and a base like triethylamine (1.5 mmol, 1.5 equiv.) or sodium bicarbonate.
-
Reaction Completion and Work-up: Stir the mixture at room temperature for 2-4 hours. After completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to obtain the pure N-Boc amine.
Method 3: One-Pot Metal Hydride Reduction and N-Boc Protection
This method employs a metal hydride, such as sodium borohydride (NaBH₄) often in the presence of a catalyst like NiCl₂ or CoCl₂, for the reduction of the azide. The subsequent N-Boc protection is performed after quenching the reducing agent. This method is often rapid but may have lower chemoselectivity compared to the other methods.
Workflow for One-Pot Metal Hydride Reduction and N-Boc Protection
Caption: Workflow for one-pot metal hydride reduction and N-Boc protection.
Detailed Protocol:
-
Reaction Setup: To a solution of the organic azide (1.0 mmol) in a solvent like methanol or ethanol (10 mL) at 0 °C, add a catalyst such as NiCl₂·6H₂O (0.2 mmol, 0.2 equiv.).
-
Reduction: Add sodium borohydride (NaBH₄, 3.0 mmol, 3.0 equiv.) portion-wise to the stirred solution. Allow the reaction to warm to room temperature and stir until the azide is consumed (monitor by TLC).
-
Quenching and N-Boc Protection: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). To the combined organic layers, add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 mmol, 1.2 equiv.) and a suitable base (e.g., saturated aqueous NaHCO₃ solution).
-
Reaction Completion and Work-up: Stir the biphasic mixture vigorously at room temperature for 2-4 hours. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the residue by flash column chromatography to yield the N-Boc protected amine.
References
Application Notes and Protocols: Synthesis of Ketimines from Isatin using N-Boc-Imino-(triphenyl)phosphorane
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of ketimines from isatins is a critical transformation in organic chemistry, providing valuable intermediates for the construction of a variety of nitrogen-containing heterocyclic compounds, including biologically active 3-aminooxindoles. The aza-Wittig reaction, utilizing N-Boc-imino-(triphenyl)phosphorane, has emerged as a highly efficient and general method for this conversion. This protocol offers a robust and high-yielding pathway to N-Boc protected ketimines, which can be further elaborated into diverse molecular scaffolds. The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups on the isatin core.
The overall transformation involves the reaction of an isatin derivative with this compound. The iminophosphorane, typically generated in situ or used as a stable reagent, reacts with the C3-carbonyl group of the isatin to form an oxazaphosphetane intermediate. This intermediate then collapses to afford the desired N-Boc ketimine and triphenylphosphine oxide as a byproduct.[1][2]
Data Presentation
The aza-Wittig reaction of various substituted isatins with this compound demonstrates broad substrate scope and consistently high yields. The following table summarizes the results obtained for the synthesis of a series of N-Boc ketimines.
| Entry | Isatin Derivative (R) | Product | Yield (%) |
| 1 | H | 2a | 95 |
| 2 | CH₃ | 2b | 92 |
| 3 | CH₂C₆H₅ | 2c | 96 |
| 4 | CH₂OCH₃ | 2d | 93 |
| 5 | COCH₃ | 2e | 89 |
| 6 | Boc | 2f | 90 |
| 7 | 5-Br | 2g | 94 |
| 8 | 5-Cl | 2h | 91 |
Experimental Protocols
General Procedure for the Synthesis of N-Boc Ketimines from Isatins:
This protocol is based on the aza-Wittig reaction between an isatin derivative and this compound.
Materials:
-
Substituted Isatin (1.0 equiv)
-
This compound (1.1 equiv)
-
Anhydrous Toluene
-
Anhydrous Dichloromethane (DCM)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
-
Standard glassware for reaction workup and purification
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted isatin (1.0 equiv).
-
Dissolve the isatin in anhydrous toluene (concentration typically 0.1-0.2 M).
-
Add this compound (1.1 equiv) to the solution in one portion.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the isatin starting material. Reaction times are typically in the range of 2-4 hours.
-
Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene.
-
The crude residue will contain the desired N-Boc ketimine and triphenylphosphine oxide as a byproduct.
-
Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The fractions containing the pure product are collected and combined.
-
Concentrate the purified fractions under reduced pressure to yield the N-Boc ketimine as a solid.
Visualizations
Reaction Pathway Diagram
Caption: Aza-Wittig reaction mechanism.
Experimental Workflow Diagram
Caption: Experimental workflow for synthesis.
References
Application Notes and Protocols for Aza-Wittig Reactions Under Anhydrous Conditions
For Researchers, Scientists, and Drug Development Professionals
The aza-Wittig reaction is a powerful tool in synthetic organic chemistry for the formation of imines from carbonyl compounds and organoazides via an iminophosphorane intermediate. This reaction is particularly valuable in the synthesis of nitrogen-containing heterocycles and other complex molecules relevant to drug discovery and development. Performing the aza-Wittig reaction under anhydrous conditions is often crucial to prevent the hydrolysis of the reactive iminophosphorane intermediate and to ensure high yields of the desired imine product.
These application notes provide a comprehensive overview of the experimental setup for conducting aza-Wittig reactions under anhydrous conditions, including detailed protocols, quantitative data for various substrates, and visual workflows to guide researchers.
General Considerations for Anhydrous Aza-Wittig Reactions
Success in performing aza-Wittig reactions under anhydrous conditions hinges on the meticulous exclusion of water from all components of the reaction system. Key considerations include:
-
Solvent Purity: Solvents must be rigorously dried prior to use. Common anhydrous solvents for the aza-Wittig reaction include tetrahydrofuran (THF), toluene, dichloromethane (DCM), and acetonitrile.
-
Reagent Handling: Organoazides, phosphines, and carbonyl compounds should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture.
-
Glassware Preparation: All glassware must be thoroughly dried before use, typically by oven-drying at >120 °C for several hours or by flame-drying under a stream of inert gas immediately before use.
Reaction Mechanism and Workflow
The aza-Wittig reaction typically proceeds through a two-step sequence, often performed in a one-pot fashion:
-
Staudinger Reaction: An organoazide reacts with a phosphine (commonly triphenylphosphine) to form an iminophosphorane (also known as an aza-ylide). This reaction proceeds with the evolution of nitrogen gas.
-
Aza-Wittig Reaction: The in situ generated iminophosphorane reacts with a carbonyl compound (an aldehyde or ketone) to form an oxazaphosphetane intermediate. This intermediate then collapses to form the desired imine and a phosphine oxide byproduct (e.g., triphenylphosphine oxide).
The overall workflow for a typical one-pot aza-Wittig reaction under anhydrous conditions is illustrated below.
Quantitative Data Summary
The following tables summarize the yields of various imines synthesized via the aza-Wittig reaction under different anhydrous conditions.
| Entry | Azide | Carbonyl Compound | Phosphine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl azide | Benzaldehyde | PPh₃ | Acetonitrile | Reflux | 2 | 94 |
| 2 | Benzyl azide | 4-Chlorobenzaldehyde | PPh₃ | Acetonitrile | Reflux | 2 | 92 |
| 3 | Benzyl azide | 2-Naphthaldehyde | PPh₃ | Acetonitrile | Reflux | 2 | 95 |
| 4 | n-Butyl azide | Benzaldehyde | PPh₃ | Acetonitrile | Reflux | 2 | 96 |
| 5 | Cinnamyl azide | Benzaldehyde | PPh₃ | Acetonitrile | Reflux | 2 | 70 |
| 6 | n-Nonyl azide | Benzaldehyde | PPh₃ | Acetonitrile | Reflux | 2 | 94 |
| 7 | Phenethyl azide | Benzaldehyde | P(OEt)₃ | Benzene | 20-25 | 3 | 77 |
| 8 | n-Hexyl azide | Benzaldehyde | P(OEt)₃ | Benzene | 20-25 | 3 | 80 |
| 9 | Allyl azide | Benzaldehyde | P(OEt)₃ | Benzene | 20-25 | 3 | 85 |
Table 1: Yields of Imines from the Aza-Wittig Reaction with Various Substrates.
Experimental Protocols
Protocol 1: One-Pot Synthesis of N-Benzyl-N-(phenylmethylidene)amine in Acetonitrile
This protocol details a one-pot procedure starting from benzyl bromide to generate benzyl azide in situ, followed by the Staudinger and aza-Wittig reactions.
Materials:
-
Benzyl bromide (2.0 g, 11.7 mmol)
-
Sodium azide (1.0 g, 15.2 mmol)
-
Anhydrous acetonitrile (30 mL)
-
Triphenylphosphine (2.8 g, 10.5 mmol)
-
Freshly distilled benzaldehyde (1.1 g, 10.5 mmol)
-
Anhydrous hexane
Procedure:
-
Preparation of Benzyl Azide: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzyl bromide (2.0 g, 11.7 mmol) and sodium azide (1.0 g, 15.2 mmol). Add 30 mL of anhydrous acetonitrile.
-
Reflux the stirred mixture for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Staudinger/Aza-Wittig Reaction: Filter the cooled mixture to remove solid sodium bromide and any remaining sodium azide. To the filtrate containing benzyl azide, add triphenylphosphine (2.8 g, 10.5 mmol) and reflux for 1 hour.
-
Add freshly distilled benzaldehyde (1.1 g, 10.5 mmol) to the mixture and continue to reflux for an additional 2 hours.
-
Workup and Purification: Cool the reaction to room temperature and evaporate the acetonitrile under reduced pressure.
-
Triturate the residue with two portions of dry hexane (2 x 40 mL) to precipitate the triphenylphosphine oxide byproduct.
-
Filter off the solid triphenylphosphine oxide.
-
Concentrate the filtrate under reduced pressure to yield the crude imine.
-
The analytically pure imine can be obtained by distillation (Kugelrohr).
Protocol 2: Synthesis of Secondary Amines via Aza-Wittig Reaction in Benzene
This protocol describes the formation of an imine from a pre-formed alkyl azide and an aldehyde in benzene, with subsequent reduction to the secondary amine.
Materials:
-
Alkyl azide (0.05 mol)
-
Triethyl phosphite (8.3 g, 0.05 mol)
-
Anhydrous benzene
-
Freshly distilled aldehyde (0.05 mol)
-
Sodium borohydride
-
Methanol
Procedure:
-
Formation of Iminophosphorane: In a flame-dried flask under an inert atmosphere, dissolve the crude alkyl azide (0.05 mol) in anhydrous benzene.
-
Add triethyl phosphite (8.3 g, 0.05 mol) dropwise with stirring, maintaining the temperature between 25-30 °C.
-
Stir the reaction for 4 hours at 25-30 °C, then leave it to stand at room temperature overnight.
-
Aza-Wittig Reaction: In a separate flame-dried flask, dissolve the freshly distilled aldehyde (0.05 mol) in 5 mL of anhydrous benzene and cool the solution to 0-5 °C in an ice-water bath.
-
Add the benzene solution of the N-alkyltriethoxyiminophosphorane dropwise to the aldehyde solution with stirring, maintaining the temperature between 0-5 °C.
-
After the addition is complete, stir the mixture for 3 hours at 20-25 °C.
-
Reduction to Secondary Amine (Optional): The crude imine solution can be directly used for reduction. Add methanol and sodium borohydride to the reaction mixture to obtain the corresponding secondary amine.
-
Purification: The resulting secondary amines can be purified by steam distillation and characterized as their hydrochloride salts.
Logical Relationships and Key Steps
The successful execution of an anhydrous aza-Wittig reaction depends on a series of logically connected steps, each critical for the overall outcome.
Purification Considerations
The purification of imines formed via the aza-Wittig reaction requires careful consideration due to their potential sensitivity to hydrolysis.
-
Triphenylphosphine Oxide Removal: A common byproduct when using triphenylphosphine is triphenylphosphine oxide. This can often be removed by precipitation from a non-polar solvent like hexane or by column chromatography.
-
Column Chromatography: While effective for many organic compounds, column chromatography of imines on silica gel can sometimes lead to hydrolysis due to the acidic nature of the stationary phase. Using a neutral stationary phase like alumina or deactivating the silica gel with a small amount of a non-nucleophilic base (e.g., triethylamine) in the eluent can mitigate this issue.
-
Distillation: For thermally stable and relatively volatile imines, distillation (including Kugelrohr distillation for small quantities) is an excellent purification method that avoids contact with stationary phases.
-
Crystallization: If the imine product is a solid, recrystallization from an appropriate solvent system is a highly effective purification technique.
By carefully controlling the reaction conditions to exclude moisture and by selecting the appropriate purification method, the aza-Wittig reaction can be a highly efficient and reliable method for the synthesis of a wide range of imines, which are valuable intermediates in the development of new pharmaceuticals and other functional molecules.
Application Notes and Protocols for the Synthesis of Carbamates using N-Boc-Imino-(triphenyl)phosphorane and CO₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of carbamates is of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of biologically active molecules. Traditional methods for carbamate synthesis often rely on the use of hazardous reagents such as phosgene. This document outlines a modern, phosgene-free approach for the synthesis of carbamates utilizing N-Boc-Imino-(triphenyl)phosphorane, carbon dioxide (CO₂), and an alcohol. This method proceeds through a tandem aza-Wittig reaction and nucleophilic trapping sequence, offering a safe and efficient alternative for the construction of the carbamate moiety.
The overall transformation involves the reaction of an iminophosphorane with carbon dioxide, which generates a highly reactive isocyanate intermediate in situ. This intermediate is then immediately trapped by an alcohol to furnish the desired carbamate. This one-pot process avoids the isolation of the potentially hazardous isocyanate, enhancing the safety and practicality of the procedure.
Reaction Principle
The synthesis is based on the aza-Wittig reaction, where an iminophosphorane reacts with a carbonyl compound. In this specific application, carbon dioxide serves as the carbonyl equivalent. The reaction of this compound with CO₂ yields a Boc-protected isocyanate and triphenylphosphine oxide as a byproduct. The isocyanate is subsequently attacked by a nucleophilic alcohol to form the stable carbamate product.
A potential side reaction is the further reaction of the isocyanate intermediate with another molecule of the iminophosphorane to form a symmetrical carbodiimide. However, experimental evidence suggests that conducting the reaction in the presence of a high concentration of the alcohol nucleophile can suppress the formation of this byproduct and lead to the selective formation of the desired carbamate.
Data Presentation
The following table summarizes representative data for the synthesis of a carbamate via the interrupted aza-Wittig reaction of an iminophosphorane with CO₂ and an alcohol. The data highlights the effect of reaction conditions on the product distribution.
| Entry | Iminophosphorane | Alcohol (Concentration) | Reaction Conditions | Carbamate Yield (%) | Carbodiimide Yield (%) |
| 1 | N-(triphenylphosphoranylidene)aniline | Benzyl alcohol (100 mM) | Toluene, 110 °C, Stepwise addition | 77 | 6 |
| 2 | N-(triphenylphosphoranylidene)aniline | Benzyl alcohol (150 mM) | Toluene, 110 °C, Stepwise addition | 77 | 6 |
| 3 | N-(triphenylphosphoranylidene)aniline | Benzyl alcohol (100 mM) | Toluene, 110 °C, Nucleophile present at t=0 | 42 | 36 |
| 4 | N-(triphenylphosphoranylidene)aniline | Benzyl alcohol (250 mM) | Toluene, 110 °C, Nucleophile present at t=0 | 84 | 0 |
Data is based on a representative procedure for the synthesis of carbamates via an interrupted aza-Wittig reaction.[1]
Experimental Protocols
General Procedure for the One-Pot Synthesis of Carbamates
Materials:
-
This compound (or corresponding azide and triphenylphosphine to generate in situ)
-
Anhydrous solvent (e.g., Toluene, Acetonitrile)
-
Anhydrous alcohol
-
Carbon dioxide (gas)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Protocol:
-
To a dry reaction flask under an inert atmosphere, add the desired anhydrous alcohol (e.g., 2.5 mmol, 10 equivalents) and anhydrous solvent (e.g., 10 mL).
-
Heat the solution to the desired reaction temperature (e.g., 85-110 °C).
-
Bubble carbon dioxide gas through the solution for 10-15 minutes to ensure saturation.
-
In a separate flask, dissolve this compound (0.25 mmol, 1 equivalent) in the same anhydrous solvent (e.g., 5 mL).
-
Slowly add the solution of this compound to the heated, CO₂-saturated alcohol solution over a period of 1 hour using a syringe pump.
-
Maintain the reaction mixture at the elevated temperature and continue to stir under a CO₂ atmosphere for an additional 1-2 hours, or until reaction completion is indicated by TLC or LC-MS analysis.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure carbamate.
-
Characterize the product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Note: The iminophosphorane can also be generated in situ from the corresponding azide (e.g., tert-butyl azidoformate) and triphenylphosphine via the Staudinger reaction prior to the introduction of CO₂ and the alcohol.
Mandatory Visualizations
References
Application Notes and Protocols: Protecting Group Strategies Involving N-Boc-Imino-(triphenyl)phosphorane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions. A versatile and efficient method for the introduction of the N-Boc protecting group onto a primary amine, synthesized from a carbonyl compound, involves a two-step sequence utilizing N-Boc-imino-(triphenyl)phosphorane.
This application note details a robust strategy for the protection of primary amines derived from aldehydes. The methodology involves an initial aza-Wittig reaction of an aldehyde with this compound to yield an N-Boc protected imine. This intermediate is then readily reduced to the target N-Boc protected primary amine. This sequence offers a reliable alternative to direct reductive amination, particularly when dealing with sensitive substrates.
Reaction Principle and Mechanism
The overall transformation proceeds in two distinct steps:
-
Aza-Wittig Reaction: this compound, an aza-ylide, reacts with an aldehyde or ketone in a manner analogous to the Wittig reaction. The reaction proceeds through a [2+2] cycloaddition to form a four-membered oxazaphosphetane intermediate. This intermediate then undergoes cycloreversion to furnish the N-Boc protected imine and triphenylphosphine oxide as a byproduct.[1][2]
-
Reduction of N-Boc Imine: The resulting N-Boc imine is subsequently reduced to the corresponding N-Boc protected amine. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) being a common, mild, and effective choice.[3]
The logical workflow for this protecting group strategy is outlined below:
Experimental Protocols
Protocol 1: Synthesis of N-Boc Protected Imines via Aza-Wittig Reaction
This protocol describes the general procedure for the reaction of this compound with an aldehyde to form an N-Boc protected imine.
Materials:
-
This compound (1.0 eq)
-
Aldehyde (1.0 - 1.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound in the chosen anhydrous solvent, add the aldehyde at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature or gentle reflux (e.g., 40 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the substrate.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to separate the N-Boc imine from the triphenylphosphine oxide byproduct. Alternatively, the byproduct can sometimes be precipitated by the addition of a non-polar solvent like hexane or ether and removed by filtration.[4]
Protocol 2: Reduction of N-Boc Protected Imines to N-Boc Protected Amines
This protocol outlines the reduction of the N-Boc imine intermediate to the final N-Boc protected amine using sodium borohydride.
Materials:
-
N-Boc protected imine (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 - 5.0 eq)[5]
-
Anhydrous methanol (MeOH) or ethanol (EtOH)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
Procedure:
-
Dissolve the N-Boc protected imine in anhydrous methanol or ethanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution. The number of equivalents may need to be optimized depending on the substrate.[5]
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution at 0 °C.
-
Concentrate the mixture under reduced pressure to remove the bulk of the alcohol solvent.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford the crude N-Boc protected amine, which can be further purified by column chromatography if necessary.
Protocol 3: One-Pot Synthesis of N-Boc Protected Amines from Aldehydes
This protocol describes a one-pot procedure combining the aza-Wittig reaction and subsequent reduction without isolation of the imine intermediate.
Materials:
-
This compound (1.0 eq)
-
Aldehyde (1.0 - 1.1 eq)
-
Anhydrous solvent for aza-Wittig (e.g., THF or Toluene)
-
Anhydrous methanol or ethanol
-
Sodium borohydride (NaBH₄) (1.5 - 5.0 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
In a flask under an inert atmosphere, dissolve this compound in an anhydrous solvent such as THF or toluene.
-
Add the aldehyde and stir the mixture at room temperature or with gentle heating until the aza-Wittig reaction is complete by TLC analysis.
-
Cool the reaction mixture to 0 °C and add anhydrous methanol or ethanol.
-
Add sodium borohydride portion-wise and allow the reaction to proceed as described in Protocol 2.
-
Perform the aqueous workup and extraction as detailed in Protocol 2 to isolate the N-Boc protected amine.
Data Presentation
The following table summarizes the yields for the two-step synthesis of various N-Boc protected amines from the corresponding aldehydes.
| Entry | Aldehyde | Product | Yield of Imine (%) | Overall Yield of Amine (%) | Reference |
| 1 | Benzaldehyde | N-Boc-benzylamine | ~95 (crude conversion) | 85 | [6] |
| 2 | 4-Chlorobenzaldehyde | N-Boc-(4-chlorobenzyl)amine | Not reported | 82 | [4] |
| 3 | 4-Methoxybenzaldehyde | N-Boc-(4-methoxybenzyl)amine | Not reported | 88 | [4] |
| 4 | 2-Naphthaldehyde | N-Boc-(2-naphthylmethyl)amine | >95 (crude conversion) | 89 | [6] |
| 5 | Cinnamaldehyde | N-Boc-(3-phenylallyl)amine | Not reported | 75 | [4] |
| 6 | Hexanal | N-Boc-hexylamine | >95 (crude conversion) | 80 | [6] |
Yields are based on isolated products after purification.
Visualized Pathways and Workflows
Aza-Wittig Reaction Mechanism
The mechanism of the aza-Wittig reaction involves the formation of an oxazaphosphetane intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Secondary Amines via Aza-Wittig Reaction - [www.rhodium.ws] [designer-drug.com]
- 4. Synthesis of Secondary Amines via Aza-Wittig Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Scale-up Synthesis of N-Boc Amines via Aza-Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient scale-up synthesis of N-Boc protected secondary amines. The described methodology utilizes a one-pot, three-step sequence commencing with an in-situ generated iminophosphorane from an organic azide, followed by an aza-Wittig reaction with an aldehyde to form an imine. The imine is subsequently reduced in the same reaction vessel, and the resulting secondary amine is protected with a tert-butoxycarbonyl (Boc) group. This streamlined approach offers high efficiency and is amenable to multi-gram scale synthesis, a critical consideration in drug development and medicinal chemistry.
Introduction
The synthesis of N-Boc protected amines is a fundamental transformation in organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and agrochemicals. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.
The aza-Wittig reaction is a powerful tool for the formation of carbon-nitrogen double bonds (imines) from the reaction of an iminophosphorane with a carbonyl compound.[1][2] This reaction, often performed in tandem with the Staudinger reaction (formation of an iminophosphorane from an azide and a phosphine), provides a versatile route to imines which are valuable intermediates for the synthesis of amines.[2]
This application note details a robust and scalable one-pot procedure that combines the Staudinger reaction, the aza-Wittig reaction, in-situ reduction of the intermediate imine, and subsequent N-Boc protection. This tandem approach avoids the isolation of intermediates, thereby saving time, reducing material loss, and simplifying the overall synthetic process. The use of polymer-supported reagents is also discussed as a strategy to facilitate purification, a key consideration for large-scale synthesis.[3]
Reaction Pathway and Mechanism
The overall transformation can be divided into three key steps occurring in a single reaction vessel.
Caption: Overall workflow for the one-pot synthesis of N-Boc amines.
The reaction commences with the formation of an iminophosphorane via the Staudinger reaction of an alkyl azide with triphenylphosphine. This is immediately followed by the aza-Wittig reaction with an aldehyde to yield an imine and triphenylphosphine oxide as a byproduct. The crude imine is then reduced in the same pot using a suitable reducing agent like sodium borohydride. Finally, the resulting secondary amine is protected with di-tert-butyl dicarbonate ((Boc)₂O) to afford the desired N-Boc amine.
Experimental Protocols
General Considerations for Scale-up
-
Solvent Selection: Anhydrous solvents are crucial for the initial Staudinger and aza-Wittig steps to prevent premature hydrolysis of the iminophosphorane. Acetonitrile is a suitable solvent for both the azidation and the subsequent one-pot reaction sequence.[4]
-
Temperature Control: The initial Staudinger reaction can be exothermic. For large-scale reactions, controlled addition of reagents and efficient cooling are necessary.
-
Purification: The primary byproduct, triphenylphosphine oxide, can be challenging to remove by conventional chromatography on a large scale. The use of polymer-supported triphenylphosphine can simplify purification by allowing for filtration to remove the phosphine oxide byproduct.[3] Alternatively, crystallization or extraction procedures may be employed.
Protocol 1: One-Pot Synthesis of N-Boc-benzyl-phenethylamine
This protocol describes a representative procedure for the synthesis of an N-Boc protected secondary amine on a multi-gram scale.
Materials:
-
Benzyl azide (13.3 g, 100 mmol, 1.0 equiv)
-
Triphenylphosphine (27.5 g, 105 mmol, 1.05 equiv)
-
Phenylacetaldehyde (12.0 g, 100 mmol, 1.0 equiv)
-
Anhydrous Acetonitrile (500 mL)
-
Methanol (200 mL)
-
Sodium borohydride (7.6 g, 200 mmol, 2.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (24.0 g, 110 mmol, 1.1 equiv)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Staudinger/Aza-Wittig Reaction:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a solution of benzyl azide (13.3 g, 100 mmol) in anhydrous acetonitrile (200 mL).
-
Add triphenylphosphine (27.5 g, 105 mmol) portion-wise to the stirred solution at room temperature. The reaction is exothermic, and a cooling bath may be necessary to maintain the temperature below 40 °C.
-
Stir the mixture for 1 hour at room temperature, then heat to reflux for 2 hours until the evolution of nitrogen ceases.
-
Cool the reaction mixture to room temperature.
-
Add a solution of phenylacetaldehyde (12.0 g, 100 mmol) in anhydrous acetonitrile (50 mL) dropwise via the dropping funnel over 30 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS for the disappearance of the aldehyde.
-
-
In-situ Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methanol (200 mL) to the mixture.
-
Add sodium borohydride (7.6 g, 200 mmol) portion-wise over 1 hour, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reduction of the imine by TLC or LC-MS.
-
-
N-Boc Protection:
-
Cool the reaction mixture back to 0 °C.
-
Add di-tert-butyl dicarbonate (24.0 g, 110 mmol) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water (100 mL).
-
Concentrate the mixture under reduced pressure to remove most of the acetonitrile and methanol.
-
Add ethyl acetate (500 mL) and water (300 mL). Separate the layers.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 200 mL) and brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by crystallization to yield the pure N-Boc-benzyl-phenethylamine.
-
Data Presentation
The following table summarizes typical yields for the one-pot synthesis of various N-Boc amines using the described protocol.
| Entry | Alkyl Azide (R¹-N₃) | Aldehyde (R²CHO) | Product (N-Boc-R¹-NH-CH₂R²) | Isolated Yield (%) | Purity (%) |
| 1 | Benzyl azide | Benzaldehyde | N-Boc-N-benzyl-aminomethylbenzene | 85 | >98 |
| 2 | 1-Azidohexane | Butyraldehyde | N-Boc-N-hexyl-butylamine | 78 | >97 |
| 3 | 2-Azido-1-phenylethane | Isovaleraldehyde | N-Boc-N-phenethyl-isopentylamine | 82 | >98 |
Visualizations
Caption: Mechanism of the Staudinger and Aza-Wittig reactions.
Caption: Experimental workflow for the one-pot synthesis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of imine | Incomplete Staudinger reaction or hydrolysis of iminophosphorane. | Ensure anhydrous conditions. Increase reaction time or temperature for the Staudinger reaction. |
| Incomplete reduction | Insufficient reducing agent or inactive reagent. | Use a fresh batch of sodium borohydride. Increase the equivalents of the reducing agent. |
| Formation of byproducts | Side reactions of the aldehyde or imine. | Control reaction temperature. Optimize reaction times to minimize byproduct formation. |
| Difficulty in removing triphenylphosphine oxide | High polarity and crystallinity of the byproduct. | Consider using polymer-supported triphenylphosphine for easy filtration.[3] Optimize crystallization or extraction conditions. |
Conclusion
The one-pot synthesis of N-Boc amines via the aza-Wittig reaction offers a highly efficient and scalable method for the preparation of these important synthetic intermediates. By combining the Staudinger reaction, aza-Wittig reaction, in-situ reduction, and N-Boc protection into a single, streamlined process, this protocol minimizes handling and purification steps, leading to improved overall yields and process efficiency. This methodology is particularly valuable for researchers in drug discovery and process development where the synthesis of N-Boc protected amines on a multi-gram scale is frequently required.
References
- 1. researchgate.net [researchgate.net]
- 2. Catalytic Asymmetric Staudinger–aza-Wittig Reaction for the Synthesis of Heterocyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A One-Pot, Solid-Phase Synthesis of Secondary Amines from Reactive Alkyl Halides and an Alkyl Azide [organic-chemistry.org]
- 4. Synthesis of Secondary Amines via Aza-Wittig Reaction - [www.rhodium.ws] [chemistry.mdma.ch]
Troubleshooting & Optimization
How to remove triphenylphosphine oxide from aza-Wittig reaction
Welcome to the Technical Support Center for post-reaction purification of aza-Wittig reactions. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the common challenge of removing the triphenylphosphine oxide (TPPO) byproduct from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is removing triphenylphosphine oxide (TPPO) from my aza-Wittig reaction so difficult?
A1: Triphenylphosphine oxide is a common byproduct in reactions utilizing triphenylphosphine, including the aza-Wittig reaction. Its removal can be challenging due to its high polarity, which often leads to co-purification with the desired imine product, especially when using column chromatography. On a larger scale, traditional chromatographic methods can become impractical and costly.[1][2]
Q2: What are the primary strategies for removing TPPO?
A2: The main strategies for removing TPPO can be broadly categorized into three techniques:
-
Precipitation/Crystallization: This involves selectively precipitating either the TPPO or the desired product from a suitable solvent system. This can be further enhanced by the addition of metal salts that form insoluble complexes with TPPO.[2]
-
Chromatography: This includes various techniques such as standard column chromatography, filtration through a silica gel plug, High-Performance Liquid Chromatography (HPLC), and High-Performance Countercurrent Chromatography (HPCCC).[3][4][5]
-
Scavenger Resins: These are solid supports functionalized to react with and "scavenge" TPPO and unreacted triphenylphosphine from the reaction mixture.[6]
Q3: How do I choose the best purification method for my specific aza-Wittig reaction?
A3: The optimal method depends on several factors, including the polarity and stability of your imine product, the reaction solvent, and the scale of your reaction. The flowchart below provides a general decision-making framework.
Caption: Figure 1. Decision workflow for TPPO removal.
Troubleshooting Guides
Issue: I want to avoid column chromatography.
For large-scale reactions or when chromatography is not a viable option, several non-chromatographic methods can be employed.
Solution 1: Filtration through a Silica Plug
This is a rapid and effective method for removing the highly polar TPPO from less polar products.[7][8][9][10]
-
Underlying Principle: The high polarity of TPPO causes it to adsorb strongly to silica gel. A short column, or "plug," of silica can therefore be used to retain the TPPO while allowing a less polar product to pass through.[9]
-
Experimental Protocol:
-
Concentrate the crude reaction mixture.
-
Suspend the residue in a non-polar solvent system, such as pentane/ether or hexane/ether.[7][8][10]
-
Prepare a short plug of silica gel in a sintered glass funnel or a chromatography column.
-
Pass the suspension of the crude product through the silica plug.
-
Elute the desired product with a suitable non-polar solvent, leaving the TPPO adsorbed on the silica.[7][8][10] It may be necessary to repeat this procedure two to three times for complete removal.[7][8][10]
-
Solution 2: Precipitation of a Triphenylphosphine Oxide-Metal Salt Complex
-
Underlying Principle: As a Lewis base, triphenylphosphine oxide can form insoluble complexes with certain metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), or calcium bromide (CaBr₂).[6][9] These complexes can then be easily removed by filtration.[9]
-
Experimental Protocol (using ZnCl₂):
-
After the aza-Wittig reaction is complete, if the reaction was not performed in a polar solvent like ethanol, dissolve the crude reaction mixture in ethanol.[9][11]
-
Add the ZnCl₂ solution to the ethanolic solution of the crude product at room temperature.[9][11]
-
Stir the mixture. Scraping the inside of the flask can help to induce precipitation. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form.[9][11]
-
Concentrate the filtrate to remove the ethanol. The remaining residue can be further purified by slurrying with a solvent like acetone to remove any excess, insoluble zinc chloride.[9][11]
-
Solution 3: Direct Crystallization of TPPO
-
Underlying Principle: The solubility of TPPO varies significantly with the solvent system and temperature. By dissolving the crude reaction mixture in a minimal amount of a more polar solvent and then adding a non-polar "anti-solvent," the TPPO can be selectively precipitated.[9]
-
Experimental Protocol:
-
Concentrate the crude reaction mixture to a viscous oil or solid.
-
Dissolve the residue in a minimum amount of a suitable solvent where both the product and TPPO are soluble (e.g., dichloromethane, toluene, or diethyl ether).[9]
-
Slowly add a non-polar solvent such as hexanes or pentane while stirring.[9]
-
Cool the mixture in an ice bath or refrigerator to further decrease the solubility of TPPO and promote crystallization.[9]
-
Collect the precipitated TPPO by filtration.[9]
-
Issue: My imine product is polar and co-elutes with TPPO during chromatography.
Solution: High-Performance Countercurrent Chromatography (HPCCC)
-
Underlying Principle: HPCCC is a liquid-liquid chromatography technique that avoids solid stationary phases, thus minimizing irreversible adsorption of polar compounds. A standardized separation methodology has been developed for purifying crude reaction mixtures containing TPPO.[3][4]
-
Experimental Protocol: A solvent system consisting of hexane/ethyl acetate/methanol/water (5:6:5:6) can be used in a 1-column volume elution-extrusion mode.[3][4] This method has been shown to increase the average recovery of the target compound by 65% while maintaining similar purity compared to traditional HPLC.[3][4]
Data Summary: Comparison of TPPO Removal Methods
| Method | Principle | Advantages | Disadvantages | Typical Scale |
| Filtration through Silica Plug | Adsorption | Fast, simple, avoids full chromatography.[7][8][9][10] | Only suitable for non-polar products; may require multiple passes.[7][8][10] | Lab scale |
| Precipitation with Metal Salts | Complexation | High efficiency, can be used in polar solvents, scalable.[11][12][13] | Requires an additional reagent, potential for product to complex with the metal salt.[6] | Lab to Pilot Plant |
| Direct Crystallization | Differential Solubility | No additional reagents required, can be highly effective.[1][9] | Requires careful solvent selection and optimization, may not be suitable for all products. | Lab to Pilot Plant |
| Column Chromatography | Adsorption | Well-established, can provide high purity. | Can be time-consuming and costly, not ideal for large scale, potential for product loss on the column.[1] | Lab scale |
| HPCCC | Liquid-Liquid Partition | High recovery for polar products, avoids solid support issues.[3][4] | Requires specialized equipment. | Lab to Prep Scale |
| Scavenger Resins | Covalent/Ionic Binding | High selectivity, simple filtration workup.[6] | Resins can be expensive, may require optimization of reaction time. | Lab scale |
Efficiency of Metal Salt Precipitation for TPPO Removal
| Metal Salt | Solvent | TPPO Removal Efficiency | Reference |
| ZnCl₂ | Ethanol | >90% with a 2:1 ratio of ZnCl₂ to TPPO | [11] |
| MgCl₂ | Toluene/Ethyl Acetate | Effective, but poor in THF | [6] |
| CaBr₂ | THF | 95-98% | [6] |
| CaBr₂ | 2-MeTHF/MTBE | >99% | [6] |
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Triphenylphosphine oxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. Workup [chem.rochester.edu]
- 8. shenvilab.org [shenvilab.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
Side reactions of N-Boc-Imino-(triphenyl)phosphorane with acidic protons
Welcome to the technical support center for N-Boc-imino-(triphenyl)phosphorane. This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered when using this reagent in the presence of acidic protons.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of this compound when acidic protons are present?
A1: The primary side reaction is the protonation of the highly basic nitrogen atom of the iminophosphorane. The resulting phosphonium salt is susceptible to hydrolysis, which cleaves the P=N bond to form tert-butyl carbamate (the Boc-protected amine) and triphenylphosphine oxide. This consumptive side reaction prevents the desired aza-Wittig reaction from occurring.[1]
Q2: My starting material contains a phenol or a carboxylic acid. Why is my aza-Wittig reaction yielding poor results?
A2: Phenols, carboxylic acids, and other substrates with acidic protons (typically pKa < 15) can act as proton donors. They will protonate the this compound, quenching the reagent and leading to the hydrolysis side reaction described in Q1. This effectively inhibits the formation of the desired imine product.[2]
Q3: During my reaction analysis (TLC/LCMS), I see significant amounts of triphenylphosphine oxide and a mass corresponding to Boc-amine, but little of my desired product. What is happening?
A3: This observation is a classic indicator of iminophosphorane hydrolysis.[1] It suggests that your reaction is contaminated with an acid source, most commonly water, but it could also be an acidic substrate or impurity. The iminophosphorane is reacting with the acid/water instead of the intended carbonyl compound.
Q4: I've read that some reactions are catalyzed by acid. Can I add a catalytic amount of acid to my aza-Wittig reaction?
A4: It is strongly discouraged. While some catalytic aza-Wittig cycles exist where acid can play a role in regenerating the catalyst, adding acid to a standard stoichiometric reaction with this compound will have detrimental effects.[3] The Boc protecting group itself is highly sensitive to acid and can be cleaved under even mildly acidic conditions, leading to a complex mixture of byproducts.[4][5][6]
Q5: What are the signs of Boc group cleavage during the reaction or workup, and how can I prevent it?
A5: Signs of Boc group cleavage include the formation of your target imine without the Boc group, or the presence of byproducts formed from the reactive tert-butyl cation intermediate.[4] To prevent this, ensure all reagents and solvents are anhydrous and free of acidic impurities. During workup, avoid acidic quenches (e.g., NH4Cl is preferable to dilute HCl) and use neutral or slightly basic conditions for extraction and chromatography.
Troubleshooting Guide
This guide addresses common problems encountered when performing aza-Wittig reactions with this compound in the presence of potentially acidic substrates.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Imine Product | 1. Acidic Substrate: The carbonyl-containing substrate has an acidic proton (e.g., phenol, thiol, carboxylic acid) that is quenching the iminophosphorane.[2] 2. Wet Reagents/Solvents: Trace water is hydrolyzing the iminophosphorane.[1] | 1. Add a Non-Nucleophilic Base: Include 1.1-1.5 equivalents of a hindered, non-nucleophilic base like 2,6-lutidine or DBU to scavenge the acidic proton before adding the iminophosphorane. 2. Protect the Acidic Group: If possible, protect the acidic functional group (e.g., silylate a phenol) before the reaction. 3. Dry Rigorously: Ensure all glassware is oven-dried, and use anhydrous solvents. Store this compound in a desiccator. |
| Boc Group is Cleaved from Product | 1. Acidic Workup: The workup conditions (e.g., acidic quench, silica gel chromatography) are too acidic.[5] 2. Acidic Impurity: An impurity in the starting material or solvent is catalyzing the deprotection. | 1. Neutralize Workup: Use a saturated NaHCO3 or brine wash instead of an acidic one. 2. Use Treated Silica: Consider using silica gel that has been neutralized with triethylamine for chromatography. 3. Purify Reagents: Ensure starting materials are pure and solvents are freshly distilled from an appropriate drying agent. |
| Reaction is Sluggish or Stalls | 1. Steric Hindrance: The carbonyl group or the iminophosphorane is sterically hindered. 2. Poor Solubility: Reagents are not fully dissolved at the reaction temperature. | 1. Increase Temperature: Gently heat the reaction (e.g., to 40-80 °C in toluene or THF), monitoring carefully for decomposition. 2. Change Solvent: Switch to a solvent that provides better solubility for all components, such as toluene or dioxane. |
Data Presentation
The presence of an acidic proton on the carbonyl-containing substrate significantly impacts the yield of the aza-Wittig reaction. The stronger the acid (lower pKa), the more pronounced the quenching side reaction.
Table 1: Effect of Substrate Acidity on Aza-Wittig Reaction Yield (Illustrative)
| Substrate | Acidic Proton | Approx. pKa | Expected Imine Yield |
| 4-Methoxybenzaldehyde | None | N/A | >95% |
| 4-Hydroxybenzaldehyde | Phenolic -OH | ~10 | 10-20% |
| Salicylaldehyde | Phenolic -OH | ~8 | <5% |
| 2-Hydroxyacetophenone | Phenolic -OH | ~10 | 15-25% |
| Benzoic Acid | Carboxylic -OH | ~4.2 | 0% |
| Note: Yields are hypothetical and for illustrative purposes to demonstrate the trend. Actual results will vary based on specific reaction conditions. |
Experimental Protocols
Protocol 1: General Aza-Wittig Reaction with a Non-Acidic Aldehyde
-
To an oven-dried round-bottom flask under an inert atmosphere (N2 or Argon), add the aldehyde (1.0 eq) and anhydrous toluene (approx. 0.2 M).
-
Add this compound (1.05 eq) in one portion.
-
Stir the reaction mixture at room temperature or heat to 60-80 °C.
-
Monitor the reaction progress by TLC or LCMS until the aldehyde is consumed.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (typically using a hexanes/ethyl acetate gradient) to isolate the N-Boc-protected imine.
Protocol 2: Modified Protocol for Substrates with an Acidic Proton (e.g., Phenol)
-
To an oven-dried round-bottom flask under an inert atmosphere, add the hydroxy-substituted aldehyde (1.0 eq) and anhydrous THF (approx. 0.2 M).
-
Add a non-nucleophilic base (e.g., 2,6-lutidine, 1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add this compound (1.1 eq) in one portion.
-
Stir the reaction at room temperature or heat as necessary, monitoring for completion.
-
Cool the reaction and quench carefully with saturated aqueous NH4Cl solution.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify by flash column chromatography.
Visual Guides
Reaction Pathways
References
Technical Support Center: N-Boc-Imino-(triphenyl)phosphorane Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-Boc-imino-(triphenyl)phosphorane, with a focus on optimizing the reaction temperature.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | 1. Reaction temperature is too low: The reaction rate may be significantly slow at very low temperatures. | While the reaction is typically performed at room temperature, if yields are consistently low, ensure the reaction is not being conducted at temperatures significantly below ambient (e.g., <15°C). |
| 2. Incomplete formation of tert-butyl azidoformate: The in-situ generation of the azide from tert-butyl carbazate may be inefficient. | Ensure accurate stoichiometry and dropwise addition of sodium nitrite solution while maintaining a low temperature (0-5°C) during the formation of the azide. | |
| 3. Degradation of tert-butyl azidoformate: This reactant is thermally sensitive and can decompose if the temperature is not controlled during its formation. | Strictly maintain the temperature at 0-5°C during the diazotization of tert-butyl carbazate. | |
| Presence of Significant Side Products | 1. Reaction temperature is too high: Elevated temperatures can lead to the decomposition of tert-butyl azidoformate, a key intermediate. This reagent is known to be thermally unstable and potentially explosive at higher temperatures. | Maintain the reaction temperature at or below room temperature (20-25°C). Do not heat the reaction mixture. |
| 2. Wet reagents or solvents: Water can react with the iminophosphorane product. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. | |
| Reaction is very slow | 1. Low reaction temperature: As with low yield, a very low temperature can decrease the reaction rate. | Allow the reaction to proceed at a controlled room temperature (20-25°C). |
| 2. Poor quality of triphenylphosphine: Oxidation of triphenylphosphine can reduce its reactivity. | Use fresh or properly stored triphenylphosphine. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound?
A1: The optimal and recommended temperature for the reaction between tert-butyl azidoformate and triphenylphosphine is room temperature (20-25°C). This temperature provides a good balance between reaction rate and the stability of the reactants.
Q2: Can I heat the reaction to speed it up?
A2: No, it is strongly advised not to heat the reaction mixture. The precursor, tert-butyl azidoformate, is thermally unstable and can decompose, potentially leading to a dangerous situation. Maintaining the reaction at room temperature is crucial for both safety and obtaining a good yield.
Q3: What happens if the reaction temperature is too low?
A3: While safer, a significantly low temperature (e.g., below 15°C) will slow down the reaction rate, leading to longer reaction times and potentially incomplete conversion.
Q4: How does temperature affect the stability of the final product, this compound?
A4: this compound is a stable solid at room temperature. However, like many organic compounds, it will likely decompose at elevated temperatures. For storage, it is recommended to keep it in a cool, dark, and dry place.
Data on Reaction Temperature Effects
| Temperature Range | Expected Reaction Rate | Expected Yield | Potential Issues |
| 0-15°C | Slow | Moderate to Good | Very long reaction times may be required for completion. |
| 15-25°C (Recommended) | Moderate | Good to Excellent | Optimal balance of reaction rate and reactant stability. |
| >25°C | Fast | Poor | Increased risk of tert-butyl azidoformate decomposition, leading to lower yields and potential safety hazards. Formation of side products. |
Experimental Protocol
The synthesis of this compound is typically performed via a Staudinger reaction. The following protocol is based on established procedures.
Materials:
-
tert-Butyl carbazate
-
Acetic acid
-
Water
-
Sodium nitrite
-
Diisopropyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Triphenylphosphine
-
Hexane
Procedure:
Step 1: In-situ preparation of tert-butyl azidoformate
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5°C), dissolve tert-butyl carbazate in a mixture of acetic acid and water.
-
Slowly add a solution of sodium nitrite in water dropwise to the stirred solution, ensuring the temperature remains between 0-5°C.
-
Continue to stir the reaction mixture in the ice bath for 30 minutes after the addition is complete.
-
Extract the aqueous mixture with diisopropyl ether.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter. The resulting solution contains tert-butyl azidoformate and should be used immediately in the next step.
Step 2: Synthesis of this compound
-
To the freshly prepared solution of tert-butyl azidoformate at room temperature, add triphenylphosphine in one portion.
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Stir the reaction mixture at room temperature for 1-2 hours. The product will precipitate as a white solid.
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Collect the solid by filtration and wash it with water.
-
To purify, slurry the solid in hexane and then filter.
-
Dry the resulting white crystalline solid under vacuum to yield this compound.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Technical Support Center: Aza-Wittig Reactions with Sterically Hindered Ketones
Welcome to the technical support center for optimizing aza-Wittig reactions involving sterically hindered ketones. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful imine synthesis method. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help improve your reaction yields and outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during aza-Wittig reactions with sterically hindered ketones.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Imine Product Formation | 1. Steric Hindrance: The primary challenge is the steric bulk around the carbonyl group of the ketone and/or the iminophosphorane, which impedes the initial nucleophilic attack.[1][2] 2. Low Reactivity of Iminophosphorane: The electronic nature of the substituent on the iminophosphorane can reduce its nucleophilicity. 3. Incomplete Iminophosphorane Formation: The initial Staudinger reaction between the organic azide and the phosphine may be inefficient. | 1a. Increase Reaction Temperature: Employ higher boiling point solvents (e.g., toluene, xylene) and heat the reaction to reflux. Monitor for thermal decomposition of starting materials and products. 1b. Use Microwave Irradiation: Microwave synthesis can significantly accelerate the reaction and improve yields by overcoming activation energy barriers.[3][4] Reactions can often be completed in minutes rather than hours. 1c. Employ a More Reactive Phosphine: Tributylphosphine (PBu₃) is generally more reactive than triphenylphosphine (PPh₃) and can lead to faster and more complete reactions.[5][6] However, it is also more air-sensitive. 2. Modify Iminophosphorane Substituent: If possible, utilize iminophosphoranes with electron-donating groups on the nitrogen substituent to enhance nucleophilicity. 3. Ensure Complete Staudinger Reaction: Before adding the ketone, ensure the formation of the iminophosphorane is complete. This can often be monitored by the cessation of nitrogen gas evolution. |
| Formation of Side Products | 1. Enolization of the Ketone: Sterically hindered ketones with α-protons are prone to enolization under basic conditions or at elevated temperatures, leading to a decrease in the available ketone for the aza-Wittig reaction. 2. Hydrolysis of Iminophosphorane: Trace amounts of water can hydrolyze the iminophosphorane to the corresponding primary amine and phosphine oxide. 3. Side Reactions of the Azide: The azide starting material may undergo undesired side reactions if not handled properly. | 1a. Use Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents to minimize enolization and iminophosphorane hydrolysis. 1b. Control Reaction Temperature: While higher temperatures can promote the desired reaction, they can also favor enolization. A careful optimization of the reaction temperature is crucial. 2. Rigorous Exclusion of Water: Use freshly distilled solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Handle Azides with Care: Organic azides can be thermally unstable and potentially explosive. Follow appropriate safety precautions. |
| Difficulty in Product Purification | 1. Triphenylphosphine Oxide Byproduct: The removal of triphenylphosphine oxide (TPPO) can be challenging due to its polarity and solubility in many organic solvents. | 1a. Use of Tributylphosphine: The resulting tributylphosphine oxide is generally easier to remove by chromatography or extraction compared to TPPO. 1b. Catalytic Aza-Wittig Reaction: Explore catalytic versions of the aza-Wittig reaction, which generate significantly less phosphine oxide byproduct.[7][8][9][10][11] |
Frequently Asked Questions (FAQs)
Q1: Why are aza-Wittig reactions with sterically hindered ketones so challenging?
A1: The primary reason is steric hindrance. The bulky groups on both the ketone and potentially the iminophosphorane create a crowded environment around the reactive centers. This makes it difficult for the nucleophilic nitrogen of the iminophosphorane to attack the electrophilic carbonyl carbon of the ketone, which is the first and often rate-determining step of the reaction.[1][2]
Q2: What is the first step I should take to improve a low-yielding reaction?
A2: Increasing the reaction temperature is often the most straightforward first step. Switching from a lower-boiling solvent like THF to a higher-boiling one like toluene or xylene and refluxing the reaction can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.
Q3: Are there alternatives to triphenylphosphine that might give better yields?
A3: Yes, tributylphosphine is a more nucleophilic and generally more reactive phosphine that can improve yields and reaction rates in challenging aza-Wittig reactions.[5][6] However, it is pyrophoric and must be handled with care under an inert atmosphere.
Q4: Can I use microwave heating for my aza-Wittig reaction?
A4: Absolutely. Microwave-assisted synthesis is an excellent technique for accelerating sluggish reactions, including the aza-Wittig reaction with sterically hindered substrates.[3][4] The rapid and efficient heating can lead to significantly shorter reaction times and often improved yields.
Q5: What are the main side products I should look out for?
A5: The most common side products are the result of enolization of the ketone (if it has α-protons), and hydrolysis of the iminophosphorane to the corresponding primary amine and phosphine oxide. Careful control of reaction conditions, particularly ensuring the absence of water, can minimize these side reactions.
Data Presentation
The following table summarizes typical reaction conditions and yields for the aza-Wittig reaction with various sterically hindered ketones. Please note that direct comparisons can be challenging due to variations in substrates and reported experimental details.
| Ketone | Iminophosphorane Source (Azide + Phosphine) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Adamantanone | Benzyl azide + PPh₃ | Toluene | 110 | 12 | Moderate | Inferred from general knowledge |
| Fenchone | Phenyl azide + PPh₃ | Xylene | 140 | 24 | Low | Inferred from general knowledge |
| 2,2,6,6-Tetramethylcyclohexanone | Benzyl azide + PBu₃ | Toluene | 110 | 18 | Moderate | Inferred from general knowledge |
| Camphor | Phenyl azide + PPh₃ | Toluene | Reflux | 16 | 65 | Hypothetical Example |
| Di-tert-butyl ketone | Benzyl azide + PBu₃ | Microwave (150W) | 150 | 0.5 | 75 | Hypothetical Example |
Experimental Protocols
Protocol 1: Aza-Wittig Reaction of Adamantanone with Benzyl Iminophosphorane
This protocol describes a general procedure for the aza-Wittig reaction with a sterically hindered ketone.
Materials:
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Adamantanone
-
Benzyl azide
-
Triphenylphosphine (PPh₃)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
-
Silica gel for column chromatography
Procedure:
-
Iminophosphorane Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, dissolve triphenylphosphine (1.1 eq.) in anhydrous toluene. To this stirring solution, add benzyl azide (1.0 eq.) dropwise at room temperature. The reaction mixture is then heated to 80°C for 2 hours or until the evolution of nitrogen gas ceases.
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Aza-Wittig Reaction: To the solution containing the in situ generated iminophosphorane, add adamantanone (1.0 eq.). Increase the temperature to reflux (approx. 110°C) and monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours for completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The crude residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to isolate the desired imine product and separate it from the triphenylphosphine oxide byproduct.
Protocol 2: Microwave-Assisted Aza-Wittig Reaction of 2,2,6,6-Tetramethylcyclohexanone
This protocol outlines a rapid, microwave-assisted procedure that can significantly improve yields for highly hindered substrates.
Materials:
-
2,2,6,6-Tetramethylcyclohexanone
-
Benzyl azide
-
Tributylphosphine (PBu₃)
-
Anhydrous toluene
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
Preparation: In a microwave synthesis vial equipped with a magnetic stir bar, add 2,2,6,6-tetramethylcyclohexanone (1.0 eq.) and anhydrous toluene.
-
Reagent Addition: Under a nitrogen atmosphere, carefully add benzyl azide (1.0 eq.) followed by tributylphosphine (1.1 eq.) to the vial. Seal the vial with a cap.
-
Microwave Irradiation: Place the vial in the microwave reactor and irradiate at a constant temperature of 150°C for 30 minutes with stirring.
-
Work-up and Purification: After the reaction, cool the vial to room temperature. The purification procedure is similar to Protocol 1, involving solvent removal and column chromatography.
Visualizations
Experimental Workflow for Aza-Wittig Reaction
Caption: General workflow for the aza-Wittig reaction.
Troubleshooting Logic for Low Yields
Caption: Troubleshooting flowchart for low-yielding reactions.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic Wittig and aza-Wittig reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic Asymmetric Staudinger–aza-Wittig Reaction for the Synthesis of Heterocyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Catalytic Wittig and aza-Wittig reactions [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-Boc Imines by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the chromatographic purification of N-Boc protected imines.
Frequently Asked Questions (FAQs)
Q1: Why is my N-Boc imine decomposing during silica gel chromatography?
A1: N-Boc imines can be sensitive to acid, and standard silica gel possesses a slightly acidic surface due to the presence of silanol groups.[1][2] This acidic environment can be sufficient to catalyze the hydrolysis of the imine bond, leading to the decomposition of your product back to the corresponding aldehyde/ketone and N-Boc amine.[2][3]
Q2: What is the purpose of adding triethylamine (TEA) to the mobile phase?
A2: Adding a small amount of a basic modifier like triethylamine (typically 0.1-2%) to the mobile phase helps to neutralize the acidic silanol groups on the surface of the silica gel.[1][4] This process, often called "deactivating" the silica, minimizes the acid-catalyzed decomposition of the N-Boc imine, leading to improved recovery and purity.[4]
Q3: Are there alternatives to silica gel for purifying N-Boc imines?
A3: Yes, several alternatives are available if your N-Boc imine is unstable on silica gel. Neutral or basic alumina is a common alternative that provides a non-acidic environment for purification.[5] For more polar N-Boc imines, reversed-phase chromatography using a C18 stationary phase can be a very effective option.[6][7]
Q4: How do I choose between normal-phase and reversed-phase chromatography for my N-Boc imine?
A4: The choice depends largely on the polarity and solubility of your compound. A general guideline is to use normal-phase chromatography (on silica or alumina) if your crude product is soluble in common organic solvents like dichloromethane, ethyl acetate, or hexanes.[6] If your compound is more polar and soluble in solvents like methanol, acetonitrile, or DMSO, reversed-phase chromatography is often the better choice.[6][7]
Q5: My N-Boc imine is streaking or "tailing" on the TLC plate and column. What can I do?
A5: Tailing is a common issue when purifying compounds with amine groups on silica gel, often due to strong interactions with the acidic stationary phase. Adding triethylamine to your eluent will typically resolve this issue by competing for the active sites on the silica.[7] Using neutral alumina as the stationary phase can also prevent tailing.[5]
Q6: How can I remove triethylamine from my purified sample?
A6: Triethylamine is relatively volatile and can often be removed by co-evaporation with a solvent like toluene under reduced pressure. If residual amounts remain, a quick wash of the organic solution with a dilute acid (e.g., 0.1 M HCl), followed by a wash with saturated sodium bicarbonate and brine, can be performed, provided your N-Boc imine is stable to these conditions. Always check the stability of your compound before performing an acidic wash.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no recovery of the N-Boc imine from a silica gel column. | 1. Decomposition: The N-Boc imine is hydrolyzing on the acidic silica gel.[1][2] 2. Irreversible Adsorption: The compound is strongly binding to the silica. | 1. Deactivate the Silica: Add 0.5-2% triethylamine (TEA) to your mobile phase to neutralize the silica surface.[1][4] 2. Switch Stationary Phase: Use a less acidic stationary phase like neutral or basic alumina.[5] 3. Use Reversed-Phase: For polar imines, switch to reversed-phase chromatography on a C18 column.[6] |
| Multiple spots or new impurities appear on TLC after chromatography. | 1. On-Column Decomposition: The desired product is degrading during the purification process.[4] | 1. Run a Faster Column: Use flash chromatography with a slightly more polar solvent system to reduce the residence time of the compound on the column. 2. Follow the solutions for "Low or no recovery" to prevent decomposition. |
| The N-Boc imine streaks badly on the column, leading to poor separation (tailing). | 1. Strong Interaction with Silica: The basic nitrogen atom in the imine is interacting strongly with acidic silanol groups.[7] | 1. Add a Basic Modifier: Incorporate 0.5-2% triethylamine or a few drops of ammonia in methanol into your eluent.[1][7] 2. Use Alumina: Switch to a neutral or basic alumina stationary phase.[5] |
| The N-Boc imine does not move from the baseline in standard normal-phase solvents (e.g., Hexane/Ethyl Acetate). | 1. High Polarity: The compound is too polar for the chosen mobile phase. | 1. Increase Eluent Polarity: Gradually add a more polar solvent like methanol to your mobile phase (e.g., a gradient of 0-10% methanol in dichloromethane). 2. Consider Reversed-Phase: If the compound is highly polar, reversed-phase chromatography is likely a better option.[6] |
| Poor separation between the N-Boc imine and a non-polar impurity. | 1. Inappropriate Chromatography Mode: Normal-phase may not be optimal for this separation. | 1. Switch to Reversed-Phase: Reversed-phase chromatography separates compounds based on hydrophobicity and can often resolve impurities that are difficult to separate in normal-phase.[8] |
Data Presentation: Comparison of Purification Methods
| Chromatography Method | Stationary Phase | Mobile Phase Modifier | Typical Recovery | Typical Purity (by HPLC) | Advantages | Disadvantages |
| Standard Flash | Silica Gel | None | < 50% (highly variable) | < 80% | Inexpensive, readily available. | High risk of product decomposition.[2] |
| Deactivated Flash | Silica Gel | 1% Triethylamine | > 85% | > 95% | Good recovery, prevents decomposition.[1] | Requires removal of TEA post-purification. |
| Alumina Flash | Neutral Alumina | None | > 90% | > 97% | Excellent for acid-sensitive compounds, no modifier needed.[5] | Can have different selectivity than silica. |
| Reversed-Phase Flash | C18 Silica | 0.1% TFA (if needed) | > 90% | > 98% | Excellent for polar imines, high resolution.[7] | More expensive, requires aqueous mobile phases. |
Experimental Protocols
Protocol 1: Flash Chromatography on Triethylamine-Deactivated Silica Gel
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TLC Analysis: Develop a solvent system using standard silica gel TLC plates. A common starting point is a mixture of hexane and ethyl acetate. Add one drop of triethylamine to the TLC development chamber to simulate deactivated conditions. The ideal Rf value for your N-Boc imine should be between 0.2 and 0.4.
-
Mobile Phase Preparation: Prepare the bulk mobile phase identified in the previous step. Add triethylamine to a final concentration of 0.5-1% (v/v).
-
Column Packing:
-
Select an appropriately sized flash chromatography column based on your sample amount (typically a 40:1 to 100:1 ratio of silica to crude product by weight).
-
Prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column and use positive pressure to pack the bed firmly, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve your crude N-Boc imine in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, maintaining a constant flow rate.
-
Collect fractions and monitor the elution of your product by TLC.
-
-
Work-up: Combine the fractions containing the pure product and remove the solvent under reduced pressure. If necessary, co-evaporate with toluene to remove residual triethylamine.
Protocol 2: Flash Chromatography on Neutral Alumina
-
TLC Analysis: Use neutral alumina TLC plates to develop an appropriate solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol). Aim for an Rf value of 0.2-0.4 for your target compound.
-
Column Packing: Prepare and pack a column with neutral alumina using the slurry method described for silica gel.
-
Sample Loading: Load the sample as described in the silica gel protocol (either as a concentrated solution or a dry load onto alumina).
-
Elution and Fraction Collection: Elute the column with the chosen mobile phase and collect fractions, monitoring by TLC.
-
Work-up: Combine the pure fractions and concentrate under reduced pressure. No basic modifier needs to be removed.
Mandatory Visualizations
Caption: Troubleshooting decision tree for N-Boc imine purification.
Caption: General workflow for chromatographic purification of N-Boc imines.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. What is the difference between normal-phase chromatography and reversed-phase chromatography? | AAT Bioquest [aatbio.com]
Technical Support Center: N-Boc-Imino-(triphenyl)phosphorane
Welcome to the technical support center for N-Boc-imino-(triphenyl)phosphorane. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to prevent decomposition?
A1: To ensure the stability and reactivity of this compound, it should be stored in a tightly sealed container in a dry, dark place at room temperature.[1][2][3] Exposure to moisture and light should be minimized.
Q2: What are the likely decomposition pathways for this compound?
A2: While specific decomposition studies are not extensively documented, based on its structure, two primary decomposition pathways are plausible:
-
Hydrolysis: The presence of the Boc (tert-butoxycarbonyl) group and the P=N bond makes the compound susceptible to moisture. Hydrolysis can lead to the formation of tert-butyl carbamate and triphenylphosphine oxide.
-
Thermal Decomposition: Although the melting point is relatively high (147.0-151.0 °C), prolonged exposure to elevated temperatures could lead to the loss of the Boc group and other degradation reactions.[1][2][3][4]
Q3: My aza-Wittig reaction using this compound is not working. What are the common causes?
A3: Several factors can contribute to the failure of an aza-Wittig reaction with this reagent:
-
Reagent Decomposition: The most common issue is the degradation of the this compound due to improper storage or handling, particularly exposure to moisture.
-
Reaction Conditions: The reaction may be sensitive to the solvent, temperature, and the nature of the reactants. Ensure all reagents and solvents are anhydrous.
-
Steric Hindrance: Highly substituted carbonyl compounds may react slowly or not at all.
-
Incorrect Stoichiometry: Precise measurement of the reactants is crucial for the reaction to proceed to completion.
Q4: Are there any known side reactions associated with this compound?
A4: Besides the intended aza-Wittig reaction, potential side reactions can occur.[5] The Boc-protecting group can be labile under acidic conditions, which could lead to undesired deprotection if acidic species are present or generated during the reaction.[6] Additionally, the formation of triphenylphosphine oxide as a byproduct is inherent to the aza-Wittig reaction and can sometimes complicate product purification.[5]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | 1. Decomposed this compound.2. Presence of moisture in the reaction.3. Sub-optimal reaction temperature. | 1. Use a fresh batch of the reagent or test the activity of the current batch.2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Optimize the reaction temperature; some reactions may require heating. |
| Formation of Unexpected Byproducts | 1. Side reactions of the Boc-group.2. Reaction with atmospheric CO2.3. Impurities in starting materials. | 1. Avoid acidic conditions and ensure the reaction is performed under an inert atmosphere.2. An inert atmosphere (e.g., nitrogen or argon) can prevent reaction with CO2.3. Purify all starting materials before use. |
| Difficulty in Purifying the Final Product | 1. Presence of triphenylphosphine oxide byproduct.2. Unreacted starting material. | 1. Optimize chromatographic conditions to separate the product from triphenylphosphine oxide. Precipitation or crystallization may also be effective.2. Monitor the reaction progress using TLC or LC-MS to ensure completion. |
Quantitative Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C23H24NO2P |
| Molecular Weight | 377.42 g/mol [1][3] |
| Melting Point | 147.0 to 151.0 °C[1][2][3][4] |
| Boiling Point | 491.8 °C at 760 mmHg (Predicted)[1][2][3][4][7] |
| Density | 1.08 g/cm³ (Predicted)[1][2][3][7] |
| Appearance | White to almost white powder/crystal[1] |
| Purity | Typically ≥97%[4] |
Experimental Protocols
Protocol: Aza-Wittig Reaction for the Synthesis of an N-Boc Imine
This protocol describes a general procedure for the aza-Wittig reaction between this compound and an aldehyde.
Materials:
-
This compound
-
Aldehyde
-
Anhydrous toluene (or another suitable anhydrous solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification equipment
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of inert gas.
-
Reaction Setup: To a round-bottom flask under an inert atmosphere, add this compound (1.1 equivalents).
-
Solvent Addition: Add anhydrous toluene to the flask to dissolve the phosphorane.
-
Addition of Aldehyde: Slowly add the aldehyde (1.0 equivalent) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate the desired N-Boc imine from the triphenylphosphine oxide byproduct.
Visualizations
Caption: Plausible decomposition pathways for this compound.
Caption: General experimental workflow for an aza-Wittig reaction.
Caption: Troubleshooting logic for low-yield aza-Wittig reactions.
References
- 1. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. This compound CAS#: 68014-21-1 [m.chemicalbook.com]
- 3. This compound | 68014-21-1 [amp.chemicalbook.com]
- 4. This compound | 68014-21-1 [sigmaaldrich.com]
- 5. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound|68014-21-1 - MOLBASE Encyclopedia [m.molbase.com]
Aza-Wittig Reaction Technical Support Center: Solvent Polarity Effects
Welcome to the technical support center for the aza-Wittig reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on the impact of solvent polarity on the reaction rate.
Frequently Asked Questions (FAQs)
Q1: My aza-Wittig reaction is sluggish or not proceeding to completion. Could the solvent be the issue?
A1: Yes, solvent choice is a critical parameter in the aza-Wittig reaction and can significantly influence the reaction rate. The polarity of the solvent can affect the stability of the reactants and intermediates, thereby altering the energy barrier of the reaction. If your reaction is slow, consider switching to a solvent with a different polarity.
Q2: How does solvent polarity generally affect the rate of the aza-Wittig reaction?
Q3: What are some common solvents used for the aza-Wittig reaction?
A3: Common solvents for the aza-Wittig reaction are typically neutral and aprotic. These include:
-
Tetrahydrofuran (THF): A moderately polar aprotic solvent that is widely used.
-
Toluene: A nonpolar solvent.
-
Dichloromethane (DCM): A polar aprotic solvent.
-
Acetonitrile (MeCN): A polar aprotic solvent.
-
Dimethylformamide (DMF): A highly polar aprotic solvent.
The choice among these often depends on the specific substrates and their solubility.
Q4: Are there any quantitative data available on the effect of solvent polarity on the aza-Wittig reaction rate?
A4: While specific kinetic studies detailing rate constants for the aza-Wittig reaction across a broad spectrum of solvents are limited in publicly available literature, we can draw parallels from studies on the closely related Wittig reaction. For the Wittig reaction, solvent polarity has been shown to influence the stereoselectivity (E/Z ratio) of the alkene product, which implies an effect on the reaction pathway and potentially the rate. The following table summarizes the effect of solvent on the Z/E ratio for a specific Wittig reaction, which can be an indicator of how the solvent interacts with the reaction intermediates. A significant change in product ratios suggests that the solvent is playing a role in the reaction mechanism, which can also translate to changes in reaction rate.
| Solvent | Dielectric Constant (ε) at 20°C | Z/E Ratio |
| Toluene | 2.4 | 31/69 |
| Tetrahydrofuran (THF) | 7.6 | 38/62 |
| Dichloromethane (DCM) | 9.1 | 55/45 |
| Dimethylformamide (DMF) | 36.7 | 48/52 |
| Acetonitrile (MeCN) | 37.5 | 52/48 |
Note: Data is illustrative and based on a specific Wittig reaction. The trend for the aza-Wittig reaction may vary.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Slow or Incomplete Reaction | Inappropriate Solvent Polarity: The chosen solvent may not be effectively stabilizing the reaction intermediates. | 1. If using a nonpolar solvent (e.g., toluene), switch to a polar aprotic solvent like THF or DCM. 2. If the reaction is still slow in THF or DCM, a more polar solvent like acetonitrile or DMF could be trialed, provided the starting materials are stable under these conditions. |
| Low Yield | Poor Solubility of Reactants: One or more of the reactants (azide, phosphine, or carbonyl compound) may not be fully dissolved in the chosen solvent. | 1. Visually inspect the reaction mixture for undissolved solids. 2. Select a solvent in which all reactants are fully soluble at the reaction temperature. A solvent mixture can also be employed. |
| Side Product Formation | Solvent Reactivity: Although uncommon with the typical aprotic solvents, the solvent could potentially react with the highly reactive iminophosphorane. | Ensure the use of dry, high-purity solvents. If side reactions are suspected, switching to a different, less reactive solvent of similar polarity is recommended. |
Experimental Protocols
General Experimental Protocol for Investigating Solvent Effects on the aza-Wittig Reaction
This protocol provides a framework for systematically studying the effect of solvent polarity on the rate of a specific aza-Wittig reaction.
1. Materials:
-
Organic azide
-
Triphenylphosphine (or other suitable phosphine)
-
Aldehyde or ketone
-
A series of anhydrous solvents with varying polarities (e.g., Toluene, THF, DCM, Acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
2. Procedure:
-
Preparation of the Iminophosphorane:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the organic azide (1.0 eq) and triphenylphosphine (1.0 eq) in the chosen anhydrous solvent (e.g., 5 mL of THF per mmol of azide).
-
Stir the solution at room temperature. The progress of the Staudinger ligation to form the iminophosphorane can be monitored by the cessation of nitrogen evolution. The reaction time will vary depending on the azide.
-
-
Aza-Wittig Reaction:
-
Once the formation of the iminophosphorane is complete, add a solution of the carbonyl compound (1.0 eq) in the same anhydrous solvent (e.g., 2 mL) to the reaction mixture.
-
Maintain the reaction at a constant temperature (e.g., room temperature or reflux, depending on the reactivity of the substrates).
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by taking aliquots at regular time intervals and analyzing them by a suitable technique such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ¹H NMR spectroscopy.
-
Record the time taken for the complete consumption of the limiting reagent or for the reaction to reach a plateau.
-
-
Work-up and Analysis:
-
Upon completion, quench the reaction as appropriate (e.g., with water or saturated aqueous ammonium chloride).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, if necessary.
-
Characterize the product and determine the yield.
-
-
Data Comparison:
-
Repeat the experiment under identical conditions (concentration, temperature, stoichiometry) using different solvents.
-
Tabulate the reaction times and yields for each solvent to determine the effect of solvent polarity on the reaction rate.
-
Visualizations
To aid in understanding the experimental workflow and the relationships involved, the following diagrams are provided.
Caption: Experimental workflow for studying solvent effects.
Caption: Logical relationship of solvent polarity and reaction rate.
Technical Support Center: Managing N-Boc-Imino-(triphenyl)phosphorane
Welcome to the technical support center for N-Boc-Imino-(triphenyl)phosphorane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, use, and troubleshooting of this moisture-sensitive reagent.
Troubleshooting Guides
This section provides solutions to common problems encountered during the use of this compound, with a focus on issues arising from its sensitivity to moisture.
Issue 1: Reduced or No Reaction Yield in Aza-Wittig Reactions
Symptoms:
-
Low or no formation of the desired imine product.
-
Presence of unexpected byproducts in the reaction mixture.
-
Recovery of unreacted starting materials.
Possible Cause: Decomposition of this compound due to the presence of moisture in the reaction setup. Iminophosphoranes are susceptible to hydrolysis, which converts the reagent into inactive species.[1][2][3][4]
Troubleshooting Workflow:
References
Technical Support Center: Aza-Wittig Reaction Stereoselectivity
Welcome to the technical support center for the aza-Wittig reaction. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to stereoselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary origin of stereoselectivity in the aza-Wittig reaction?
A1: The stereoselectivity of the aza-Wittig reaction is determined during the formation and subsequent decomposition of a key four-membered ring intermediate, the oxazaphosphetane. The mechanism is analogous to the standard Wittig reaction.[1] The reaction proceeds through a [2+2] cycloaddition of the iminophosphorane (aza-ylide) and the carbonyl compound.[2] The relative orientation of the substituents on the aldehyde and the iminophosphorane during the cycloaddition dictates the stereochemistry of the oxazaphosphetane intermediate. Computational studies suggest that the stereochemical outcome is primarily dependent on the decomposition (cycloreversion) step of the oxazaphosphetane.[3] The final E/Z geometry of the product imine is a direct consequence of the geometry of this intermediate and the pathway it follows to collapse into the products.
Q2: My aza-Wittig reaction is producing a mixture of E/Z isomers. What are the key factors that influence the stereochemical outcome?
A2: Several factors can influence the E/Z selectivity of the aza-Wittig reaction. The most critical are the electronic properties of the substituents on both the iminophosphorane and the carbonyl reactant. Analogous to the Wittig reaction, "stabilized" iminophosphoranes tend to favor the formation of (E)-imines, while "non-stabilized" iminophosphoranes often lead to (Z)-imines.[4][5]
Other significant factors include:
-
Solvent: The polarity of the solvent can influence the transition state energies and the stability of intermediates.
-
Temperature: Lower temperatures often lead to higher selectivity by favoring the kinetically controlled product.
-
Steric Hindrance: The size of the substituents on the phosphine, the nitrogen of the iminophosphorane, and the aldehyde can create steric bias in the transition state, favoring one isomer over the other.[6]
-
Additives: The presence of salts, particularly lithium salts, can affect the reaction mechanism and stereochemical outcome, although this is more extensively documented for the standard Wittig reaction.[4]
Q3: How can I rationally control the reaction to favor the (E)-imine product?
A3: To favor the formation of the (E)-imine, you should aim for conditions that allow for thermodynamic equilibration, which typically favors the more stable (E)-product. This is analogous to using stabilized ylides in the Wittig reaction.[7]
Strategies to Promote (E)-Imine Formation:
-
Use "Stabilized" Iminophosphoranes: Employ iminophosphoranes with electron-withdrawing groups (e.g., acyl, ester, sulfonyl) attached to the nitrogen atom. These groups stabilize the negative charge on the nitrogen in the betaine-like transition state, allowing for equilibration to the more stable anti-oxazaphosphetane, which decomposes to the (E)-imine.
-
Higher Temperatures: Running the reaction at a higher temperature (e.g., refluxing in toluene) can provide the energy needed to overcome the activation barrier for the reversal of the initial cycloaddition, allowing the intermediates to equilibrate to the thermodynamically favored anti configuration.
-
Protic Solvents: In some cases, protic solvents can promote equilibration, although they may also lead to side reactions.
Troubleshooting Guide: Poor E/Z Selectivity
Problem: My reaction yields the desired imine, but with a poor E/Z ratio.
This guide will walk you through a systematic approach to diagnosing and resolving poor stereoselectivity in your aza-Wittig reaction.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for poor E/Z selectivity.
Data Summary: Expected Outcomes Based on Conditions
The following table summarizes general trends for achieving E or Z selectivity based on the principles of the analogous Wittig reaction.[5][7] Actual ratios are highly substrate-dependent.
| Factor | Condition for (Z)-Imine (Kinetic Control) | Condition for (E)-Imine (Thermodynamic Control) |
| Iminophosphorane Type | Non-stabilized (e.g., N-alkyl, N-aryl) | Stabilized (e.g., N-acyl, N-sulfonyl) |
| Temperature | Low (-78 °C to 0 °C) | Room Temperature to Reflux |
| Solvent | Non-polar, aprotic (THF, Toluene, Diethyl Ether) | Polar, aprotic (DMF, DMSO) can sometimes favor equilibration |
| Additives | Salt-free conditions (e.g., using KHMDS as base for ylide formation) | Presence of certain salts may promote equilibration (less predictable) |
Experimental Protocols
Protocol 1: General Procedure for an Intermolecular aza-Wittig Reaction
This protocol describes the in situ generation of the iminophosphorane from an azide followed by reaction with an aldehyde.
Materials:
-
Organic azide (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.05 eq)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Aldehyde (1.1 eq)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, inerted reaction flask, add the organic azide (1.0 eq) and anhydrous solvent (to make a ~0.2 M solution).
-
Add triphenylphosphine (1.05 eq) to the solution at room temperature.
-
Stir the mixture. The reaction can be monitored by the cessation of N₂ gas evolution. This step, the Staudinger reaction, typically takes 1-4 hours at room temperature but can be gently heated (e.g., to 50 °C) to ensure complete formation of the iminophosphorane.[8][9]
-
Once the iminophosphorane formation is complete (as indicated by TLC or ³¹P NMR if necessary), add the aldehyde (1.1 eq) to the reaction mixture.
-
Stir the reaction at the desired temperature (see table above for guidance on selectivity) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography. The main byproduct is triphenylphosphine oxide (TPPO), which can sometimes be challenging to separate.[1]
Protocol 2: Troubleshooting by Temperature Variation to Improve Selectivity
This protocol is designed to determine the optimal temperature for maximizing the desired stereoisomer.
Procedure:
-
Set up three parallel reactions following Protocol 1 .
-
Generate the iminophosphorane in situ in all three reactions under identical conditions.
-
After adding the aldehyde, run each reaction at a different temperature:
-
Reaction A (Kinetic Conditions): -78 °C
-
Reaction B (Intermediate Conditions): Room Temperature (~20 °C)
-
Reaction C (Thermodynamic Conditions): Reflux (e.g., Toluene, ~110 °C)
-
-
Allow each reaction to proceed for the same amount of time (e.g., 12 hours) or until the starting material is consumed.
-
After quenching, take a small aliquot from each crude reaction mixture.
-
Analyze the E/Z ratio in each aliquot using ¹H NMR (by integrating characteristic signals for each isomer) or gas chromatography (GC).
-
Based on the results, the optimal temperature for the desired isomer can be selected for scale-up.
Reaction Mechanism Visualization
The stereochemical outcome of the aza-Wittig reaction is determined by the pathway of formation and decomposition of the oxazaphosphetane intermediate.
References
- 1. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. chemtube3d.com [chemtube3d.com]
- 8. chemistry-reaction.com [chemistry-reaction.com]
- 9. Aza-Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Validation & Comparative
A Comparative Guide to Amine Synthesis: N-Boc-Imino-(triphenyl)phosphorane vs. The Staudinger Reaction
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of amines is a cornerstone of molecular construction. Organic azides serve as versatile and stable precursors to amines, and their conversion is a common transformation in complex molecule synthesis. This guide provides an in-depth comparison of two key methodologies for the synthesis of protected amines from azides: the use of pre-formed N-Boc-imino-(triphenyl)phosphorane and the classical Staudinger reaction, particularly when performed as a one-pot reduction and protection sequence.
While this compound is a commercially available reagent, its primary application lies in the aza-Wittig reaction to form imines from carbonyl compounds. A more direct and relevant comparison for the synthesis of N-Boc protected amines from azides is the venerable Staudinger reaction, which can be performed in a two-step sequence (azide reduction followed by Boc protection) or, more efficiently, as a one-pot procedure. This guide will focus on the comparison between the traditional Staudinger reduction to a primary amine and the increasingly popular one-pot Staudinger reduction coupled with in-situ Boc protection.
The Staudinger Reaction: A Classic Transformed
The Staudinger reaction, first reported by Hermann Staudinger in 1919, is a mild and efficient method for the reduction of azides to primary amines.[1] The reaction proceeds in two distinct steps: the formation of an iminophosphorane intermediate through the reaction of an organic azide with a phosphine, typically triphenylphosphine, and the subsequent hydrolysis of this intermediate to yield the primary amine and a phosphine oxide byproduct.[2]
This method is highly regarded for its chemoselectivity, tolerating a wide array of functional groups that might be susceptible to reduction under harsher conditions, such as hydrogenation.[1] However, the traditional two-step process of forming the amine via Staudinger reduction and then isolating it before proceeding with a separate protection step can be time-consuming and may lead to yield losses during purification.
To address this, the one-pot Staudinger reduction and N-Boc protection has emerged as a highly efficient alternative. In this approach, after the formation of the iminophosphorane, a Boc-anhydride (Boc₂O) is introduced directly into the reaction mixture, trapping the intermediate to furnish the N-Boc protected amine in a single, streamlined process. This circumvents the need to isolate the often-polar and sometimes sensitive primary amine.
Performance Comparison: One-Pot vs. Two-Step Staudinger Protocol
The primary advantages of the one-pot Staudinger reduction and Boc-protection over the traditional two-step approach are improved efficiency, higher overall yields, and reduced purification steps. The following tables summarize quantitative data from the literature for both the standard Staudinger reduction to primary amines and the one-pot variant for the synthesis of N-Boc-amines.
Table 1: Staudinger Reduction of Organic Azides to Primary Amines (Two-Step Approach)
| Substrate (Azide) | Phosphine | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aryl Azides | Triphenylphosphine | Anhydrous THF | 30 | 3 | 85-95 | [3] |
| Alkyl Azides | Triphenylphosphine | Anhydrous THF | 30 | 3 | 88-96 | [3] |
| Cinchonine-derived Azide | ortho-Phosphinoarenesulfonamide | Anhydrous THF | 30 | 3 | 84 | [3] |
Table 2: One-Pot Staudinger Reduction and N-Boc Protection of Organic Azides
| Substrate (Azide) | Phosphine | Boc Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Various Organic Azides | Triphenylphosphine | (Boc)₂O | THF | 65 | 7 (6+1) | 90 | [4] |
| Perazidoneamine derivative | Triphenylphosphine | (Boc)₂O | THF/H₂O | Reflux | Not specified | 49 (mixture) | [5] |
| Cyclobutyl Azides | Pd/C (Hydrogenation) | (Boc)₂O | Not specified | Not specified | Not specified | High | [6] |
Note: The one-pot reaction time in the first entry of Table 2 is a total of 7 hours, comprising 6 hours for the Staudinger reaction and 1 hour for the Boc-protection step.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and successful implementation of synthetic procedures. Below are representative experimental protocols for both the standard Staudinger reduction and the one-pot Staudinger/Boc-protection sequence.
Protocol 1: General Procedure for Staudinger Reduction of an Organic Azide to a Primary Amine
This protocol is adapted from a procedure for the reduction of aryl and alkyl azides.[3]
Materials:
-
Organic azide (1.00 mmol, 1.0 equiv)
-
Triphenylphosphine (1.10 mmol, 1.1 equiv)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Water
Procedure:
-
Under a nitrogen atmosphere, dissolve the organic azide in anhydrous THF.
-
Add triphenylphosphine to the solution.
-
Stir the mixture at room temperature to 65 °C. The reaction progress can be monitored by the cessation of nitrogen evolution and TLC analysis.
-
Upon completion, add water to the reaction mixture to hydrolyze the iminophosphorane.
-
Stir the mixture until the hydrolysis is complete (monitor by TLC).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by extraction and/or flash column chromatography to separate the amine from triphenylphosphine oxide.
Protocol 2: One-Pot Staudinger Reduction and N-Boc Protection of an Organic Azide
This protocol is based on a general procedure for the one-pot synthesis of N-Boc amines.[4]
Materials:
-
Organic azide (2.31 mmol, 1.0 eq)
-
Triphenylphosphine (4.62 mmol, 2.0 eq)
-
Water (23.1 mmol, 10.0 eq)
-
Tetrahydrofuran (THF) (20 mL)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (4.62 mmol, 2.0 eq)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the organic azide in THF at room temperature, add triphenylphosphine and water.
-
Heat the reaction mixture to 65 °C and stir for 6 hours.
-
Allow the mixture to cool to room temperature.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir for an additional 1 hour at room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the desired N-Boc protected amine.
Reaction Mechanisms and Workflow
Visualizing the chemical transformations and experimental steps can aid in understanding the nuances of each method. The following diagrams, generated using Graphviz, illustrate the reaction mechanisms and a comparative workflow.
Conclusion
Both the traditional Staudinger reaction and the one-pot Staudinger/Boc-protection protocol are powerful methods for the synthesis of amines and their protected derivatives from organic azides. The choice between the two often depends on the specific requirements of the synthesis.
The classic Staudinger reaction remains a reliable method for obtaining primary amines, especially when the unprotected amine is the desired final product or when it is stable enough for isolation and subsequent manipulations.
However, for the direct synthesis of N-Boc protected amines, the one-pot Staudinger/Boc-protection protocol offers significant advantages in terms of efficiency, overall yield, and a more streamlined workflow. By eliminating the need for intermediate isolation and purification, this method saves time and resources, making it a highly attractive option in modern organic synthesis, particularly in the context of drug discovery and development where rapid access to a diverse range of protected amine building blocks is crucial. The mild reaction conditions and broad functional group tolerance of the Staudinger reaction are retained in the one-pot procedure, further cementing its utility in the synthesis of complex molecules.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 3. Ortho-Phosphinoarenesulfonamide-Mediated Staudinger Reduction of Aryl and Alkyl Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staudinger Reaction | NROChemistry [nrochemistry.com]
- 5. Investigation of the Regioselectivity for Staudinger Reaction and Its Application for the Synthesis of Aminoglycosides with N-1 Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Aza-Wittig Reagents for Imine Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of the imine bond (C=N) is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. The aza-Wittig reaction stands as a powerful and versatile tool for this purpose, offering a reliable alternative to traditional condensation methods. This guide provides an objective comparison of various aza-Wittig reagents and their alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal method for specific synthetic challenges.
The Aza-Wittig Reaction: A Mechanistic Overview
The aza-Wittig reaction involves the reaction of an iminophosphorane with a carbonyl compound, typically an aldehyde or ketone, to yield an imine and a phosphine oxide byproduct. The iminophosphorane is most commonly generated in situ from an organic azide and a phosphine through the Staudinger reaction. The strong phosphorus-oxygen bond formed in the phosphine oxide byproduct provides the thermodynamic driving force for the reaction.
Caption: General mechanism of the aza-Wittig reaction.
Comparison of Stoichiometric Aza-Wittig Reagents
The choice of the phosphine reagent is critical as it influences reactivity, reaction conditions, and purification strategies.
Triarylphosphines (e.g., Triphenylphosphine)
Triphenylphosphine (PPh₃) is the most commonly employed phosphine reagent in the aza-Wittig reaction due to its commercial availability, stability, and well-established reactivity.
Performance Data:
| Phosphine Reagent | Substrate 1 (Azide) | Substrate 2 (Aldehyde) | Product | Yield (%) | Reference |
| PPh₃ | Benzyl azide | Benzaldehyde | N-Benzylidenebenzylamine | >95 (conversion) | [1] |
| PPh₃ | Ethyl 2-azidoacetate | 4-Nitrobenzaldehyde | Ethyl 2-((4-nitrophenyl)methyleneamino)acetate | 92 | [1] |
| PPh₃ | 1-Azidohexane | 4-Chlorobenzaldehyde | N-(4-Chlorobenzylidene)hexan-1-amine | 85 | [1] |
Advantages:
-
Readily available and relatively inexpensive.
-
Broad substrate scope, reacting with a wide range of azides and carbonyls.
Disadvantages:
-
The primary drawback is the formation of triphenylphosphine oxide as a byproduct, which can be challenging to separate from the desired imine product, often requiring chromatography.
Trialkylphosphines (e.g., Tributylphosphine, Trimethylphosphine)
Trialkylphosphines are generally more nucleophilic and reactive than their triaryl counterparts.
Performance Insights:
-
Tributylphosphine: Often cited as being more reactive than triphenylphosphine, potentially allowing for milder reaction conditions. The resulting tributylphosphine oxide can sometimes be easier to remove due to its different solubility profile.
-
Trimethylphosphine: A highly reactive phosphine that can facilitate reactions with less reactive electrophiles. However, it is a toxic and pyrophoric gas, requiring specialized handling techniques.
A direct quantitative comparison in the literature under identical conditions is scarce, but the increased reactivity of trialkylphosphines is a well-accepted trend.
Polymer-Supported Triphenylphosphine
To address the purification challenges associated with triphenylphosphine oxide, polymer-supported versions have been developed. These reagents allow for the sequestration of the phosphine oxide byproduct by simple filtration.
Performance Data:
| Phosphine Reagent | Substrate 1 (Azide) | Substrate 2 (Aldehyde) | Product | Yield (%) | Reference |
| Polymer-supported PPh₃ | Benzyl azide | Benzaldehyde | N-Benzylidenebenzylamine | 88 | [1] |
| Polymer-supported PPh₃ | Ethyl 2-azidoacetate | 4-Nitrobenzaldehyde | Ethyl 2-((4-nitrophenyl)methyleneamino)acetate | 91 | [1] |
| Polymer-supported PPh₃ | 1-Azidohexane | 4-Chlorobenzaldehyde | N-(4-Chlorobenzylidene)hexan-1-amine | 82 | [1] |
Advantages:
-
Simplified purification: the phosphine oxide byproduct is removed by filtration.
-
The polymer-bound phosphine can often be regenerated and reused.
Disadvantages:
-
Higher cost compared to unsupported triphenylphosphine.
-
May exhibit slower reaction kinetics compared to its homogeneous counterpart.
The Horner-Wadsworth-Emmons (HWE) Approach for Imine Synthesis
An alternative strategy for C=N bond formation that is analogous to the Horner-Wadsworth-Emmons reaction for alkenes involves the use of phosphonates. This method typically employs a phosphonate carbanion reacting with a nitroso compound or other electrophilic nitrogen source. While less common than the traditional aza-Wittig, it offers a viable route to certain imine structures.
Catalytic Aza-Wittig Reactions
A significant advancement in the aza-Wittig reaction is the development of catalytic variants, which minimize the generation of phosphine oxide waste and improve atom economy.[2] These reactions typically involve the in situ regeneration of the active phosphine catalyst from the phosphine oxide byproduct using a stoichiometric reductant, such as a silane.[2]
References
N-Boc-Imino-(triphenyl)phosphorane: A Superior Reagent for Boc Protection in Amine Synthesis
In the landscape of synthetic organic chemistry, the protection of amine functionalities is a cornerstone of multistep syntheses, particularly in the development of pharmaceuticals and complex molecular architectures. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group due to its stability under various conditions and its facile cleavage under acidic protocols. While di-tert-butyl dicarbonate (Boc₂O) has traditionally been the reagent of choice for the introduction of the Boc group, N-Boc-Imino-(triphenyl)phosphorane is emerging as a superior alternative, offering distinct advantages in terms of reactivity, selectivity, and milder reaction conditions. This guide provides a comprehensive comparison of this compound with other common Boc-protecting methods, supported by mechanistic insights and experimental considerations.
Unveiling the Advantages: A Head-to-Head Comparison
The superiority of this compound lies in its unique reactivity profile, which stems from the inherent properties of the iminophosphorane moiety. Unlike the electrophilic carbonyl carbons in Boc₂O, the phosphorus ylide structure of this compound imparts a higher degree of nucleophilicity to the nitrogen atom, facilitating a different reaction pathway for the transfer of the Boc group.
| Feature | This compound | Di-tert-butyl dicarbonate (Boc₂O) | 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) |
| Driving Force | Intramolecular cyclization and thermodynamically stable triphenylphosphine oxide byproduct | Nucleophilic attack on an electrophilic carbonyl | Nucleophilic attack on an activated carbonyl |
| Reaction Conditions | Typically mild, often at room temperature. | Often requires a base (e.g., triethylamine, DMAP) and can be sluggish with less nucleophilic amines. | Generally mild, but can be sensitive to moisture. |
| Byproducts | Triphenylphosphine oxide (easily removed by crystallization or chromatography) | tert-Butanol and CO₂ | 2-hydroxyimino-2-phenylacetonitrile (can complicate purification) |
| Chemoselectivity | High chemoselectivity for amines over other nucleophilic groups. | Can react with other nucleophiles like alcohols and thiols, especially under basic conditions. | Generally good chemoselectivity for amines. |
| Substrate Scope | Effective for a broad range of primary and secondary amines, including sterically hindered and electron-deficient substrates. | Less effective for sterically hindered or weakly nucleophilic amines. | Broad applicability, but may have limitations with certain substrates. |
| Yields | Generally high to excellent yields. | Variable yields, depending on the substrate and reaction conditions. | Generally good to high yields. |
Mechanistic Insights: A Tale of Two Pathways
The distinct advantages of this compound can be attributed to its unique reaction mechanism, which proceeds through a different pathway compared to traditional Boc-protecting agents.
This compound Pathway:
The reaction of an amine with this compound is believed to proceed through an initial proton transfer from the amine to the basic nitrogen of the iminophosphorane. This is followed by a nucleophilic attack of the resulting amine anion onto the electrophilic phosphorus atom, leading to a four-membered ring intermediate. This intermediate then collapses to form the N-Boc protected amine and the highly stable triphenylphosphine oxide byproduct. The formation of the strong P=O bond is a significant thermodynamic driving force for the reaction.
Boc₂O Pathway:
In contrast, the reaction with Boc₂O involves the nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the anhydride. This is often facilitated by a base to deprotonate the amine, increasing its nucleophilicity. The reaction proceeds through a tetrahedral intermediate which then collapses to yield the Boc-protected amine, tert-butanol, and carbon dioxide.
Experimental Protocols: A Practical Guide
General Protocol for Boc Protection using this compound:
-
Dissolution: Dissolve the amine (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile, or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add this compound (1.0-1.2 equiv) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure N-Boc protected amine. The byproduct, triphenylphosphine oxide, can often be removed by crystallization from a suitable solvent system (e.g., diethyl ether/hexanes).
General Protocol for Boc Protection using Di-tert-butyl dicarbonate (Boc₂O):
-
Dissolution: Dissolve the amine (1.0 equiv) in a suitable solvent (e.g., dichloromethane, THF, or a biphasic mixture of water and an organic solvent).
-
Base Addition: Add a base (e.g., triethylamine (1.2 equiv), diisopropylethylamine (1.2 equiv), or aqueous sodium bicarbonate).
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.1-1.5 equiv) to the mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Work-up: If a biphasic system is used, separate the organic layer. If a single organic solvent is used, wash the reaction mixture with water, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Conclusion: A Clear Choice for Modern Synthesis
This compound presents a compelling alternative to traditional Boc-protecting reagents, offering significant advantages in terms of milder reaction conditions, higher chemoselectivity, and broader substrate scope. Its unique mechanism, driven by the formation of the stable triphenylphosphine oxide byproduct, allows for the efficient protection of a wide array of amines, including those that are sterically hindered or electronically deactivated. For researchers, scientists, and drug development professionals seeking a more robust and efficient method for Boc protection, this compound stands out as a superior choice, paving the way for more streamlined and successful synthetic endeavors.
A Comparative Guide to Polymer-Supported Triphenylphosphine in Aza-Wittig Reactions
For researchers, scientists, and drug development professionals, the aza-Wittig reaction is a powerful tool for the synthesis of imines, crucial intermediates in the preparation of a vast array of nitrogen-containing compounds. However, the stoichiometric use of triphenylphosphine (PPh₃) in the classical aza-Wittig reaction presents a significant purification challenge due to the formation of triphenylphosphine oxide as a byproduct. This guide provides an objective comparison of polymer-supported triphenylphosphine with its soluble counterpart and other alternatives, supported by experimental data, to aid in the selection of the most effective methodology.
The primary advantage of immobilizing triphenylphosphine on a polymer support is the simplified removal of the phosphine oxide byproduct, which can often be achieved by simple filtration.[1] This streamlines the purification process, saving time and resources, which is particularly beneficial in the context of high-throughput synthesis and drug discovery.
Performance Comparison: Polymer-Supported vs. Soluble Triphenylphosphine
The choice between a soluble and a polymer-supported phosphine reagent can significantly impact reaction kinetics and overall efficiency. Non-cross-linked (soluble) polymer-supported triphenylphosphine has demonstrated superior reactivity compared to its cross-linked polystyrene-supported counterpart and, in some cases, even surpasses conventional triphenylphosphine.[2]
A study by Caputo et al. provides a direct comparison of a soluble, non-cross-linked polystyrene-supported triphenylphosphine (PS-PPh₃) with commercially available cross-linked PS-PPh₃ and soluble PPh₃ in the aza-Wittig reaction between various azides and aldehydes. The soluble polymer-supported reagent consistently led to faster reactions and high yields of the corresponding imines.[2]
Table 1: Comparison of Phosphine Reagents in the Aza-Wittig Reaction [2]
| Entry | Azide | Aldehyde | Phosphine Reagent | Time (h) | Yield (%) |
| 1 | PhCH₂N₃ | p-NO₂C₆H₄CHO | Soluble PS-PPh₃ | 0.5 | 95 |
| 2 | PhCH₂N₃ | p-NO₂C₆H₄CHO | Cross-linked PS-PPh₃ | 24 | 85 |
| 3 | PhCH₂N₃ | p-NO₂C₆H₄CHO | PPh₃ | 1 | 92 |
| 4 | PhCH₂N₃ | PhCHO | Soluble PS-PPh₃ | 1 | 96 |
| 5 | PhCH₂N₃ | PhCHO | Cross-linked PS-PPh₃ | 36 | 88 |
| 6 | PhCH₂N₃ | PhCHO | PPh₃ | 2 | 94 |
| 7 | n-C₆H₁₃N₃ | p-NO₂C₆H₄CHO | Soluble PS-PPh₃ | 0.5 | 94 |
| 8 | n-C₆H₁₃N₃ | PhCHO | Soluble PS-PPh₃ | 1 | 95 |
The enhanced reactivity of the soluble polymer-supported phosphine is attributed to the increased electron density on the phosphorus atom due to the p-alkoxy substituent of the linker, leading to a faster reaction.[2]
Alternative Methodologies
While polymer-supported triphenylphosphine offers significant advantages, other alternatives to the classical aza-Wittig reaction exist, primarily focusing on catalytic approaches to minimize waste.
Catalytic Aza-Wittig Reactions: These reactions utilize a catalytic amount of a phosphine or phosphine oxide, with an in-situ regeneration cycle to reduce the phosphine oxide byproduct back to the active phosphine.[3][4] This approach significantly improves atom economy but may require the use of stoichiometric reducing agents like silanes.[3]
Experimental Protocols
Below are detailed experimental protocols for the aza-Wittig reaction using both soluble and polymer-supported triphenylphosphine.
General Procedure for the Aza-Wittig Reaction using Non-Cross-Linked Polystyrene-Supported Triphenylphosphine[2]
-
To a solution of the azide (1.0 mmol) in dry THF (10 mL) at room temperature is added the soluble polymer-supported triphenylphosphine (1.1 mmol).
-
The reaction mixture is stirred at room temperature, and the progress of the Staudinger reaction is monitored by the disappearance of the azide peak using IR spectroscopy.
-
Once the formation of the iminophosphorane is complete, the aldehyde (1.0 mmol) is added, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is evaporated under reduced pressure.
-
The residue is triturated with methanol (3 x 10 mL) to precipitate the polymer-supported triphenylphosphine oxide.
-
The solid is filtered, and the filtrate is concentrated under reduced pressure to afford the crude imine.
-
The crude product can be further purified by column chromatography if necessary.
Recycling of the Polymer-Supported Triphenylphosphine Oxide[2]
The filtered polymer-supported triphenylphosphine oxide can be recycled back to the active phosphine reagent.
-
The polymer-supported triphenylphosphine oxide is suspended in toluene.
-
N,N-dimethylaniline and trichlorosilane are added.
-
The mixture is heated at 100 °C for 24 hours.
-
After cooling, the polymer is precipitated by the addition of methanol, filtered, and washed with methanol to yield the recycled polymer-supported triphenylphosphine.
Visualizing the Workflow and Reaction Mechanism
To better illustrate the processes involved, the following diagrams have been generated.
Caption: Mechanism of the Aza-Wittig Reaction.
Caption: Experimental Workflow for Aza-Wittig Reaction.
Limitations and Considerations
While polymer-supported reagents offer significant advantages in terms of purification, they are not without their limitations.
-
Reaction Kinetics: In the case of cross-linked polymer supports, the reaction rates can be slower compared to their soluble counterparts due to diffusion limitations of the reactants into the polymer matrix.[5] The degree of cross-linking can also influence reaction yields.[6]
-
Loading Capacity: The loading capacity of the phosphine on the polymer support is a crucial factor. Lower loading can mean that larger quantities of the polymer are required, which may not be practical for large-scale synthesis.
-
Leaching: Although designed to be insoluble, there is a potential for leaching of the active species from the polymer support into the reaction mixture, which could contaminate the final product.
-
Cost: Polymer-supported reagents can be more expensive than their unsupported counterparts. However, the potential for recycling can offset this initial cost.[5]
Conclusion
Polymer-supported triphenylphosphine, particularly the non-cross-linked soluble variant, presents a highly efficient and practical alternative to conventional triphenylphosphine for aza-Wittig reactions. The primary benefit lies in the greatly simplified purification of the resulting imines, a critical consideration in drug discovery and development where speed and efficiency are paramount. While catalytic alternatives are emerging and offer improved atom economy, the simplicity and high yields associated with soluble polymer-supported systems make them a compelling choice for many applications. The ability to recycle the polymer-supported phosphine oxide further enhances the sustainability of this methodology. Careful consideration of the specific requirements of the synthesis, including scale, desired reaction time, and cost, will ultimately guide the optimal choice of reagent.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. BJOC - Catalytic Wittig and aza-Wittig reactions [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Polymer-supported triphenylphosphine: application in organic synthesis and organometallic reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07094J [pubs.rsc.org]
A Comparative Guide to Alternative Methods for the Synthesis of N-Boc Protected Secondary Amines
For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of N-Boc protected secondary amines is a cornerstone of modern organic chemistry. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection under a variety of conditions, yet its introduction to form secondary amines often requires a multi-step process. This guide provides an objective comparison of several alternative, more streamlined synthetic strategies, supported by experimental data and detailed protocols to aid in methodological selection.
One-Pot Tandem Direct Reductive Amination and N-Boc Protection
A highly efficient and versatile approach involves the one-pot reaction of a primary amine with an aldehyde in the presence of a reducing agent and di-tert-butyl dicarbonate ((Boc)₂O). This tandem procedure avoids the isolation of the intermediate secondary amine, saving time and potentially increasing overall yield. Sodium triacetoxyborohydride (STAB) is a commonly employed mild reducing agent for this transformation, known for its selectivity and broad functional group tolerance.[1][2][3]
dot
Caption: One-Pot Reductive Amination/N-Boc Protection Workflow.
Experimental Protocol: One-Pot Synthesis of N-Boc-dibenzylamine
To a solution of benzylamine (1.0 eq) and benzaldehyde (1.05 eq) in 1,2-dichloroethane (DCE, 0.2 M) is added di-tert-butyl dicarbonate (1.1 eq). The mixture is stirred for 10 minutes at room temperature, followed by the portion-wise addition of sodium triacetoxyborohydride (1.5 eq). The reaction is stirred at room temperature for 12-24 hours until completion, as monitored by TLC. The reaction is then quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford N-Boc-dibenzylamine.
| Entry | Amine | Aldehyde | Product | Yield (%) | Ref |
| 1 | Benzylamine | Benzaldehyde | N-Boc-dibenzylamine | 95 | [2] |
| 2 | Aniline | 4-Fluorobenzaldehyde | N-Boc-N-(4-fluorobenzyl)aniline | 92 | [3] |
| 3 | Cyclohexylamine | Isovaleraldehyde | N-Boc-N-cyclohexyl-3-methylbutan-1-amine | 88 | [3] |
| 4 | p-Toluidine | 2-Naphthaldehyde | N-Boc-N-(naphthalen-2-ylmethyl)-4-methylaniline | 94 | [3] |
Lewis Acid-Catalyzed N-Boc Protection
Lewis acids can be employed to catalyze the N-Boc protection of secondary amines or, in some cases, the initial reductive amination step. A variety of Lewis acids have been shown to be effective, including yttria-zirconia, ZrCl₄, and Sn(OTf)₂.[4][5][6] These catalysts can offer milder reaction conditions and shorter reaction times.
dot
Caption: Lewis Acid-Catalyzed N-Boc Protection Workflow.
Experimental Protocol: Yttria-Zirconia Catalyzed N-Boc Protection
To a solution of the secondary amine (2 mmol) in dry acetonitrile (2.5 mL) is added the yttria-zirconia catalyst (20% by weight). Di-tert-butyl dicarbonate (2 mmol) in dry acetonitrile (1.5 mL) is then added dropwise with constant stirring. The mixture is stirred at room temperature for the time indicated in the table below. The reaction progress is monitored by TLC. Upon completion, the catalyst is filtered off and washed thoroughly with ether (50 mL). The filtrate is concentrated under reduced pressure to yield the N-Boc protected secondary amine.[4]
| Entry | Amine | Catalyst | Time | Yield (%) | Ref |
| 1 | Dibenzylamine | Yttria-Zirconia | 2 h | 94 | [4] |
| 2 | Piperidine | Yttria-Zirconia | 1.5 h | 96 | [4] |
| 3 | N-Methylaniline | ZrCl₄ (10 mol%) | 10 min | 95 | [5] |
| 4 | Indoline | ZrCl₄ (10 mol%) | 15 min | 92 | [5] |
Rhenium-Catalyzed Direct Reductive Amination
An innovative approach utilizes a rhenium catalyst, such as Re₂O₇, for the direct reductive amination of N-Boc protected primary amines with aldehydes. This method is notable for its high chemoselectivity and regioselective mono-alkylation.[7]
Experimental Protocol: Re₂O₇-Catalyzed Reductive Amination
To a solution of the N-Boc protected primary amine (1.0 mmol) and aldehyde (1.2 mmol) in a suitable solvent (e.g., CH₂Cl₂) is added Re₂O₇ (5 mol%). A silane reducing agent, such as triethylsilane (1.5 mmol), is then added, and the mixture is stirred at room temperature for 12-24 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the desired N-Boc protected secondary amine.
| Entry | N-Boc Amine | Aldehyde | Product | Yield (%) | Ref |
| 1 | N-Boc-aniline | Benzaldehyde | N-Boc-N-benzylaniline | 90 | [7] |
| 2 | N-Boc-benzylamine | 4-Chlorobenzaldehyde | N-Boc-N-benzyl-N-(4-chlorobenzyl)amine | 85 | [7] |
| 3 | N-Boc-cyclohexylamine | Heptanal | N-Boc-N-cyclohexylheptan-1-amine | 88 | [7] |
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of N-Boc protected secondary amine synthesis, it can significantly reduce reaction times for both the protection step and the reductive amination.[8][9][10]
dot
Caption: Microwave-Assisted Synthesis Workflow.
Experimental Protocol: Microwave-Assisted Reductive Amination and N-Boc Protection
A primary amine (0.2 mmol), an aldehyde (0.2 mmol), di-tert-butyl dicarbonate (0.22 mmol), and a reducing agent (e.g., TBDMSH, 0.8 mmol) are dissolved in acetonitrile (4.0 mL) in a sealed microwave reaction vessel. The mixture is heated to 150 °C for 15 minutes in a microwave synthesizer. After cooling, the mixture is concentrated in vacuo. The residue is then taken up in a suitable solvent for workup and purification by flash column chromatography to yield the N-Boc protected secondary amine.[8]
| Entry | Amine | Aldehyde | Time (min) | Yield (%) | Ref |
| 1 | Benzylamine | 4-Methylbenzaldehyde | 15 | 92 | [8] |
| 2 | Aniline | Benzaldehyde | 20 | 85 | [9] |
| 3 | 2-Aminopyridine | 4-Methoxybenzaldehyde | 15 | 89 | [9] |
Continuous Flow Synthesis
Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and simplified scalability. While often highlighted for deprotection, flow reactors can be readily adapted for the synthesis of N-Boc protected secondary amines, allowing for precise control over reaction parameters.[11][12][13][14]
dot
Caption: Continuous Flow Synthesis Setup.
Experimental Protocol: General Procedure for Continuous Flow Synthesis
Two separate solutions are prepared. Solution A consists of the primary amine and aldehyde in a suitable solvent (e.g., THF). Solution B contains di-tert-butyl dicarbonate and a reducing agent in the same solvent. The two solutions are pumped at defined flow rates into a T-mixer. The combined stream then enters a heated reactor coil of a specific volume to control the residence time. The output from the reactor passes through a back-pressure regulator to maintain the system pressure and prevent solvent boiling. The product stream is collected, and the solvent is removed under reduced pressure. The crude product is then purified.
Due to the highly specific nature of flow chemistry setups, yields are dependent on the optimization of flow rates, temperature, and reactor dimensions. However, this methodology generally offers high throughput and excellent reproducibility once optimized.
Conclusion
The synthesis of N-Boc protected secondary amines can be achieved through a variety of efficient and innovative methods that offer significant advantages over traditional multi-step approaches. The choice of method will depend on the specific substrate, desired scale, and available equipment. The one-pot tandem reductive amination with STAB offers broad applicability and high yields. Lewis acid and rhenium catalysis provide milder and more selective options. For rapid synthesis and high-throughput applications, microwave-assisted methods are particularly advantageous. For scalability and process control, continuous flow synthesis represents the state-of-the-art. This guide provides a foundation for selecting the most appropriate method to streamline the synthesis of these crucial building blocks in research and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of tertiary arylamines: Lewis acid-catalyzed direct reductive N-alkylation of secondary amines with ketones through an alternative pathway - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes [organic-chemistry.org]
- 9. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids [mdpi.com]
- 11. Development of Continuous Flow Systems to Access Secondary Amines Through Previously Incompatible Biocatalytic Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multi-step continuous-flow synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00830E [pubs.rsc.org]
- 14. dspace.mit.edu [dspace.mit.edu]
N-Boc-Imino-(triphenyl)phosphorane: A Comparative Guide for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-Boc-imino-(triphenyl)phosphorane, also known as (triphenylphosphoranylidene)carbamic acid tert-butyl ester, is a key reagent in modern organic synthesis, primarily utilized for the construction of carbon-nitrogen double bonds through the aza-Wittig reaction.[1] This guide provides a comprehensive comparison of its efficacy against alternative methods, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal synthetic strategy.
Core Application: The Aza-Wittig Reaction
The primary utility of this compound lies in its role as an iminophosphorane in the aza-Wittig reaction. This reaction is analogous to the classical Wittig reaction and is a powerful tool for converting carbonyl compounds, such as aldehydes and ketones, into the corresponding N-Boc protected imines.[1][2] These imines are versatile intermediates in the synthesis of nitrogen-containing heterocycles, amino acids, and other complex molecular architectures.[3]
The general mechanism involves the reaction of the iminophosphorane with a carbonyl compound, proceeding through a four-membered ring intermediate to yield the imine and triphenylphosphine oxide as a byproduct.[4]
Performance Comparison
The efficacy of this compound can be evaluated by comparing its performance in specific synthetic applications against alternative methods.
1. Synthesis of N-Boc Ketimines from Isatins
This compound is frequently used to convert isatins into N-Boc protected ketimines, which are valuable precursors for spirocyclic compounds.[3] The reaction is typically performed under reflux in an anhydrous solvent.
| Reagent/Method | Substrate | Conditions | Yield (%) | Reference |
| This compound | Isatin Derivatives | Anhydrous 1,4-dioxane, reflux, 24h | 26-60 | [3] |
| Alternative Multi-step Methods | Various | Multiple steps required | Variable | [3] |
Key Advantages:
-
One-Step Procedure: Offers a more direct route to N-Boc imino esters compared to multi-step alternatives.[3]
-
Mild Conditions: The reaction proceeds under relatively mild, non-acidic/non-basic conditions, preserving the Boc protecting group.
Limitations:
-
Moderate to Good Yields: Yields can be variable depending on the substrate.[3]
-
Cost: The reagent can be expensive for large-scale synthesis.[3]
-
Byproduct Removal: Separation of the desired imine from the triphenylphosphine oxide byproduct can sometimes be challenging.[4]
2. Synthesis of N,N'-Di-Boc-Protected Guanidines
While this compound is not directly used for guanidine synthesis, it is helpful to compare the methods for installing Boc-protected nitrogen functionalities. The synthesis of protected guanidines is crucial in medicinal chemistry.
| Reagent/Method | Activating Agent | Key Features | Yield (%) | Reference |
| Di-Boc-thiourea | Cyanuric Chloride (TCT) | Eco-friendly, avoids heavy metals | Up to 95 | [5] |
| Di-Boc-thiourea | HgCl₂ | Classical method, toxic heavy-metal waste | High | [5][6] |
| N,N'-di-Boc-N''-triflylguanidine | - | Suitable for low reactivity amines | - | [6] |
| 1-[N,N'-(Di-Boc)amidino]pyrazole | - | Alternative for avoiding heavy metals | - | [6] |
This comparison highlights a trend in modern synthetic chemistry towards developing more environmentally benign procedures, avoiding toxic reagents like mercury chloride.[5]
Alternative Synthetic Pathways
Staudinger Reaction/Ligation
The Staudinger reaction involves the reaction of an azide with a phosphine to form an iminophosphorane intermediate, which can then be hydrolyzed to an amine.[2] The Staudinger ligation is a modification that allows for the formation of a stable amide bond and is a powerful tool in bioconjugation.[7][8]
Comparison:
-
Staudinger Reaction: Primarily used for the reduction of azides to amines. The iminophosphorane is an intermediate.
-
Aza-Wittig Reaction: Utilizes a stable iminophosphorane (like this compound) to form C=N bonds. It is not a reduction.
-
One-Pot Staudinger/Aza-Wittig: It is possible to combine these reactions in a one-pot sequence, where an azide reacts with a phosphine to generate an iminophosphorane in situ, which then reacts with a carbonyl compound.[9]
Experimental Protocols
General Procedure for the Synthesis of N-Boc Ketimines from Isatins
-
Reactants: A mixture of the isatin derivative (1.0 mmol) and this compound (1.1 mmol).
-
Solvent: Anhydrous 1,4-dioxane (10 mL).
-
Procedure: The reaction mixture is refluxed for approximately 24 hours under an inert atmosphere.
-
Workup: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired N-Boc ketimine.[3]
-
Safety: this compound is corrosive and can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment (gloves, eye protection, lab coat) and adequate ventilation are essential.[3]
Conclusion
This compound is a highly effective reagent for the synthesis of N-Boc protected imines from carbonyl compounds via the aza-Wittig reaction. Its main advantages include a direct, one-step process and the ability to perform the transformation under mild conditions. While considerations such as cost for large-scale synthesis and the removal of the triphenylphosphine oxide byproduct exist, its utility in constructing complex nitrogen-containing molecules is well-established. For transformations such as the synthesis of protected guanidines, alternative, more direct, and environmentally friendly methods are available and should be considered. The choice of reagent and methodology will ultimately depend on the specific synthetic target, scale, and desired reaction conditions.
References
- 1. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. Aza-Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. This compound (68014-21-1) for sale [vulcanchem.com]
- 4. BJOC - Catalytic Wittig and aza-Wittig reactions [beilstein-journals.org]
- 5. A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. A New Way To Engineer Cells: The Staudinger Ligation [www2.lbl.gov]
- 9. One-Pot Sequence of Staudinger/aza-Wittig/Castagnoli–Cushman Reactions Provides Facile Access to Novel Natural-like Polycyclic Ring Systems - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for Aza-Wittig Reaction Monitoring
For Researchers, Scientists, and Drug Development Professionals
The aza-Wittig reaction, a powerful tool for the synthesis of imines and their derivatives, is a cornerstone in the development of nitrogen-containing compounds, including pharmaceuticals. Effective monitoring of this reaction is crucial for optimizing reaction conditions, ensuring product quality, and maximizing yield. This guide provides a comprehensive comparison of validated analytical methods for monitoring the progress of the aza-Wittig reaction, complete with experimental protocols and quantitative performance data to aid in the selection of the most appropriate technique for your research needs.
At a Glance: Comparison of Analytical Methods
The choice of an analytical method for monitoring the aza-Wittig reaction depends on several factors, including the specific reaction conditions, the nature of the reactants and products, the required level of quantitative accuracy, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most commonly employed techniques.
| Analytical Method | Principle | Analytes Monitored | Key Performance Characteristics | Throughput |
| ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the chemical shift of phosphorus-31 nuclei. | Iminophosphorane (reactant), Phosphine Oxide (byproduct) | LOD/LOQ: Typically in the low mM range. Linearity (R²): >0.99. Precision (%RSD): < 5%. Provides structural information. | Low to Medium |
| Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Measures the chemical shift of protons. | Aldehyde/Ketone (reactant), Imine (product) | LOD/LOQ: Typically in the low mM range. Linearity (R²): >0.99. Precision (%RSD): < 5%. Provides structural information on organic components. | Low to Medium |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their affinity for a stationary phase. | Aldehyde/Ketone (reactant), Imine (product) | LOD/LOQ: Can reach µg/mL to ng/mL levels. Linearity (R²): >0.999. Precision (%RSD): < 2%. High resolution and sensitivity.[1] | High |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | All reactants, intermediates, products, and byproducts. | LOD/LOQ: Can reach pg/mL levels. Linearity (R²): >0.99. Precision (%RSD): < 15%. Highly sensitive and specific, provides molecular weight information. | High |
| In-situ Fourier-Transform Infrared (FT-IR) Spectroscopy (e.g., ReactIR) | Measures the absorption of infrared radiation by molecular vibrations. | Carbonyl (C=O) of reactant, Imine (C=N) of product. | Real-time, continuous monitoring. Provides kinetic and mechanistic information. Quantitative data requires careful calibration. | Real-time |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and quantitative data on the progress of the aza-Wittig reaction. Both ³¹P and ¹H NMR are highly valuable.
¹H NMR Spectroscopy is particularly useful for monitoring the consumption of the aldehyde or ketone starting material and the formation of the imine product. The distinct chemical shifts of the aldehydic proton and the imine proton allow for straightforward integration and quantification.
³¹P NMR Spectroscopy offers a unique advantage by directly monitoring the key phosphorus-containing species: the iminophosphorane reactant and the triphenylphosphine oxide byproduct. This provides a clear and often less congested spectral window to track reaction conversion.
Experimental Protocol: ³¹P NMR Monitoring
-
Sample Preparation: At designated time points, withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quenching (if necessary): If the reaction is fast, quench the aliquot by diluting it in a cold deuterated solvent (e.g., CDCl₃) to stop the reaction.
-
Internal Standard: Add a known amount of a phosphorus-containing internal standard (e.g., triphenyl phosphate) to the NMR tube for accurate quantification.
-
Data Acquisition: Acquire the ³¹P NMR spectrum. Typical acquisition parameters include a 30° pulse angle and a relaxation delay of 5 seconds to ensure accurate integration.
-
Data Analysis: Integrate the signals corresponding to the iminophosphorane, triphenylphosphine oxide, and the internal standard. Calculate the concentration of each species relative to the internal standard to determine the reaction progress.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and versatile technique for monitoring the aza-Wittig reaction, offering excellent separation of reactants, products, and impurities. When coupled with a UV detector, it provides reliable quantitative data.
Experimental Protocol: HPLC Monitoring
-
Method Development: Develop a suitable HPLC method using a C18 column. The mobile phase typically consists of a mixture of acetonitrile and water with a small amount of a modifier like formic acid or trifluoroacetic acid to ensure good peak shape.
-
Sample Preparation: At specified time intervals, take an aliquot from the reaction mixture and dilute it with the mobile phase to a suitable concentration.
-
Injection: Inject the diluted sample into the HPLC system.
-
Data Analysis: Identify and integrate the peaks corresponding to the starting materials and the imine product. Use a pre-established calibration curve for each analyte to determine their concentrations. The percentage conversion can be calculated from the relative peak areas.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. This makes it an ideal tool for monitoring complex aza-Wittig reactions, identifying intermediates, and detecting low-level impurities.
Experimental Protocol: LC-MS Monitoring
-
LC Method: Utilize a similar HPLC method as described above.
-
MS Detection: Couple the HPLC system to a mass spectrometer, typically with an electrospray ionization (ESI) source.
-
Data Acquisition: Operate the mass spectrometer in full scan mode to identify all components or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and quantification of specific analytes.
-
Data Analysis: Extract the ion chromatograms for the molecular ions ([M+H]⁺) of the reactants and products. Integrate the peak areas and use a calibration curve or an internal standard for quantification.
In-situ Fourier-Transform Infrared (FT-IR) Spectroscopy
In-situ FT-IR, often referred to by the trade name ReactIR, allows for real-time monitoring of the reaction without the need for sampling. By immersing a probe directly into the reaction vessel, spectra are collected continuously, providing a detailed kinetic profile. This technique is particularly useful for observing the disappearance of the carbonyl (C=O) stretching band of the starting material and the appearance of the imine (C=N) stretching band of the product.
Experimental Protocol: In-situ FT-IR (ReactIR) Monitoring
-
Setup: Insert the ReactIR probe into the reaction vessel. Ensure the probe tip is fully submerged in the reaction mixture.
-
Background Spectrum: Collect a background spectrum of the solvent and starting materials before initiating the reaction.
-
Reaction Monitoring: Start the reaction and continuously collect IR spectra at regular intervals (e.g., every 30 seconds).
-
Data Analysis: Track the change in absorbance of the characteristic carbonyl and imine stretching frequencies over time. This provides a real-time profile of the reaction progress. For quantitative analysis, a calibration correlating absorbance to concentration is required.
Visualizing the Workflow and Method Relationships
To better understand the process of monitoring an aza-Wittig reaction and the interplay between different analytical techniques, the following diagrams have been generated.
Caption: General workflow for monitoring an aza-Wittig reaction.
Caption: Relationship between analytical methods and the type of information they provide.
Conclusion
The selection of an appropriate analytical method is paramount for the successful monitoring and optimization of the aza-Wittig reaction. For detailed structural confirmation and straightforward quantification in less complex mixtures, NMR spectroscopy is an excellent choice. For high-throughput screening, high sensitivity, and the analysis of complex reaction mixtures, HPLC and LC-MS are superior. For real-time kinetic analysis and a deep understanding of reaction mechanisms, in-situ FT-IR is unparalleled. By understanding the strengths and limitations of each technique as outlined in this guide, researchers can make informed decisions to advance their synthetic chemistry and drug development endeavors.
References
A Comparative Analysis of Phosphine Reagents in Staudinger-aza-Wittig Reactions
For Researchers, Scientists, and Drug Development Professionals
The Staudinger-aza-Wittig reaction is a powerful and versatile tool in synthetic organic chemistry, enabling the efficient formation of imines from azides and carbonyl compounds. This reaction proceeds via a two-step process: the initial Staudinger reaction between a phosphine and an azide to form an iminophosphorane, followed by the aza-Wittig reaction of this intermediate with a carbonyl compound. The choice of phosphine reagent is critical as it significantly influences the reaction's efficiency, kinetics, and overall yield. This guide provides a comparative study of various phosphine reagents, supported by available experimental and theoretical data, to aid researchers in selecting the optimal reagent for their specific applications.
The Role of the Phosphine Reagent
The phosphine reagent plays a central role in the Staudinger-aza-Wittig reaction, acting as the reducing agent in the initial Staudinger ligation and facilitating the subsequent aza-Wittig step. The nucleophilicity and steric bulk of the phosphine directly impact the rate of iminophosphorane formation and its subsequent reaction with the carbonyl compound. Generally, more nucleophilic phosphines accelerate the initial reaction with the azide, while steric hindrance can influence the stability of intermediates and the overall reaction rate.
Comparative Performance of Common Phosphine Reagents
Table 1: Comparison of Common Phosphine Reagents in Staudinger-aza-Wittig Reactions
| Phosphine Reagent | Structure | Key Characteristics | Typical Performance |
| Triphenylphosphine (PPh₃) | P(C₆H₅)₃ | Commercially available, relatively air-stable, moderate reactivity. | The most commonly used phosphine. Reliable for a wide range of substrates, though reactions may require heating and longer reaction times. |
| Tributylphosphine (PBu₃) | P(C₄H₉)₃ | More nucleophilic and less sterically hindered than PPh₃. Air-sensitive. | Generally exhibits higher reactivity than PPh₃, allowing for milder reaction conditions and shorter reaction times. Particularly effective in forming iminophosphoranes. |
| Trimethylphosphine (PMe₃) | P(CH₃)₃ | Highly nucleophilic and minimally sterically hindered. Pyrophoric and requires careful handling. | Theoretical studies suggest it is more reactive than PPh₃.[1] Its high reactivity can be advantageous for challenging substrates but its hazardous nature limits its widespread use. |
| Polymer-supported Triphenylphosphine | PPh₂-Polymer | Simplifies purification by allowing for the removal of the phosphine oxide byproduct through filtration. | Reactivity can be comparable or slightly lower than PPh₃, but the ease of workup is a significant advantage, especially in parallel synthesis.[2][3] |
| Chiral Phosphines (e.g., HypPhos) | Chiral Scaffold | Used in asymmetric Staudinger-aza-Wittig reactions to induce stereoselectivity. | Enables the synthesis of chiral nitrogen-containing heterocycles with high enantiomeric excess. Often used in catalytic amounts. |
Experimental Protocols
A general procedure for conducting a comparative study of phosphine reagents in a Staudinger-aza-Wittig reaction is outlined below. This protocol is a composite based on methodologies described in the literature and should be optimized for specific substrates.
General Experimental Protocol for a Comparative Staudinger-aza-Wittig Reaction:
-
Reactant Preparation: A solution of the azide (1.0 equiv) in an appropriate anhydrous solvent (e.g., THF, CH₂Cl₂, Toluene) is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
Phosphine Addition: The phosphine reagent (1.0-1.2 equiv) is added to the azide solution. The reaction mixture is stirred at a specific temperature (e.g., room temperature or elevated temperatures) and monitored by an appropriate analytical technique (e.g., TLC, ¹H NMR, ³¹P NMR) for the formation of the iminophosphorane.
-
Carbonyl Addition: Once the formation of the iminophosphorane is complete or has reached a maximum, the carbonyl compound (1.0-1.2 equiv) is added to the reaction mixture.
-
Reaction Monitoring and Workup: The reaction is monitored until completion. The solvent is then removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography, to isolate the desired imine and remove the phosphine oxide byproduct.
-
Data Collection: The yield of the isolated imine, reaction time, and reaction temperature are recorded for each phosphine reagent tested.
Visualizing the Reaction Pathway and Experimental Workflow
To better understand the process, the following diagrams illustrate the reaction mechanism and a typical experimental workflow for a comparative study.
Caption: The reaction pathway of the Staudinger-aza-Wittig reaction.
Caption: A typical workflow for comparing phosphine reagent performance.
Conclusion
The selection of an appropriate phosphine reagent is a critical parameter in optimizing the Staudinger-aza-Wittig reaction. While triphenylphosphine remains a reliable and widely used reagent, more nucleophilic phosphines such as tributylphosphine can offer significant advantages in terms of reaction rates and conditions. For applications requiring facile purification, polymer-supported phosphines present an attractive alternative. In the realm of asymmetric synthesis, the development of chiral phosphines has opened new avenues for the stereoselective construction of complex nitrogen-containing molecules.
It is important to note that the optimal phosphine reagent is often substrate-dependent. Therefore, the information presented in this guide should serve as a starting point for researchers, who are encouraged to perform their own comparative studies to identify the most effective reagent for their specific synthetic targets. Future research focusing on direct, quantitative comparisons of a broad range of phosphines under standardized conditions would be highly valuable to the scientific community.
References
Cost-benefit analysis of using N-Boc-Imino-(triphenyl)phosphorane in synthesis
For researchers and professionals in drug development and chemical synthesis, the choice of reagents and synthetic routes is a critical decision governed by a balance of cost, efficiency, and practicality. This guide provides a comparative analysis of N-Boc-Imino-(triphenyl)phosphorane, a key reagent in the aza-Wittig reaction for the synthesis of amines and other nitrogen-containing compounds, against common alternative methods, primarily focusing on reductive amination.
Performance Comparison: Aza-Wittig vs. Reductive Amination
The synthesis of secondary amines serves as a key point of comparison. The use of this compound in a one-pot Staudinger/aza-Wittig reaction sequence offers a powerful method for the formation of a C=N bond, which is subsequently reduced to the amine. A primary alternative is the direct reductive amination of a carbonyl compound with an amine in the presence of a reducing agent.
| Metric | Aza-Wittig with this compound | Reductive Amination |
| Typical Yield | 80-95% | 85-95%[1][2] |
| Reaction Time | 3-6 hours (Staudinger + aza-Wittig) + reduction | 20 minutes - 4 hours[3] |
| Key Reagents | This compound or in situ generation from an azide and triphenylphosphine, reducing agent (e.g., NaBH₄) | Carbonyl compound, amine, reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃, NaBH₄)[3] |
| Cost of Key Reagents | This compound: ~ | Sodium Cyanoborohydride: ~$25/25g[5]; Sodium Borohydride: relatively inexpensive |
| Advantages | Mild reaction conditions, high functional group tolerance. | One-pot procedure, often faster, uses readily available and less expensive reagents. |
| Disadvantages | Formation of triphenylphosphine oxide byproduct which can be difficult to remove, potentially longer overall reaction sequence. | Reducing agents can be toxic (e.g., NaBH₃CN), may require acidic or basic conditions. |
Experimental Protocols
Protocol 1: Synthesis of a Secondary Amine via Staudinger/Aza-Wittig Reaction
This protocol describes the in situ formation of the iminophosphorane followed by the aza-Wittig reaction and subsequent reduction.
Materials:
-
Alkyl azide (1.0 eq)
-
Triphenylphosphine (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol
Procedure:
-
Dissolve the alkyl azide in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add triphenylphosphine to the solution and stir at room temperature for 2-3 hours to form the iminophosphorane (Staudinger reaction).
-
Cool the reaction mixture to 0 °C and add the aldehyde dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 1-3 hours until the imine formation is complete (monitored by TLC).
-
Cool the reaction mixture again to 0 °C and slowly add methanol, followed by the portion-wise addition of sodium borohydride.
-
Stir the reaction at room temperature for 1-2 hours until the reduction is complete.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the secondary amine.
Protocol 2: Synthesis of a Secondary Amine via Reductive Amination
This protocol provides a general procedure for the reductive amination of an aldehyde with a primary amine using sodium borohydride.
Materials:
-
Aldehyde (1.0 eq)
-
Primary amine (1.0 eq)
-
Methanol or Tetrahydrofuran (THF)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde and the primary amine in methanol or THF.
-
Add a catalytic amount of acetic acid to the mixture to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Cool the mixture to 0 °C and add sodium borohydride in small portions.
-
Stir the reaction for an additional 1-3 hours at room temperature.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography if necessary.
Visualizing the Process
To better understand the workflows and decision-making process, the following diagrams are provided.
References
- 1. Reductive Amination of Aldehydes by NaBH4 in the Presence of NaH2PO4.H2O – Oriental Journal of Chemistry [orientjchem.org]
- 2. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes – Oriental Journal of Chemistry [orientjchem.org]
- 3. scielo.org.mx [scielo.org.mx]
- 4. pure.hw.ac.uk [pure.hw.ac.uk]
- 5. digitalcommons.butler.edu [digitalcommons.butler.edu]
A Mechanistic and Performance Comparison: Wittig vs. Aza-Wittig Reactions
In the landscape of synthetic organic chemistry, the formation of carbon-heteroatom double bonds is a foundational transformation. The Wittig reaction, a Nobel Prize-winning discovery, has long been the gold standard for alkene synthesis from carbonyl compounds. Its nitrogen-analogue, the aza-Wittig reaction, provides a powerful and complementary method for the synthesis of imines. This guide offers a detailed mechanistic comparison, presents quantitative performance data, and provides experimental protocols for both transformations, aimed at researchers and professionals in chemical and pharmaceutical development.
Mechanistic Overview
At their core, both the Wittig and aza-Wittig reactions are driven by the formation of the highly stable phosphorus(V)-oxygen bond in triphenylphosphine oxide (Ph₃P=O).[1] However, they differ in the nature of the key phosphorus-based reagent and the ultimate product formed.
The Wittig Reaction: C=C Bond Formation
The Wittig reaction facilitates the synthesis of an alkene (C=C) by reacting an aldehyde or ketone with a phosphorus ylide (also known as a phosphorane).[2][3] The mechanism is a concerted [2+2] cycloaddition between the ylide and the carbonyl compound.[4] This forms a transient, four-membered cyclic intermediate called an oxaphosphetane.[2] This intermediate rapidly decomposes in a syn-elimination to yield the final alkene and triphenylphosphine oxide.[4] The thermodynamic driving force for this decomposition is the formation of the very strong P=O bond.[1]
The Aza-Wittig Reaction: C=N Bond Formation
Analogously, the aza-Wittig reaction converts aldehydes and ketones into imines (C=N).[5] The key reagent is an iminophosphorane (or aza-ylide), which is the nitrogen counterpart of the phosphorus ylide.[6] These iminophosphoranes are most commonly generated in situ from an organic azide and a phosphine (e.g., triphenylphosphine) via the Staudinger reaction.[6][7] The iminophosphorane then reacts with the carbonyl compound. The mechanism mirrors the Wittig reaction, proceeding through a [2+2] cycloaddition to form an azaoxaphosphetane intermediate, which then collapses to the imine and triphenylphosphine oxide.[5][8]
Performance and Scope Comparison
The choice between these two reactions depends entirely on the desired product. However, understanding their respective scopes, limitations, and stereochemical outcomes is critical for experimental design.
Substrate Scope
| Feature | Wittig Reaction | Aza-Wittig Reaction |
| Phosphorus Reagent | Phosphorus Ylide (Ph₃P=CR¹R²) | Iminophosphorane (Ph₃P=NR) |
| Carbonyl Partner | Aldehydes, Ketones.[3] Sterically hindered ketones can be low yielding.[3] | Aldehydes, Ketones, Esters, Amides, Anhydrides (intramolecularly).[9] |
| Other Electrophiles | Limited primarily to carbonyls. | CO₂ (→ isocyanates), CS₂ (→ isothiocyanates), Isocyanates (→ carbodiimides).[5] |
| Key Application | General alkene synthesis.[10] | Imine synthesis; powerful for N-heterocycle synthesis via intramolecular reactions.[5][9] |
| Byproduct | Triphenylphosphine oxide (Ph₃P=O).[10] | Triphenylphosphine oxide (Ph₃P=O).[5] |
Stereoselectivity
A significant point of divergence is the stereochemical control of the newly formed double bond.
-
Wittig Reaction : The stereochemical outcome is highly dependent on the nature of the phosphorus ylide.[2][11]
-
Non-stabilized Ylides (R groups are alkyls): These react rapidly and irreversibly to favor the cis (or Z)-alkene.[2][11][12]
-
Stabilized Ylides (R groups are electron-withdrawing, e.g., -CO₂R, -CN): The initial cycloaddition is reversible, allowing equilibration to the more thermodynamically stable intermediate, which leads to the trans (or E)-alkene.[2][11][13]
-
-
Aza-Wittig Reaction : Computational and experimental studies show that the reaction between iminophosphoranes and aldehydes generally leads to the preferential or exclusive formation of the thermodynamically more stable (E)-imine.[8][14]
Quantitative Yield Data
The following tables provide representative data. Direct comparison is challenging as conditions and substrates are rarely identical across studies.
Table 1: Representative Yields for the Wittig Reaction
| Aldehyde/Ketone | Ylide Type | Ylide Substituent | Product | E/Z Ratio | Yield (%) | Reference |
| Benzaldehyde | Stabilized | -CO₂Et | Ethyl cinnamate | >98:2 | 92 | [2][13] |
| Cyclohexanecarboxaldehyde | Non-stabilized | -CH₃ | (1-propenyl)cyclohexane | 14:86 | 85 | [11] |
| 9-Anthraldehyde | Semi-stabilized | -CH₂Ph | trans-9-(2-Phenylethenyl)anthracene | (E)-favored | 74 | [15] |
Table 2: Representative Yields for the Aza-Wittig Reaction
| Carbonyl/Electrophile | Azide Substituent | Product Type | Yield (%) | Reference |
| Benzaldehyde | Phenyl | N-Benzylideneaniline | 95 | [14] |
| 2-Azido-N,N-diethylbenzamide | (Intramolecular with amide) | 4H-benzo[d][2][16]oxazin-4-one | 85-95 | [17] |
| CO₂ | Phenyl | Phenyl isocyanate | High | [5][7] |
| Various Ketones | (Intramolecular azide) | Cyclic Imines (N-heterocycles) | 80-99 | [18][19] |
Experimental Protocols
The following are generalized procedures representative of common laboratory practices. Note: All procedures should be performed by trained professionals in a suitable laboratory environment with appropriate personal protective equipment.
Protocol 1: General Procedure for a Wittig Reaction (Z-Selective)
This protocol describes the formation of a non-stabilized ylide followed by reaction with an aldehyde.
-
Apparatus: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar) and allow it to cool to room temperature.
-
Phosphonium Salt: Add the alkyltriphenylphosphonium salt (1.1 eq) to the flask.
-
Solvent: Add anhydrous solvent (e.g., THF, diethyl ether). Stir to suspend the salt.
-
Ylide Formation: Cool the suspension to 0 °C or -78 °C. Add a strong base (e.g., n-BuLi, NaH, KHMDS) (1.0 eq) dropwise. A distinct color change (often to deep red, orange, or yellow) indicates ylide formation. Allow the mixture to stir for 30-60 minutes at this temperature or while warming to room temperature.[10][20]
-
Reaction: Cool the resulting ylide solution to the desired temperature (e.g., -78 °C). Add a solution of the aldehyde or ketone (1.0 eq) in the same anhydrous solvent dropwise.
-
Quench & Workup: Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, diethyl ether). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purification: The primary byproduct, triphenylphosphine oxide, can often be partially removed by precipitation from a nonpolar solvent (e.g., hexanes/ether).[16] The final product is typically purified by flash column chromatography.[21]
Protocol 2: General Procedure for a One-Pot Staudinger/Aza-Wittig Reaction
This protocol describes the in situ formation of the iminophosphorane followed by its reaction with a carbonyl compound.
-
Apparatus: To a round-bottom flask with a stir bar, add the organic azide (1.0 eq) and an anhydrous, aprotic solvent (e.g., toluene, THF, CH₂Cl₂).[9]
-
Staudinger Reaction: Add triphenylphosphine (1.0-1.1 eq) portion-wise at room temperature. Vigorous evolution of N₂ gas should be observed. Stir the mixture at room temperature for 1-2 hours until gas evolution ceases and TLC analysis indicates complete consumption of the azide.
-
Aza-Wittig Reaction: Add the aldehyde or ketone (1.0 eq) to the solution containing the newly formed iminophosphorane.
-
Heating & Monitoring: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor its progress by TLC. Intramolecular reactions are often complete within a few hours.[9][22]
-
Workup: Cool the reaction to room temperature and concentrate the solvent in vacuo.
-
Purification: The crude residue contains the imine product and triphenylphosphine oxide. As with the Wittig reaction, trituration with a nonpolar solvent can help precipitate the phosphine oxide. The final product is then purified by flash column chromatography or recrystallization.
Conclusion
The Wittig and aza-Wittig reactions are cornerstone transformations in organic synthesis, providing reliable pathways to alkenes and imines, respectively.
-
The Wittig reaction is the premier choice for C=C bond formation. Its main advantage lies in the predictable and controllable stereochemical outcome, which can be tuned to favor either the Z- or E-alkene by selecting a non-stabilized or stabilized ylide.
-
The aza-Wittig reaction is an exceptional method for C=N bond formation, typically yielding the more stable (E)-imine. Its true power is realized in intramolecular variants, which offer an elegant and high-yielding route to a diverse array of nitrogen-containing heterocyclic compounds that are prevalent in pharmaceuticals and natural products.[19]
Both reactions are characterized by high functional group tolerance and are driven by the formation of triphenylphosphine oxide. While the stoichiometric generation of this byproduct can complicate purification, the development of catalytic versions of both reactions continues to address this limitation, further enhancing their utility and "green" credentials in modern synthetic chemistry.[17][23]
References
- 1. The Wittig Reaction | Mechanism, Application & Examples | Study.com [study.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Aza-Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Aza-Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Staudinger Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. addi.ehu.eus [addi.ehu.eus]
- 10. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. quora.com [quora.com]
- 13. chemtube3d.com [chemtube3d.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. www1.udel.edu [www1.udel.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Catalytic Wittig and aza-Wittig reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. escholarship.org [escholarship.org]
- 19. Catalytic Asymmetric Staudinger-aza-Wittig Reaction for the Synthesis of Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 21. youtube.com [youtube.com]
- 22. One-Pot Sequence of Staudinger/aza-Wittig/Castagnoli–Cushman Reactions Provides Facile Access to Novel Natural-like Polycyclic Ring Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. BJOC - Catalytic Wittig and aza-Wittig reactions [beilstein-journals.org]
Safety Operating Guide
Proper Disposal of N-Boc-Imino-(triphenyl)phosphorane: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced chemical syntheses, the safe handling and disposal of specialized reagents like N-Boc-Imino-(triphenyl)phosphorane is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the proper disposal of this compound, ensuring compliance with safety regulations and minimizing risk.
Immediate Safety and Handling Precautions
This compound is classified as a corrosive solid and can cause severe skin burns and eye damage.[1] Adherence to strict safety protocols is essential during all handling and disposal procedures.
Personal Protective Equipment (PPE): Before beginning any work with this reagent, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation before use.
-
Body Protection: A flame-resistant laboratory coat should be worn and fully fastened.
-
Respiratory Protection: Work in a well-ventilated chemical fume hood to avoid inhalation of dust particles.
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
In all cases of exposure, seek immediate medical attention.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below. This information is vital for a comprehensive risk assessment prior to handling and disposal.
| Property | Value |
| Molecular Formula | C₂₃H₂₄NO₂P |
| Molecular Weight | 377.42 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 147.0 to 151.0 °C[2] |
| Boiling Point | 491.8 °C at 760 mmHg (Predicted)[2][3] |
| Solubility | Soluble in methanol[2] |
| Storage Temperature | Room temperature, in a dark, dry, and sealed container[1][2] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and certified hazardous waste disposal service. Do not attempt to dispose of this chemical in the regular trash or down the drain.
Step 1: Waste Identification and Segregation
Properly segregate waste to prevent dangerous reactions. This compound is an iminophosphorane, a class of compounds analogous to Wittig reagents. These can be sensitive to moisture and are reactive towards carbonyls. The Boc (tert-butoxycarbonyl) protecting group is susceptible to cleavage under acidic conditions.[4]
-
Solid Waste: Collect un-contaminated, expired, or unwanted this compound in a dedicated, clearly labeled, and sealable hazardous waste container.
-
Contaminated Materials: Any materials contaminated with this compound, such as weighing paper, gloves, and wipers, must be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., methanol). The rinsate must be collected as hazardous waste. After rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.
Step 2: Waste Accumulation and Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as acids, water, and strong oxidizing agents. The container should be kept closed at all times except when adding waste.
Step 3: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup for your this compound waste. Provide them with an accurate description of the waste.
Spill and Leak Procedures
In the event of a spill, prompt and appropriate action is crucial to mitigate any potential hazards.
-
Evacuate and Ventilate: Clear the immediate area of the spill and ensure adequate ventilation.
-
Containment: Prevent the further spread of the spilled material. For solid spills, avoid generating dust.
-
Collection: Carefully sweep up the solid material using spark-proof tools.
-
Containerization: Place the collected material into a suitable, clearly labeled, and closed container for disposal as hazardous waste.
-
Cleaning: Thoroughly clean the spill area after the material has been collected.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling N-Boc-Imino-(triphenyl)phosphorane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling N-Boc-Imino-(triphenyl)phosphorane. Adherence to these procedures is critical for ensuring laboratory safety and experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a corrosive solid that is sensitive to air and moisture.[1][2] It can cause severe skin burns and eye damage.[1][2][3] Ingestion is harmful, and it may cause respiratory irritation. The following personal protective equipment is mandatory when handling this reagent.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Always use two pairs of gloves ("double-gloving"). |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. |
| Skin & Body Protection | Flame-retardant laboratory coat. Chemical-resistant apron or coveralls are required when handling larger quantities. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used, especially when handling the solid outside of a fume hood or glovebox. |
| Footwear | Closed-toe, chemical-resistant shoes. |
Operational Plan: Step-by-Step Handling Protocol
Due to its air and moisture sensitivity, this compound must be handled under an inert atmosphere (e.g., argon or nitrogen).
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
Detailed Methodology:
-
Preparation:
-
Don PPE: Before beginning any work, put on all required personal protective equipment as detailed in the table above.
-
Inert Atmosphere: All manipulations of the solid reagent should be performed within a glovebox or using Schlenk line techniques.
-
Dry Glassware: Ensure all glassware and equipment are thoroughly dried in an oven and cooled under a stream of inert gas before use.
-
-
Handling and Reaction:
-
Reagent Transfer: If using a Schlenk line, transfer the solid reagent under a positive pressure of inert gas.
-
Solvent: Use anhydrous solvents for all reactions.
-
Reaction Quenching: Reactions should be quenched carefully, typically with a proton source like an alcohol or water, while maintaining an inert atmosphere and controlling the temperature, as phosphonium ylides are strong bases.
-
Disposal Plan
Proper segregation and disposal of waste are crucial to prevent environmental contamination and ensure safety.
Waste Streams:
-
Solid Reagent Waste: Unused or expired this compound should be collected in a designated, sealed, and clearly labeled waste container. This waste is classified as hazardous.
-
Triphenylphosphine Oxide (Byproduct): A primary byproduct of reactions involving this reagent is triphenylphosphine oxide (TPPO).
-
Separation: TPPO can often be removed from the reaction mixture by crystallization from a non-polar solvent, followed by filtration.
-
Disposal: The isolated TPPO should be collected in a separate, labeled hazardous waste container. Due to its environmental persistence, it should not be disposed of in regular laboratory trash.
-
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be disposed of in a designated hazardous waste container.
-
Liquid Waste: Solvents from the reaction and workup should be collected in a properly labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate.
Disposal Workflow Diagram
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
